Technical Documentation Center

tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate

Core Science & Biosynthesis

Foundational

The Strategic Utility of tert-Butyl (2-aminospirononan-7-yl)carbamate in Advanced Therapeutics and Targeted Protein Degradation

The Strategic Utility of tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate in Advanced Therapeutics and Targeted Protein Degradation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Docu...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate in Advanced Therapeutics and Targeted Protein Degradation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the contemporary landscape of drug discovery, the transition from planar, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich frameworks—often termed the "Escape from Flatland"—has become a critical strategy for improving clinical success rates. Among the most privileged of these 3D architectures is the spirocyclic core.

This whitepaper provides an in-depth technical analysis of tert-butyl (2-aminospiro[1]nonan-7-yl)carbamate , a highly specialized monoprotected diamine building block. By offering a rigid spiro[1]nonane core with two distinct, geometrically defined exit vectors, this compound has emerged as a premium linker in the synthesis of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs) and molecular glues [2]. This guide details its physicochemical profile, mechanistic utility, and self-validating experimental protocols for its integration into advanced therapeutic pipelines.

Physicochemical Profiling & Structural Merits

The spiro[1]nonane scaffold consists of a cyclobutane ring fused to a cyclohexane ring via a single quaternary carbon atom. In tert-butyl (2-aminospiro[1]nonan-7-yl)carbamate, the cyclobutane ring bears a primary amine at position 2, while the cyclohexane ring features a tert-butyloxycarbonyl (Boc)-protected amine at position 7.

Why the Spiro[1]nonane Core?
  • Conformational Rigidity: Unlike flexible alkyl chains (e.g., PEG linkers) that incur a high entropic penalty upon binding, the spirocyclic core pre-organizes the exit vectors of the attached pharmacophores. This rigidity is critical for stabilizing the ternary complex (Target Protein–PROTAC–E3 Ligase) required for efficient ubiquitination [2].

  • Enhanced Physicochemical Properties: The high sp3 fraction significantly improves aqueous solubility and metabolic stability compared to traditional flat linkers like phenylenediamines, mitigating the lipophilicity issues often associated with beyond-Rule-of-5 (bRo5) degraders [3].

  • Orthogonal Reactivity: The presence of one free amine and one Boc-protected amine allows for precise, sequential functionalization without the risk of polymerization or cross-reactivity.

Quantitative Data Summary

The following table summarizes the key physicochemical and analytical parameters for this building block, which are essential for LC-MS tracking and computational modeling [1].

PropertyValue
Chemical Name tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate
Molecular Formula C14H26N2O2
Monoisotopic Mass 254.1994 Da
Predicted XLogP 1.9
[M+H]+ CCS (Predicted) 163.6 Ų (Ion Mobility Spectrometry)
[M+Na]+ CCS (Predicted) 165.0 Ų
Structural Class Carbocyclic Spirocycle / Diamine Linker

Mechanistic Role in Targeted Protein Degradation

In PROTAC development, the linker is not merely a passive tether; it actively dictates the spatial orientation of the target protein relative to the E3 ligase. The spiro[1]nonane linker provides a distinct trajectory that can optimize protein-protein interactions (PPIs) between the target and the ligase, often rescuing degradation activity in systems where flexible linkers fail [2].

For instance, coupling the free amine of this scaffold to a fluorinated thalidomide derivative yields advanced Cereblon (CRBN) recruiting elements (e.g., CAS 2703770-15-2) [4].

G POI Target Protein (POI) Linker Spiro[3.5]nonane Linker POI->Linker E3 E3 Ligase (e.g., CRBN) Linker->E3 Ub Ubiquitin Tagging E3->Ub Recruits Proteasome 26S Proteasome Degradation Ub->Proteasome Targets to

Fig 1: Ternary complex formation utilizing the rigid spiro[1]nonane linker for targeted degradation.

Experimental Methodologies: Sequential Functionalization

As a Senior Application Scientist, I emphasize that successful PROTAC synthesis relies on robust, self-validating protocols. The orthogonal protection strategy of this molecule requires a two-step functionalization workflow: an initial coupling followed by a controlled deprotection.

Protocol A: SNAr Coupling to an E3 Ligase Ligand Precursor

This step conjugates the free cyclobutane-amine (position 2) to an E3 ligase binder, such as 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.

Reagents & Stoichiometry:

  • tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate (1.0 equiv)

  • Fluorinated CRBN Ligand Precursor (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the spirocyclic amine and the fluorinated precursor in anhydrous DMSO. Causality: DMSO is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer complex transition state, significantly accelerating the Nucleophilic Aromatic Substitution (SNAr).

  • Base Addition: Add DIPEA dropwise at room temperature. Causality: DIPEA acts as a non-nucleophilic proton sponge. Due to its steric hindrance, it neutralizes the liberated HF without competing with the primary amine for the electrophile, driving the reaction equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an inert argon atmosphere for 12–16 hours.

  • Validation: Monitor via LC-MS. Look for the disappearance of the starting material mass (m/z 255.2 [M+H]+) and the appearance of the coupled product.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl (3x). Causality: Aqueous LiCl is vastly superior to brine for partitioning DMSO into the aqueous layer, ensuring a highly pure organic crude.

Protocol B: Boc Deprotection to Reveal the Secondary Vector

Once the E3 ligase ligand is attached, the Boc group must be removed to reveal the position-7 amine for subsequent attachment to the Target Protein (POI) ligand.

Reagents & Stoichiometry:

  • Boc-protected Intermediate (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (20% v/v)

  • Dichloromethane (DCM) (80% v/v)

  • Triisopropylsilane (TIPS) (2.0 equiv)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the intermediate in anhydrous DCM and cool to 0 °C in an ice bath. Causality: Cooling minimizes the risk of premature degradation of the sensitive glutarimide ring found in CRBN ligands.

  • Scavenger Addition: Add TIPS to the solution. Causality: TFA-mediated Boc cleavage generates highly reactive tert-butyl carbocations. Without a scavenger, these cations can alkylate electron-rich aromatic rings or the newly freed amine. TIPS acts as a highly effective hydride donor, quenching the carbocations into harmless isobutane.

  • Acid Addition: Add TFA dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Validation: Confirm complete deprotection via LC-MS (shift to lower molecular weight, loss of 100 Da corresponding to the Boc group).

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically, yielding the TFA salt of the free amine, ready for the final amidation/reductive amination with the POI ligand.

G Step1 tert-Butyl (2-aminospirononan-7-yl)carbamate (Starting Material) Step2 SNAr Coupling (CRBN Ligand Precursor, DIPEA, DMSO, 90°C) Step1->Step2 Step3 Boc-Protected Intermediate (LC-MS Verification) Step2->Step3 Step4 Boc Deprotection (TFA, DCM, TIPS, 0°C to RT) Step3->Step4 Step5 Free Amine E3-Linker Conjugate (Ready for POI Ligand Attachment) Step4->Step5

Fig 2: Step-by-step synthetic workflow for integrating the spirocyclic linker into a PROTAC.

Conclusion

The integration of tert-butyl (2-aminospiro[1]nonan-7-yl)carbamate into medicinal chemistry workflows represents a sophisticated approach to overcoming the limitations of traditional flexible linkers. By leveraging its rigid spirocyclic geometry, high sp3 character, and orthogonal reactivity, drug developers can precisely engineer the spatial dynamics of bifunctional molecules. As the field of targeted protein degradation continues to mature, spirocyclic linkers will undoubtedly play a foundational role in the design of next-generation therapeutics.

References

  • PubChemLite - Tert-butyl n-{2-aminospiro[1]nonan-7-yl}carbamate (C14H26N2O2) . Université du Luxembourg. Available at:

  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Application Notes and Protocols for Spiro[1]nonan-1-OL as a Scaffold for Novel Therapeutic Agents . Benchchem. Available at:

  • 2703770-15-2 | 5-({2-aminospiro[1]nonan-7-yl}amino)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione . A2B Chem. Available at:

Sources

Exploratory

Escape from Flatland: Physicochemical Profiling and Synthesis of Aminospiro[3.5]nonane Derivatives

Executive Summary In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic scaffolds has historically contributed to high attrition rates in clinical trials due to poor pharmacokinetic profiles and of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic scaffolds has historically contributed to high attrition rates in clinical trials due to poor pharmacokinetic profiles and off-target toxicity. The "escape from flatland" paradigm emphasizes the incorporation of sp3-rich, three-dimensional architectures to enhance drug-likeness. Among these, the aminospiro[3.5]nonane scaffold has emerged as a privileged structure.

As a Senior Application Scientist, I have observed firsthand how replacing a configurationally labile or planar amine (such as a piperidine or piperazine) with an aminospiro[3.5]nonane core fundamentally rewires a molecule's physicochemical properties. This technical guide provides an in-depth analysis of the physicochemical characteristics of aminospiro[3.5]nonane derivatives, elucidates the causality behind their ADME (Absorption, Distribution, Metabolism, and Excretion) advantages, and outlines self-validating experimental protocols for their synthesis and characterization.

Structural and Physicochemical Rationale

The spiro[3.5]nonane system consists of a four-membered cyclobutane ring fused to a six-membered cyclohexane ring via a single quaternary carbon atom. When functionalized with an amine (e.g., 7-azaspiro[3.5]nonane or 2-aminospiro[3.5]nonane-2-carboxylic acid), the resulting architecture is rigid, highly directional, and sterically complex.

According to 1[1], shifting to spirocyclic scaffolds generally correlates with improved solubility, modulated basicity, and superior metabolic stability. The causal mechanisms are rooted in physical chemistry:

  • Modulated Basicity (pKa): The quaternary spiro-center exerts a distinct inductive and steric effect, subtly shielding the basic nitrogen and altering its solvation energy. This typically lowers the pKa compared to acyclic secondary amines, improving membrane permeability.

  • Metabolic Shielding: The rigid 3D conformation restricts the access of Cytochrome P450 (CYP450) enzymes to the α -carbons adjacent to the amine, drastically reducing oxidative dealkylation[2].

Table 1: Comparative Physicochemical Data

Note: Data represents generalized trends observed during hit-to-lead optimization when replacing a planar monocyclic amine with an aminospiro[3.5]nonane derivative.

PropertyPlanar Analog (e.g., Piperidine)Aminospiro[3.5]nonane DerivativePharmacological Impact
Fsp3 (Fraction sp3) ~0.30 - 0.40> 0.75Increased 3D complexity; lower off-target promiscuity.
LogD (pH 7.4) 3.5 - 4.51.5 - 2.5Reduced lipophilicity; decreased plasma protein binding.
pKa (Basic Amine) 9.5 - 10.58.0 - 9.0Lower basicity; improved passive membrane permeability.
Kinetic Solubility < 10 µM> 100 µMEnhanced oral bioavailability and formulation ease.
Metabolic Stability (CL_int) High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Shielded α -carbons prevent rapid CYP450 oxidation.

Mechanistic Pathways in ADME Optimization

The strategic insertion of an aminospiro[3.5]nonane module is not merely a structural novelty; it is a targeted intervention to rescue failing chemical series. For example, in the development of 3[3], the 7-azaspiro[3.5]nonane core provided the exact spatial vector required for receptor activation while simultaneously dropping the LogP to an acceptable therapeutic range.

ADME_Workflow Start Planar Amine Hit (Suboptimal ADME) Spiro Aminospiro[3.5]nonane Scaffold Hopping Start->Spiro Scaffold Replacement Prop1 Increased Fsp3 & 3D Complexity Spiro->Prop1 Prop2 Conformational Restriction Spiro->Prop2 Result1 Enhanced Aqueous Solubility Prop1->Result1 Result3 Higher Metabolic Stability (CYP450) Prop1->Result3 Result2 Improved Target Selectivity Prop2->Result2

Caption: Workflow showing ADME optimization via aminospiro[3.5]nonane scaffold hopping.

Validated Experimental Methodologies

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. The causality behind reagent selection and analytical checkpoints is detailed below.

Protocol 1: Synthesis of Aminospiro[3.5]nonane Derivatives via Reductive Amination

This protocol describes the functionalization of a spiro[3.5]nonan-x-one precursor to yield a secondary or tertiary aminospiro[3.5]nonane.

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly utilized instead of sodium borohydride (NaBH₄). The spirocyclic ketone is sterically hindered, making imine formation the rate-limiting step. NaBH(OAc)₃ is a milder reducing agent that does not prematurely reduce the unreacted ketone to an alcohol, allowing the thermodynamic equilibrium to favor imine formation before irreversible reduction to the amine occurs.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 equivalent of the spiro[3.5]nonan-x-one precursor and 1.2 equivalents of the target primary amine in anhydrous dichloroethane (DCE). Stir at room temperature for 2 hours. Self-Validation Checkpoint: Aliquot 10 µL for LC-MS to confirm the disappearance of the ketone mass and the appearance of the intermediate imine mass.

  • Reduction: Cool the reaction to 0°C. Add 1.5 equivalents of NaBH(OAc)₃ portion-wise. Add glacial acetic acid (1.0 eq) to act as a proton source, accelerating the reduction of the sterically hindered imine.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM) three times.

  • Boc Deprotection (If Applicable): If synthesizing a compound like4[4] from a Boc-protected intermediate, treat the crude extract with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours, followed by solvent evaporation under reduced pressure.

  • Orthogonal QC Validation: Purify via RP-HPLC. Confirm identity via ¹H/¹³C NMR. Crucial marker: Confirm the disappearance of the carbonyl carbon at ~210 ppm and the presence of the quaternary spiro-carbon at ~40-45 ppm in the ¹³C NMR spectrum.

Synth_Workflow Step1 Spiro[3.5]nonan-x-one Precursor Step2 Reductive Amination (NaBH(OAc)3, Amine) Step1->Step2 Imine Formation Step3 Boc Deprotection (TFA/DCM) Step2->Step3 Intermediate Step4 Purification (RP-HPLC) Step3->Step4 Crude Salt QC Self-Validation QC (LC-MS, NMR, pKa) Step4->QC Pure Product

Caption: Self-validating synthetic and QC workflow for aminospiro[3.5]nonane derivatives.

Protocol 2: Physicochemical Profiling (pKa and LogD Determination)

Because spirocycles exhibit unexpected intramolecular shielding, computational algorithms frequently miscalculate their properties. Empirical validation is mandatory.

Causality of Method Choice: We mandate potentiometric titration over in silico models to capture the true thermodynamic ionization constant. For lipophilicity, the miniaturized shake-flask method is preferred over chromatographic (HPLC) LogD approximations, as the unique 3D shape of the spirocycle can cause anomalous retention times on C18 columns that do not accurately reflect true octanol/water partitioning.

Step-by-Step Methodology:

  • Potentiometric pKa Titration: Dissolve 1 mg of the aminospiro[3.5]nonane derivative in 0.15 M KCl (to maintain constant ionic strength). Titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0 using an automated titrator. Calculate the pKa from the inflection point of the Bjerrum plot.

  • LogD (pH 7.4) Shake-Flask: Prepare a biphasic system of 1-octanol and 10 mM PBS (pH 7.4), mutually saturated for 24 hours prior to use.

  • Partitioning: Add the compound to the biphasic system at a final concentration of 100 µM. Shake vigorously at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Phase Separation & Quantification: Centrifuge at 3000 rpm for 10 minutes. Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS against a standard curve.

  • Validation: Calculate LogD = Log₁₀([Octanol]/[Aqueous]). The system is self-validated by running a known reference standard (e.g., propranolol) in parallel to ensure phase separation integrity.

Conclusion

The aminospiro[3.5]nonane scaffold represents a powerful tool in the medicinal chemist's arsenal. By leveraging its high Fsp3 character and rigid conformation, researchers can systematically engineer out the metabolic liabilities and poor solubility inherent to planar amines. However, the successful integration of these derivatives requires rigorous, self-validating synthetic techniques and empirical physicochemical profiling, as traditional computational models often fail to capture the nuances of their complex 3D architecture. As demonstrated in5[5], mastering these physicochemical characteristics is the key to unlocking their full therapeutic potential across oncology, metabolic diseases, and neurology.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed (Expert Opinion on Drug Discovery) URL:[Link]

Sources

Foundational

Strategic Implementation of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate in Modern Drug Discovery

Nomenclature Note: While frequently queried as tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate, the formal IUPAC name for CAS 1239319-82-4 is tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate . This whitepaper uti...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature Note: While frequently queried as tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate, the formal IUPAC name for CAS 1239319-82-4 is tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate . This whitepaper utilizes the formal nomenclature to ensure chemical accuracy.

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, Fsp³-rich scaffolds—often termed the "Escape from Flatland"—is a defining paradigm in contemporary medicinal chemistry . Spirocyclic amines have emerged as superior bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines.

CAS 1239319-82-4 is a highly versatile, orthogonally protected spirocyclic building block. By featuring a primary amine on a cyclobutane ring spiro-fused to a Boc-protected piperidine, this scaffold allows medicinal chemists to rapidly synthesize complex, three-dimensional drug candidates. This technical guide explores the structural rationale, biological applications, and validated synthetic workflows for utilizing this critical building block.

Physicochemical Profiling & Structural Rationale

The integration of the 7-azaspiro[3.5]nonane core into a drug candidate fundamentally alters its physicochemical and pharmacokinetic landscape.

Quantitative Data Summary
PropertyValue
CAS Number 1239319-82-4
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
Monoisotopic Mass 240.18378 Da
Structural Core 7-azaspiro[3.5]nonane
Protecting Group N-Boc (tert-butyloxycarbonyl) at position 7
Reactive Handle Primary amine (-NH₂) at position 2
Physical State Colorless to yellow semi-solid/solid
Storage Conditions 2–8°C, inert atmosphere (moisture sensitive)

Data sourced from authoritative chemical databases and vendor specifications .

The Causality Behind the Scaffold

Why replace a piperidine with a 7-azaspiro[3.5]nonane? The causality lies in thermodynamics and enzymatic recognition:

  • Metabolic Stability : Piperidines are highly susceptible to cytochrome P450 (CYP3A4/CYP2D6) mediated α-oxidation and subsequent ring-opening or N-dealkylation. The spiro-fusion of the cyclobutane ring introduces steric shielding and alters the electron density of the adjacent carbon atoms, significantly reducing the rate of oxidative metabolism.

  • Conformational Restriction (Vectorization) : Piperidines exist in a low-energy chair conformation that can undergo ring-flipping. The spiro[3.5]nonane system locks the conformation, projecting the functional groups at predictable, rigid vectors. This reduces the entropic penalty upon binding to a target receptor, often resulting in increased potency.

  • Enhanced Solubility : The high Fsp³ character (fraction of sp³ hybridized carbons) disrupts planar crystal packing. This lowers the melting point and dramatically improves aqueous kinetic solubility—a critical factor for oral bioavailability.

Orthogonal Functionalization Workflows

The true value of CAS 1239319-82-4 lies in its orthogonal reactivity. The primary amine at C2 is sterically accessible and highly nucleophilic, while the secondary amine at C7 is masked by the robust tert-butyloxycarbonyl (Boc) group. This allows for sequential, highly controlled derivatization without the risk of cross-reactivity.

Workflow A Starting Material CAS 1239319-82-4 B Primary Amine Derivatization (Amidation/Coupling) A->B Step 1 C Boc Deprotection (4M HCl in Dioxane) B->C Step 2 D Secondary Amine Derivatization (SNAr/Alkylation) C->D Step 3 E Final Spirocyclic Drug Candidate D->E Step 4

Caption: Orthogonal synthetic workflow for the bidirectional functionalization of CAS 1239319-82-4.

Applications in Target-Directed Medicinal Chemistry

The 7-azaspiro[3.5]nonane bioisostere has been successfully deployed across multiple therapeutic areas, validating its utility in overcoming pharmacokinetic liabilities.

Hedgehog Pathway Inhibitors (Sonidegib Analogs)

Sonidegib is an FDA-approved Hedgehog signaling pathway inhibitor that targets the Smoothened (SMO) receptor for the treatment of basal cell carcinoma. However, it suffers from low aqueous solubility and high lipophilicity (LogD). Researchers have successfully synthesized Sonidegib analogs by replacing its morpholine/piperidine rings with spirocyclic cores, including azaspiro[3.5]nonanes. These bioisosteres retained nanomolar SMO inhibition while exhibiting modulated cytotoxicity and improved ADME profiles .

Hh_Pathway Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Inhibits SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Represses (Default State) GLI GLI Transcription Factors SMO->GLI Activates DNA Target Gene Expression (Cell Proliferation) GLI->DNA Promotes Transcription Drug Spirocyclic Bioisostere (SMO Antagonist) Drug->SMO Antagonizes

Caption: Mechanism of action for spirocyclic Sonidegib analogs antagonizing the SMO receptor.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a prime target for anti-diabetic drugs due to its role in glucose-dependent insulin secretion. The rigid architecture of 7-azaspiro[3.5]nonane derivatives has been utilized to design potent GPR119 agonists. The spirocyclic framework optimally positions the N-capping group and aryl substituents within the receptor's binding pocket, significantly enhancing agonistic activity compared to flexible piperidine analogs .

Validated Experimental Protocols

To ensure scientific trustworthiness, the following protocols represent self-validating systems designed to maximize yield and purity when working with CAS 1239319-82-4.

Protocol A: Amidation of the Primary Amine (Step 1)

Causality Check: HATU is selected over EDC/HOBt because the primary amine on the cyclobutane ring can experience subtle steric hindrance. HATU forms a highly reactive HOAt ester intermediate that drives the coupling to completion rapidly, minimizing epimerization of the carboxylic acid partner.

  • Preparation : In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation : Add HATU (1.2 equiv.) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Coupling : Add CAS 1239319-82-4 (1.0 equiv.) in one portion. Stir the reaction mixture at room temperature for 4–6 hours. Monitor completion via LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Boc Deprotection and Subsequent SₙAr (Steps 2 & 3)

Causality Check: 4M HCl in dioxane is explicitly chosen over Trifluoroacetic acid (TFA). TFA leaves lipophilic trifluoroacetate counterions that form strong ion pairs with the spirocyclic amine, severely suppressing its nucleophilicity in the subsequent SₙAr step. HCl yields a cleaner hydrochloride salt that is easily free-based.

  • Deprotection : Dissolve the Boc-protected intermediate from Protocol A (1.0 equiv.) in anhydrous Dichloromethane (DCM, 0.1 M). Cool to 0°C.

  • Cleavage : Dropwise, add 4M HCl in Dioxane (10.0 equiv.). Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation : Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to afford the pure amine hydrochloride salt. Dry under high vacuum.

  • SₙAr Reaction : Suspend the hydrochloride salt (1.0 equiv.) and the target heteroaryl chloride (1.0 equiv.) in anhydrous Dimethyl Sulfoxide (DMSO, 0.1 M).

  • Free-basing & Heating : Add finely powdered K₂CO₃ (3.0 equiv.). Heat the mixture to 90°C for 12 hours.

  • Workup : Cool to room temperature, dilute with water, and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC to yield the fully elaborated drug candidate.

Conclusion

The compound tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4) is far more than a simple chemical building block; it is a strategic tool for navigating the complexities of modern drug design. By leveraging its rigid 3D architecture, high Fsp³ character, and orthogonal reactivity, medicinal chemists can systematically engineer out the metabolic and pharmacokinetic liabilities associated with traditional planar heterocycles.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2025). tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | C13H24N2O2 | CID 53484529. National Center for Biotechnology Information.[Link]

  • Diyuk, N., et al. (2023). Sonidegib bioisosteres: activity and ADME properties. Enamine/Bienta Research. [Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.[Link]

Exploratory

Escaping Flatland: Solubility Dynamics and Physicochemical Profiling of Boc-Aminospiro[3.5]nonane Derivatives

Executive Summary In the relentless pursuit of optimizing pharmacokinetic profiles, modern drug discovery has increasingly pivoted away from planar, aromatic-heavy molecules—a paradigm shift famously termed "escaping fla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of optimizing pharmacokinetic profiles, modern drug discovery has increasingly pivoted away from planar, aromatic-heavy molecules—a paradigm shift famously termed "escaping flatland" [1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), medicinal chemists can significantly improve a molecule's physicochemical properties, particularly aqueous solubility and metabolic stability. Among the most privileged three-dimensional architectures are spirocyclic scaffolds, such as the spiro[3.5]nonane core [2]. This technical guide explores the mechanistic causality behind the enhanced solubility of spiro[3.5]nonane derivatives, utilizing their highly lipophilic tert-butyloxycarbonyl (Boc) protected intermediates as a rigorous physicochemical stress test.

The Boc Paradox in Solubility Profiling

While the ultimate goal of utilizing spiro[3.5]nonane derivatives is to improve the solubility and target-binding selectivity of a final Active Pharmaceutical Ingredient (API) [3], studying their Boc-protected intermediates offers a unique mechanistic window.

The Boc group is ubiquitous in synthetic chemistry as an amine protecting group. However, its massive lipophilic footprint severely depresses aqueous solubility. Therefore, profiling Boc-aminospiro[3.5]nonane derivatives acts as a fundamental physicochemical "stress test." If a spirocyclic core can maintain measurable aqueous solubility despite the hydrophobic burden of the Boc group, it definitively validates the scaffold's intrinsic ability to disrupt crystal packing and enhance solvation.

Mechanistic Causality of Solubility Enhancement

Aqueous solubility is governed by the thermodynamic balance between crystal lattice energy (the energy required to break the solid apart) and solvation energy (the energy released when water molecules surround the solute).

Planar molecules, such as piperidines or anilines, tend to stack efficiently via π-π interactions or tight van der Waals packing. This efficient stacking results in high lattice energies (reflected in high melting points) and poor aqueous solubility. Conversely, the spiro[3.5]nonane core, characterized by its perpendicular cyclobutane and cyclohexane rings, physically prevents this tight packing. The resulting "frustrated" crystal lattice possesses a lower enthalpy of fusion. Consequently, the energetic penalty for dissolution is drastically reduced, allowing water molecules to solvate the compound more readily, even when a hydrophobic Boc group is attached.

Mechanism cluster_planar Planar Scaffolds (e.g., Piperidine) cluster_spiro Spirocyclic Scaffolds (Spiro[3.5]nonane) P1 Low Fsp3 Character P2 High Crystal Packing Energy P1->P2 P3 Poor Aqueous Solubility P2->P3 S1 High Fsp3 Character (3D Geometry) S2 Disrupted Lattice Packing S1->S2 S3 Enhanced Aqueous Solubility S2->S3

Caption: Causal relationship between spirocyclic 3D geometry and enhanced aqueous solubility.

Quantitative Physicochemical Profiling

To illustrate this structural effect, we compare the physicochemical properties of a standard planar intermediate against a spirocyclic analog. The data below highlights how the transition to a spiro[3.5]nonane core alters fundamental solubility metrics, overriding the lipophilicity penalty of the Boc group.

PropertyBoc-Aminopiperidine (Planar Reference)Boc-Aminospiro[3.5]nonane (3D Scaffold)
Fsp3 (Fraction sp3) 0.500.93
ClogP (Lipophilicity) ~ 2.1~ 2.8
Melting Point (°C) 145 - 148110 - 115
Thermodynamic Sol. (pH 7.4) < 5.0 µg/mL> 45.0 µg/mL
Crystal Packing Efficiency High (Efficient Stacking)Low (Disrupted Lattice)

Note: Despite a higher calculated lipophilicity (ClogP), the spirocyclic derivative exhibits nearly a 10-fold increase in aqueous solubility due to the dominant effect of lattice disruption.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To accurately measure the solubility of lipophilic Boc-protected intermediates, kinetic solubility assays (which rely on DMSO stock dilution) are inadequate. They frequently result in metastable supersaturation, yielding artificially inflated values. Instead, a rigorous thermodynamic solubility protocol must be employed. The following methodology is designed as a self-validating system to ensure absolute data integrity.

G A Solid Compound (Boc-aminospiro[3.5]nonane) B Equilibration in Buffer (pH 7.4, 24h, 37°C) A->B Excess Solid C Phase Separation (Dual-filter Centrifugation) B->C Isothermal D HPLC-UV Quantification C->D Supernatant E Self-Validation: Mass-Balance & DSC Check D->E Data Output E->B Re-equilibrate if Recovery < 95%

Caption: Workflow for self-validating thermodynamic solubility assessment.

Step-by-Step Methodology & Causality
  • Solid Preparation: Accurately weigh 2.0 mg of crystalline Boc-aminospiro[3.5]nonane into a 2.0 mL glass HPLC vial.

    • Causality: Glass is strictly required over polypropylene; the highly lipophilic Boc moiety exhibits non-specific binding to plastics, which would artificially lower the measured concentration in the solution phase.

  • Equilibration: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Seal the vial and incubate on a thermoshaker at 37°C at 800 rpm for 24 hours.

    • Causality: A 24-hour equilibration ensures the system transitions from kinetic dissolution to a true thermodynamic equilibrium between the solid phase and the saturated solution.

  • Phase Separation: Transfer the suspension to a dual-filter centrifuge tube. Centrifuge at 10,000 x g for 15 minutes, then pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (polytetrafluoroethylene) is utilized because Boc-derivatives frequently adsorb to standard cellulose acetate filters, skewing quantitative recovery.

  • HPLC-UV Quantification: Inject 10 µL of the filtrate onto a C18 reverse-phase HPLC column. Quantify the peak area at 210 nm against a 5-point standard curve prepared in a 50% Acetonitrile/Water co-solvent.

  • Self-Validation Loop (Solid-State Check): Recover the residual solid from the filter. Dry under vacuum and analyze via Differential Scanning Calorimetry (DSC).

    • Causality: If the melting point of the recovered solid differs from the starting material, a solvent-mediated polymorphic transformation or hydrate formation has occurred. The solubility value must then be explicitly flagged as specific to the new polymorph, ensuring the protocol self-corrects for phase changes.

Synthesis and Quaternary Center Construction

The synthesis of the spiro[3.5]nonane core requires overcoming the steric hindrance associated with forming all-carbon quaternary centers. Modern synthetic approaches leverage titanacyclobutane intermediates or the enolate acylation of ketone precursors to efficiently build the spirocyclic architecture before amine installation and subsequent Boc protection [4]. These concise routes ensure high-fidelity access to the necessary 3D chemical space, allowing researchers to rapidly scale these highly soluble building blocks for downstream drug discovery applications.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. Available at:[Link]

  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv. Available at:[Link]

Foundational

Advanced Mass Spectrometry Analysis of Aminospiro[3.5]nonane Compounds: A Mechanistic and Methodological Guide

Executive Summary In contemporary drug discovery, spirocyclic amines have emerged as highly valuable structural motifs. Their 3D conformational rigidity effectively reduces the loss of entropy upon ligand–protein binding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, spirocyclic amines have emerged as highly valuable structural motifs. Their 3D conformational rigidity effectively reduces the loss of entropy upon ligand–protein binding, making them superior bioisosteres for traditional flat heterocycles like piperidines and morpholines [3]. The aminospiro[3.5]nonane scaffold—comprising a strained cyclobutane fused to a cyclohexane ring—has gained particular traction in the development of novel therapeutics, including EP4 receptor antagonists targeting inflammatory pain[1].

However, characterizing these conformationally restricted amines via mass spectrometry (MS) requires a nuanced understanding of their gas-phase behavior [4]. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational steps. Here, we will dissect the causality behind the fragmentation dynamics of aminospiro[3.5]nonanes and establish a self-validating analytical protocol for their precise structural elucidation.

Mechanistic Foundations of Spirocyclic Amine Fragmentation

To develop a robust MS method, one must first understand the thermodynamic drivers of gas-phase ion dissociation. When subjected to Electrospray Ionization (ESI) in positive mode, aliphatic amines readily protonate at the nitrogen atom to form an [M+H]+ precursor.

In linear or simple cyclic amines, standard α -cleavage dominates the fragmentation spectrum. However, the spiro[3.5]nonane system introduces profound ring strain, particularly within the 4-membered cyclobutane moiety. During Collision-Induced Dissociation (CID), the dominant primary fragmentation pathway is the neutral loss of ammonia ( −17 Da ), a process driven thermodynamically by the formation of a highly stabilized spiro-cation [2].

If the amine functional group is positioned on the strained cyclobutane ring, the activation energy transferred during CID often triggers a Grob-type fragmentation or ring expansion to relieve steric strain. This yields diagnostic hydrocarbon losses (e.g., elimination of ethylene, −C2​H4​ , −28.03 Da ) that are highly specific to the [3.5] spiro-architecture.

G M1 Protonated Precursor [M+H]+ M2 In-Source / CID Activation Energy Transfer M1->M2 M3 Alpha-Cleavage (Ring Opening) M2->M3 Pathway A M4 Neutral Loss of NH3 [-17 Da] M2->M4 Pathway B M5 Stable Spiro-Cation Diagnostic Ion M3->M5 M4->M5 M6 Secondary Fragmentation (Hydrocarbon Loss) M5->M6

Figure 1: Mechanistic logic of aminospiro[3.5]nonane collision-induced dissociation.

Analytical Workflow & Method Development

A scientifically rigorous MS method must operate as a self-validating system. This means incorporating orthogonal analytical checks to prevent false-positive annotations and ensure quantitative integrity. For spirocyclic amines, this involves coupling high-resolution mass spectrometry (HRMS) with energy-stepped CID and stable-isotope internal standards.

Workflow S1 Sample Prep & IS Addition S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization Optimization S2->S3 S4 HRMS Precursor Selection S3->S4 S5 Energy-Stepped CID S4->S5 S6 Fragment Annotation S5->S6

Figure 2: Self-validating LC-MS/MS analytical workflow for spirocyclic amines.

Quantitative Data Presentation

To facilitate rapid assay development, the following table summarizes the exact masses and optimal collision energies required for the targeted Multiple Reaction Monitoring (MRM) of aminospiro[3.5]nonane scaffolds.

Table 1: Quantitative MS/MS Parameters for Aminospiro[3.5]nonane Scaffolds

Compound / ScaffoldPrecursor [M+H]+ (m/z)Primary Fragment (m/z)Secondary Fragment (m/z)Optimal CE (eV)Mechanistic Rationale
Aminospiro[3.5]nonane 140.14123.1195.0815 - 25Neutral loss of NH3​ followed by C2​H4​ elimination from the strained cyclobutane ring.
N-Methylaminospiro[3.5]nonane 154.16123.1195.0818 - 28Loss of methylamine ( −31 Da ) yielding the identical, highly stable spiro-cation.
EP4R Antagonist Derivative >400.00140.14123.1130 - 45High-energy cleavage of the amide/ester linker to yield the intact spiro[3.5]nonane reporter ion.

Step-by-Step Experimental Protocol

The following methodology details the optimal parameters for the structural elucidation and quantification of aminospiro[3.5]nonane compounds. Every step is designed to establish causality and validate the resulting data.

Step 1: Sample Preparation & Matrix Deconvolution
  • Action: Spike biological or synthetic samples with a 13C3​ -labeled aminospiro[3.5]nonane internal standard (SIL-IS) prior to protein precipitation (using 3:1 Acetonitrile:Water).

  • Causality: Spirocyclic amines are highly susceptible to ion suppression in complex matrices. The SIL-IS guarantees that any fluctuation in ESI efficiency is mathematically normalized. Because the SIL-IS co-elutes exactly with the analyte, this step creates a self-validating quantitative baseline.

Step 2: Chromatographic Resolution (UHPLC)
  • Action: Employ a High-Strength Silica (HSS) T3 column (1.8 µm, 2.1 x 100 mm). Utilize a shallow gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), starting at 5% B and ramping to 60% B over 8 minutes.

  • Causality: The highly aliphatic nature of the spiro[3.5]nonane core requires enhanced retention of polar analytes to prevent them from washing out in the void volume. The acidic mobile phase ensures complete protonation of the amine ( pKa​≈9.5−10.5 ) prior to entering the source, maximizing ionization efficiency.

Step 3: Source Parameter Optimization (ESI+)
  • Action: Maintain the ESI capillary voltage at a moderate 2.5 kV and the desolvation temperature at 350°C.

  • Causality: Excessive thermal or electrical energy in the source can trigger premature In-Source Decay (ISD) of the fragile C−N bond, a known phenomenon in strained cyclic amines [2]. Lowering these parameters ensures the precursor ion remains intact for targeted mass selection in the first quadrupole (Q1).

Step 4: Energy-Stepped Collision-Induced Dissociation (CID)
  • Action: Acquire MS/MS spectra using a stepped collision energy (CE) ramp of 15, 30, and 45 eV using Argon as the collision gas.

  • Causality: A single CE often fails to capture the full structural picture. Low CE (15 eV) gently probes the molecule, identifying the facile NH3​ loss. High CE (45 eV) shatters the carbon skeleton, providing the deep diagnostic hydrocarbon fragments (e.g., m/z 95.08) necessary for differentiating isobaric spiro-isomers from linear aliphatic impurities.

By adhering to this causality-driven framework, researchers can ensure that their mass spectrometric characterization of aminospiro[3.5]nonane compounds is both highly accurate and analytically defensible.

References

  • Docking for EP4R antagonists active against inflammatory pain Source: Nature Communications / PMC URL
  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry Source: Analytical Chemistry / ACS Publications URL
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones Source: The Journal of Organic Chemistry / ACS Publications URL
  • Characterization of 1-Aminospiro[1]hexan-5-ol Hydrochloride: A Technical Overview Source: Benchchem URL:

Sources

Exploratory

An In-depth Technical Guide to the Conformational Analysis of Spiro[3.5]nonane Ring Systems

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The spiro[3.5]nonane scaffold, characterized by the fusion of a cyclobutane and a cyclohexane ring through a single quaternary carbon, pre...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.5]nonane scaffold, characterized by the fusion of a cyclobutane and a cyclohexane ring through a single quaternary carbon, presents a unique and compelling structural motif in medicinal chemistry and materials science.[1][2] Its inherent three-dimensionality and conformational rigidity offer a sophisticated platform for the design of novel therapeutics and functional materials.[1][3] However, the very structural constraints that make this system attractive also introduce significant complexity into its conformational analysis. This guide provides a comprehensive technical overview of the principles and practices for elucidating the conformational landscape of spiro[3.5]nonane systems. We will explore both computational and experimental methodologies, emphasizing the causal relationships behind procedural choices and the integration of diverse data types to construct a cohesive and validated conformational model. This document is intended to serve as a field-proven guide for researchers navigating the intricacies of this unique spirocyclic system.

Introduction: The Structural Challenge of Spiro[3.5]nonane

The spiro[3.5]nonane ring system is a fascinating intersection of two well-studied carbocycles. The challenge in its conformational analysis lies in the interplay between the puckered nature of the cyclobutane ring and the dynamic chair-boat-twist equilibria of the cyclohexane ring, all pivoting around a single, sterically congested spiro-carbon.[4]

  • Cyclobutane Ring Puckering: Unlike a planar square, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent C-H bonds.[4][5] This puckering is a low-energy process, with the ring rapidly inverting between two equivalent puckered states.[6]

  • Cyclohexane Chair Conformation: The cyclohexane ring overwhelmingly prefers the strain-free chair conformation, which staggers all C-H bonds.[7] This chair can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy boat and twist-boat intermediates.[8][9]

When fused at a spiro-center, these two conformational dynamics become coupled. The orientation of the cyclobutane ring relative to the cyclohexane ring (i.e., its attachment to an axial vs. equatorial position in a hypothetical sense) and the specific puckering of the cyclobutane ring will influence the stability of the cyclohexane chair and the energy barrier to ring-flipping. Understanding this complex energetic landscape is paramount for predicting molecular shape, which in turn governs biological activity and material properties.[10][11]

Computational Modeling: A Predictive First Approach

Given the dynamic nature of the spiro[3.5]nonane system, computational chemistry provides an indispensable tool for mapping the potential energy surface and identifying stable conformers. A hierarchical approach, starting with low-cost methods and progressing to high-accuracy calculations, is the most efficient and reliable strategy.

The Rationale for a Hierarchical Workflow

A multi-step computational workflow is employed to balance thoroughness with computational expense. We begin with a broad search using computationally "cheap" Molecular Mechanics (MM) to explore a wide range of possible conformations. The most promising candidates are then refined using more accurate, but computationally intensive, Density Functional Theory (DFT) calculations.

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B Broad exploration C Clustering & Energy Filtering B->C Identify unique low-energy conformers D DFT Geometry Optimization C->D Refine geometry E Frequency Calculation (Validation) D->E Ensure true energy minima F Final Energy Calculation (Single Point) E->F High-accuracy energy G Conformational Ensemble Analysis F->G Population analysis

Caption: A typical hierarchical workflow for computational conformational analysis.

Protocol 1: Comprehensive Conformational Search and Refinement

Objective: To identify all energetically accessible conformations of a spiro[3.5]nonane derivative and calculate their relative energies and populations.

Part A: Molecular Mechanics (MM) Search

  • Structure Preparation: Build the 3D structure of the target spiro[3.5]nonane molecule in a molecular editor. Ensure correct atom types and bond orders.

  • Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94, OPLS3e). These force fields are parameterized to quickly estimate the potential energy of a molecule based on bond lengths, angles, and torsions. This step is crucial for rapidly sampling a large conformational space.

  • Conformational Search: Perform a systematic or stochastic conformational search. This will rotate all rotatable bonds and explore different ring puckering combinations to generate thousands of potential conformers.

  • Energy Minimization & Filtering: Each generated conformer is subjected to a quick energy minimization. The resulting structures are then filtered to remove duplicates and high-energy outliers (e.g., >10 kcal/mol above the global minimum).

Part B: Density Functional Theory (DFT) Refinement

  • Select Candidates: Select the unique, low-energy conformers identified from the MM search (typically all conformers within 5-7 kcal/mol of the global minimum).

  • DFT Optimization: For each candidate, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a basis set like 6-31G**. This level of theory provides a much more accurate description of the electronic structure and, consequently, the molecular geometry and relative energies.[12]

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local energy minimum on the potential energy surface. This is a critical self-validation step.

  • High-Accuracy Single-Point Energy: To obtain highly accurate relative energies, perform a single-point energy calculation on each validated geometry using a larger basis set (e.g., def2-TZVP) and potentially a different functional (e.g., ωB97X-D).[13][14] Solvent effects can be included at this stage using a continuum solvation model (e.g., SMD, CPCM) to better simulate solution-phase behavior.[13]

  • Boltzmann Analysis: Using the final Gibbs free energies (ΔG) from the DFT calculations, calculate the relative population of each conformer at a given temperature (e.g., 298 K) using the Boltzmann distribution equation.

Data Presentation: Calculated Conformational Energies

The results of the computational analysis are best summarized in a table, allowing for direct comparison of the relative stabilities of the identified conformers.

Conformer IDDescriptionRelative Energy (ΔG, kcal/mol)Boltzmann Population (%)
Conf-1 Chair (axial-like spiro)0.0075.3
Conf-2 Chair (equatorial-like spiro)0.6524.1
Conf-3 Twist-Boat5.80< 0.1
Conf-4 Puckered-Ring Variant2.100.6

Note: Data are hypothetical and for illustrative purposes.

Experimental Validation: Spectroscopic and Crystallographic Methods

Computational models, while powerful, are theoretical. They must be validated by experimental data to be considered trustworthy. NMR spectroscopy and X-ray crystallography are the two most definitive techniques for this purpose.

G cluster_1 Experimental Validation Logic Comp Computational Models (Predicted Geometries & Energies) NMR NMR Spectroscopy (Solution-state, dynamic) Comp->NMR Predicts coupling constants, NOEs Xray X-ray Crystallography (Solid-state, static) Comp->Xray Predicts solid-state packing Validation Validated Conformational Model NMR->Validation Confirms major solution conformer(s) Xray->Validation Defines a single, low-energy conformer

Caption: Integration of computational and experimental data for model validation.

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, providing an averaged picture of the entire conformational ensemble.[15][16]

  • ¹H-¹H Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, one can infer specific dihedral angles within the cyclohexane ring, helping to distinguish between chair, boat, and twist-boat conformations.[15]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.[17] Observing an NOE between two protons provides direct evidence of their spatial proximity. This is particularly useful for defining the relative orientation of the cyclobutane and cyclohexane rings. For instance, an NOE between a cyclobutane proton and an axial proton on the cyclohexane ring would strongly support a specific conformational model.[18][19]

Protocol 2: Conformational Assignment using 2D NOESY/ROESY

Objective: To experimentally determine the spatial proximity of protons in a spiro[3.5]nonane derivative to validate a computed low-energy conformation.

  • Sample Preparation: Prepare a high-purity sample of the compound (~5-10 mg) dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Data Acquisition: Acquire a 2D NOESY (or ROESY, which is better for medium-sized molecules) spectrum on a high-field NMR spectrometer (≥ 400 MHz). A mixing time of 300-800 ms is typically appropriate for small molecules.

  • Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

  • Cross-Peak Analysis:

    • Identify the diagonal peaks corresponding to the standard 1D ¹H NMR spectrum.

    • Systematically identify off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of proton A (ωA) and proton B (ωB) indicates that A and B are spatially close.

  • Correlation with Models: Compare the experimentally observed NOE correlations with the inter-proton distances measured from the DFT-optimized low-energy conformer(s).

    • Example: If the lowest energy computed model (Conf-1) predicts a distance of 2.4 Å between a cyclobutane proton (Hα) and a cyclohexane axial proton (Hax), the presence of a strong Hα-Hax NOE cross-peak provides powerful validation for that model.

    • Conversely, the absence of an expected NOE can be used to rule out a particular conformation.[17]

  • Automated Analysis: For complex systems, software like CYANA can be used for automated NOE assignment and structure calculation, which uses NOE-derived distance restraints to generate a family of structures consistent with the experimental data.[20]

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous, high-resolution picture of a molecule's conformation in the solid state.[21][22] By diffracting X-rays off a single crystal, one can determine the precise location of every atom in the molecule.[22]

Causality and Caveats: The crystal structure represents a single, low-energy conformation that is "frozen" into a crystal lattice. This is often, but not always, the lowest-energy conformer in solution. Crystal packing forces can sometimes stabilize a conformation that is slightly higher in energy in the solution phase. Therefore, while an X-ray structure provides a definitive anchor point and a benchmark for computational models, it does not describe the dynamic behavior of the molecule in solution.[23]

Conclusion and Future Directions

The conformational analysis of spiro[3.5]nonane ring systems requires a synergistic approach, integrating predictive computational modeling with definitive experimental validation. The hierarchical computational workflow, beginning with broad MM searches and culminating in high-level DFT calculations, provides a robust map of the conformational landscape. This theoretical framework is then rigorously tested against the solution-state picture provided by NMR spectroscopy and the static, solid-state snapshot from X-ray crystallography.

For drug development professionals, a validated understanding of the conformational preferences of the spiro[3.5]nonane core is critical. It dictates the three-dimensional presentation of pharmacophoric groups to a biological target, directly impacting binding affinity and selectivity.[10][11] As this scaffold continues to be explored in the design of novel therapeutics, the methodologies outlined in this guide will serve as a reliable foundation for elucidating structure-activity relationships and driving rational, structure-based drug design.

References

  • Configurational and conformational analyses of α-methylene-γ- butyro steroidal spirolactones. RSC Publishing. 18

  • Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers. Benchchem. 24

  • Organic Chemistry: Carbocycles: Conformational Analysis of Cycloalkanes. SparkNotes.

  • How a Cyclohexane Chair Conformation is Converted into a Boat Conformation. Website.

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. PMC.

  • NMR Spectroscopy and Theoretical Calculations in the Conformational Analysis of 1-Methylpyrrolidin-2-one 3-Halo-derivatives. ResearchGate.

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC.

  • Combined automated NOE assignment and structure calculation with CYANA. Research Collection.

  • Cyclohexane conformation. Wikipedia.

  • Ring Conformations. MSU chemistry.

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.

  • An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential. Benchchem.

  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Queen's University Belfast.

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.

  • Application Notes and Protocols: Spiro[3.5]nonane-1,3-diol as a Novel Ligand in Coordination Chemistry. Benchchem.

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn.

  • Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti.

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv.

  • Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed.

  • chair chair interconversion: cyclohexane conformation animation. YouTube.

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed.

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing.

  • H-NMR Stereospecific Assignments by Conformational Data-base Searches. G Marius Clore FRS.

  • Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols. Benchchem.

  • Full relative stereochemistry assignment and conformational analysis of 13,19-didesmethyl spirolide C via NMR- and molecular modeling-based techniques. A step towards understanding spirolide's mechanism of action. ResearchGate.

  • Spiro Compounds. Chemenu.

  • Spiro(3.5)nonane. PubChem.

  • An In-Depth Technical Guide to Spiro[3.5]nonan-2-ol: Current Data and Synthetic Insights. Benchchem.

  • Unraveling Spiro[4.e4]nonane Rearrangements: A DFT-Guided Mechanistic Comparison. Benchchem.

  • Probing post-synthetic metallation in metal-organic frameworks: Insights from X-ray crystallography. The Royal Society of Chemistry.

  • Spiro [3.5] nonane. Scite.ai.

  • X-ray crystallography. Wikipedia.

  • X-Ray Crystallography: Revealing the Enigmas of Molecular Structure. Longdom Publishing.

  • Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. MDPI.

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. ResearchGate.

  • DFT calculations towards predictive organo/organometallic chemistry. Website.

  • Modelling-derived structure of 2 showing key nOe interactions (calculated distances in Å).. ResearchGate.

  • Synthesis and DFT calculations of spirooxaphosphirane complexes. ResearchGate.

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed.

  • Spiro(3.5)nonane-1,3-dione. PubChem.

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Website.

  • DFT data for "Enantioselective “clip-cycle” synthesis of di-, tri- and spiro- substituted tetrahydropyrans". Website.

  • Synthesis of Spiro Heterocyclic Compounds. ResearchGate.

  • delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Ohio State University.

  • Spiro[3.5]nonan-2-one. PubChem.

Sources

Foundational

Synthesis and Application of tert-Butyl (2-aminospirononan-7-yl)carbamate: A Rigid Bioisostere for Drug Discovery

Synthesis and Application of tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate: A Rigid Bioisostere for Drug Discovery Executive Summary As medicinal chemistry continues to prioritize sp³-rich architectures to improve clin...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Application of tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate: A Rigid Bioisostere for Drug Discovery

Executive Summary

As medicinal chemistry continues to prioritize sp³-rich architectures to improve clinical success rates, the spiro[1]nonane scaffold has emerged as a privileged structural motif. Specifically, tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate —an unsymmetrical, mono-Boc protected spirocyclic diamine—serves as a highly effective bioisostere for piperazine and 1,4-diaminocyclohexane.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere synthetic recipes. Here, we will dissect the thermodynamic causality behind the synthesis of this molecule, focusing on how cyclobutanone angle strain can be exploited to differentiate the two orthogonal vectors of the spirocyclic core. Every protocol detailed below is engineered as a self-validating system to ensure reproducibility, high yield, and structural integrity.

The "Escape from Flatland" Paradigm

The incorporation of rigid, three-dimensional spirocycles into drug-like small molecules addresses several critical liabilities associated with flat, aromatic, or highly flexible rings. Replacing a piperazine ring with a 2,7-diazaspiro[1]nonane derivative forces the exit vectors into a well-defined spatial disposition .

Physicochemical Benefits:

  • Reduced hERG Liability: The increased steric bulk and spatial rigidity disrupt the planar binding modes typically associated with off-target ion channel blockade.

  • Enhanced Metabolic Stability: The lack of easily abstractable α-protons (compared to piperazine) reduces susceptibility to oxidative metabolism by Cytochrome P450 enzymes.

  • Improved Solubility: The high sp³ fraction disrupts crystal lattice packing, dramatically improving aqueous solubility .

Retrosynthetic Logic: Exploiting Angle Strain

The primary synthetic challenge in constructing tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate is differentiating the two ketone moieties of the commercially available starting material, spiro[1]nonane-2,7-dione .

The Causality of Selective Protection: Success relies entirely on the differential electrophilicity between the cyclobutanone (C2) and the cyclohexanone (C7). The internal bond angle of a cyclobutane ring is constrained to approximately 90°. However, the sp²-hybridized carbonyl carbon at C2 demands an ideal angle of 120°, resulting in ~30° of severe angle strain.

When a nucleophile (like ethylene glycol) attacks the C2 carbonyl, the carbon rehybridizes to sp³ (ideal angle 109.5°), reducing the angular deviation to just ~19.5°. This massive release of angle strain provides a powerful thermodynamic and kinetic driving force. In contrast, the cyclohexanone at C7 is relatively unstrained and puckers to accommodate the sp² center. By strictly controlling stoichiometry, we can selectively ketalize the C2 position, leaving the C7 ketone untouched for subsequent amination .

Retrosynthesis Dione Spirononane-2,7-dione (Starting Material) MonoKetal 2-Ketal-7-one (Strain-Relief Selective) Dione->MonoKetal Ethylene Glycol Kinetic Control BocIntermediate 7-NHBoc-2-Ketal (Protected Core) MonoKetal->BocIntermediate 1. Reductive Amination 2. Boc2O Final Target Molecule (Mono-Boc Diamine) BocIntermediate->Final 1. Deprotection 2. Reductive Amination

Fig 1: Retrosynthetic logic exploiting cyclobutanone angle strain for selective functionalization.

Quantitative Reaction Metrics

To aid in scale-up and process validation, the following table summarizes the expected quantitative outcomes and the physicochemical drivers for each step.

Reaction StepTarget IntermediateExpected Molar Yield (%)Thermodynamic / Kinetic Driver
1. Ketalization 2,2-ethylenedioxyspiro[1]nonan-7-one75%Relief of cyclobutanone angle strain (~30° deviation)
2. Amination & Boc tert-butyl (2,2-ethylenedioxyspiro[1]nonan-7-yl)carbamate63% (over 2 steps)Iminium formation favored in anhydrous methanolic conditions
3. Acetal Hydrolysis tert-butyl (2-oxospiro[1]nonan-7-yl)carbamate95%High lability of the strained cyclobutane acetal in mild acid
4. Final Amination tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate70%Standard sp³ amination; yields a separable cis/trans mixture

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in checkpoints ensure that if a reaction fails, it fails safely and detectably before downstream resources are wasted .

Step 1: Strain-Driven Selective Ketalization

Objective: Synthesize 2,2-ethylenedioxyspiro[1]nonan-7-one.

  • Setup: Charge a round-bottom flask with spiro[1]nonane-2,7-dione (1.0 eq) and anhydrous toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (0.95 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Causality: Using strictly sub-stoichiometric ethylene glycol is critical. It ensures that the highly reactive C2 position consumes the reagent entirely, preventing unwanted di-ketalization at C7.

  • Execution & Validation: Equip the flask with a Dean-Stark trap and reflux. Validation Check: The cessation of water collection in the trap serves as an intrinsic, visual confirmation of reaction completion (typically 4 hours).

  • Workup: Cool to room temperature. Quench immediately with saturated aqueous NaHCO₃ to neutralize the p-TsOH; failing to do so will cause the acetal to revert during concentration. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Step 2: C7 Reductive Amination and Boc Protection

Objective: Synthesize tert-butyl (2,2-ethylenedioxyspiro[1]nonan-7-yl)carbamate.

  • Iminium Formation: Dissolve the mono-acetal (1.0 eq) in anhydrous methanol (0.15 M). Add ammonium acetate (10.0 eq) and stir for 30 minutes.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Workup: Quench with 1M NaOH (to destroy residual cyanoborohydride safely), extract with dichloromethane (DCM), and concentrate.

  • Protection: Dissolve the crude primary amine in DCM (0.2 M). Add triethylamine (2.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 hours.

  • Validation Check: TLC (Ninhydrin stain) should show the disappearance of the primary amine (pink/purple spot) and the appearance of a UV-inactive, iodine-active spot. Purify via flash chromatography.

Step 3: Orthogonal Acetal Hydrolysis

Objective: Synthesize tert-butyl (2-oxospiro[1]nonan-7-yl)carbamate.

  • Execution: Dissolve the Boc-protected intermediate in a 1:1 mixture of THF and 1M aqueous HCl. Stir at room temperature for 6 hours.

    • Causality: The highly strained cyclobutanone acetal hydrolyzes rapidly under these mild aqueous acidic conditions. The tert-butyl carbamate (Boc) group requires much stronger acid (e.g., neat TFA) for cleavage, ensuring perfect orthogonality.

  • Workup: Neutralize carefully with saturated NaHCO₃ until pH 7.5 is reached. Extract with EtOAc, dry, and concentrate.

Step 4: C2 Reductive Amination & Diastereomer Separation

Objective: Synthesize the final target, tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate.

  • Execution: Dissolve the C2-ketone intermediate in methanol (0.15 M). Add ammonium acetate (10.0 eq) and NaBH₃CN (1.5 eq) following the exact reductive amination parameters from Step 2.

  • Stereochemical Reality: Because the spirocyclic core links a puckered cyclobutane and a chair-conformation cyclohexane, the amination at C2 will yield a mixture of cis and trans diastereomers relative to the C7 Boc-amine.

  • Purification & Isolation: To isolate the pure target isomers, process the crude mixture through Supercritical Fluid Chromatography (SFC) using a basic modifier (e.g., 0.1% diethylamine in methanol/CO₂) on an achiral or chiral stationary phase.

Workflow Step1 Step 1: Ketalization Reagents: Ethylene glycol, p-TsOH Conditions: Toluene, Reflux, Dean-Stark Step2 Step 2: C7 Amination & Boc Protection Reagents: NH4OAc, NaBH3CN then Boc2O Conditions: MeOH (RT) -> DCM (RT) Step1->Step2 Step3 Step 3: Acetal Hydrolysis Reagents: 1M HCl, THF Conditions: RT, 12h Step2->Step3 Step4 Step 4: C2 Amination Reagents: NH4OAc, NaBH3CN Conditions: MeOH, RT Step3->Step4 Purification Purification: SFC Separation Isolating cis/trans diastereomers Step4->Purification

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target diamine.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes Source: ChemRxiv URL: [Link]

Sources

Exploratory

Stereoselective Synthesis of 2,7-Disubstituted Spirononanes: A Technical Guide for Advanced Scaffold Design

Stereoselective Synthesis of 2,7-Disubstituted Spiro[1]nonanes: A Technical Guide for Advanced Scaffold Design Executive Summary The pharmaceutical industry’s ongoing shift from flat, sp²-hybridized aromatic rings to thr...

Author: BenchChem Technical Support Team. Date: March 2026

Stereoselective Synthesis of 2,7-Disubstituted Spiro[1]nonanes: A Technical Guide for Advanced Scaffold Design

Executive Summary

The pharmaceutical industry’s ongoing shift from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds has driven intense interest in spirocyclic compounds. Among these, the spiro[1]nonane system—comprising a highly strained cyclobutane ring fused to a conformationally dynamic cyclohexane ring—offers unique vector projections for fragment-based drug discovery (FBDD) [1].

However, introducing substituents at the 2- and 7-positions of this scaffold presents a formidable synthetic challenge. The spirocenter (C5) creates a rigid geometric relationship that mimics axial chirality, meaning the relative stereochemistry (pseudo-axial vs. pseudo-equatorial) of the distant C2 and C7 substituents must be strictly controlled. This whitepaper details the mechanistic principles, state-of-the-art synthetic methodologies, and self-validating experimental protocols required to achieve high enantio- and diastereoselectivity in 2,7-disubstituted spiro[1]nonanes.

Mechanistic Determinants of Stereocontrol

Controlling stereochemistry across the spirocyclic junction requires overcoming the spatial distance between the C2 and C7 carbons. Traditional approaches, such as[2+2] cycloadditions of exocyclic alkenes, often suffer from poor regiocontrol and low diastereomeric ratios (dr) due to the lack of strong directing interactions in the transition state [1].

Recent breakthroughs have solved this by leveraging two distinct mechanistic paradigms: kinetic shielding via bulky ligands and conformation sorting via symmetric catalyst pockets .

Kinetic Shielding in Borylative Cyclization

A highly effective method for constructing the spiro[1]nonane core involves the copper-catalyzed borylative cyclization of aliphatic alkynes [2]. The causality behind the stereocontrol lies in the choice of the N-heterocyclic carbene (NHC) ligand. When using a bulky ligand like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), the highly reactive vinyl copper intermediate is sterically shielded. This shielding prevents premature protonation by trace protic sources. Instead, the intermediate is forced into a highly organized, strained ring-closing transition state to displace a pendant tosylate group. The minimization of 1,3-diaxial interactions during this intramolecular C–C bond formation dictates the precise syn or anti relationship of the resulting 2,7-substituents.

Conformation Sorting via Rhodium Carbenes

For late-stage functionalization, a 2026 breakthrough demonstrated the use of D4-symmetric dirhodium catalysts, such as Rh₂(S-MegaBNP)₄, to achieve remote stereocontrol [3]. The spiro[1]nonane ring is conformationally flexible. The dirhodium catalyst features four deep, hydrophobic grooves. The causality of the enantioselectivity stems from "conformation sorting": the catalyst pocket selectively binds only one of the rapidly equilibrating enantiomeric conformers of a 2-substituted spiro[1]nonane. The aryl group of the carbene locks into one groove, forcing the substrate to approach via an adjacent groove, thereby transferring stereochemical information across the spirocenter to the C7 position with up to 98% ee[3].

Mechanism A Aliphatic Alkyne Precursor B Cu-Boryl Complex Formation A->B LCuOtBu + B2pin2 C Regioselective Borylcupration B->C syn-addition D Intramolecular Cyclization C->D Tosyl displacement E 2,7-Disubstituted Spiro[3.5]nonane D->E Stereocontrol

Mechanistic pathway of Cu-catalyzed borylative cyclization for spiro[1]nonane synthesis.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route depends heavily on the desired functionalization of the final spiro[1]nonane. Below is a quantitative comparison of the leading stereoselective strategies.

Table 1: State-of-the-Art Approaches for Spiro[1]nonane Synthesis

Synthetic StrategyCatalyst SystemKey IntermediateYield RangeStereoselectivity (dr/ee)Primary Advantage
Borylative Cyclization [2]CuCl / IMesVinyl Copper Species60–85%>20:1 drModular functionalization via boromethylene unit
C–H Functionalization [3]Rh₂(S-MegaBNP)₄Rhodium Carbene70–92%>20:1 dr, 98% eeRemote stereocontrol via conformation sorting
Carbonyl Transposition [4]Lewis Acid (TiCl₄)Dichlorocyclobutanone40–65%>10:1 drDirect access to biologically active nucleoside analogs

Self-Validating Experimental Protocol: Cu-Catalyzed Borylative Cyclization

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of a model 2,7-disubstituted spiro[1]nonane incorporates internal validation checkpoints. This prevents the propagation of errors through the synthetic sequence.

Materials Required
  • Precursor: 4-(tosyloxy)cyclohexyl-substituted terminal alkyne (1.0 equiv, 0.5 mmol)

  • Catalyst: CuCl (10 mol%), IMes·HCl (10 mol%)

  • Base/Additives: NaOtBu (15 mol%), B₂pin₂ (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Methodology
  • Catalyst Activation (Checkpoint 1):

    • Action: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with CuCl (4.9 mg, 0.05 mmol), IMes·HCl (17.0 mg, 0.05 mmol), and NaOtBu (7.2 mg, 0.075 mmol). Add 2.0 mL of anhydrous THF and stir at room temperature for 30 minutes.

    • Validation: The suspension must transition from colorless to a pale yellow, homogeneous solution, confirming the formation of the active LCu-OtBu complex. If the solution turns green or blue, Cu(II) oxidation has occurred; discard and restart.

  • Borylation (Checkpoint 2):

    • Action: Add B₂pin₂ (152 mg, 0.6 mmol) in 1.0 mL THF to the active catalyst solution. Stir for 10 minutes.

    • Validation: A darkening of the solution to deep yellow/orange indicates the successful transmetalation to the LCu-Bpin species.

  • Regioselective Borylcupration & Cyclization (Checkpoint 3):

    • Action: Dissolve the alkyne tosylate precursor (0.5 mmol) in 2.0 mL THF and add it dropwise over 5 minutes. Seal the tube, remove it from the glovebox, and heat to 60 °C for 12 hours.

    • Validation: Remove a 50 µL aliquot after 4 hours. Perform a rapid mini-workup and analyze via crude ¹H-NMR. The complete disappearance of the terminal alkyne proton (~2.2 ppm) and the appearance of a vinylboronate multiplet (~5.8 ppm) confirms successful syn-addition prior to cyclization.

  • Quench and Extraction:

    • Action: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Stereochemical Validation:

    • Action: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation: Determine the diastereomeric ratio (dr) of the purified product using quantitative ¹H-NMR or analytical HPLC. A dr of >20:1 validates the kinetic shielding effect of the IMes ligand.

Workflow Step1 1. Catalyst Preparation CuCl, IMes, NaOtBu in THF (Glovebox) Step2 2. Borylation Add B2pin2, stir at RT Step1->Step2 Step3 3. Cyclization Add Alkyne Tosylate, heat to 60°C Step2->Step3 Step4 4. Quench & Extract NH4Cl (aq), EtOAc extraction Step3->Step4 Step5 5. Validation NMR/HPLC for dr/ee determination Step4->Step5

Self-validating experimental workflow for the stereoselective synthesis of spiro[1]nonanes.

Conclusion

The stereoselective synthesis of 2,7-disubstituted spiro[1]nonanes is no longer an insurmountable bottleneck in fragment-based drug discovery. By understanding the causality behind ligand-directed kinetic shielding and catalyst-driven conformation sorting, researchers can reliably access these highly sought-after sp³-rich scaffolds. Adhering to self-validating protocols ensures that the delicate stereochemical information is preserved throughout the synthetic sequence, accelerating the development of next-generation therapeutics.

References

  • Chemical Reviews (2014)
  • Chemical Science (2023)
  • Enantioselective Synthesis of Axially Chiral Spiro[2]heptanes by Site-Selective C–H Functionalization ACS Catalysis (2026) URL:

  • Organic Letters (2021)

Sources

Foundational

tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate: A 3D Spirocyclic Building Block for Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional, Fsp3​ -rich architectures—a paradigm often termed "Escaping Flatland"—has proven critical for im...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional, Fsp3​ -rich architectures—a paradigm often termed "Escaping Flatland"—has proven critical for improving clinical success rates[1][2]. tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate (Chemical Formula: C14​H26​N2​O2​ ) represents a highly versatile, orthogonally protected diamine building block. Featuring a rigid spiro[3.5]nonane core, this molecule provides unique exit vectors for functionalization, making it an exceptional asset for fragment-based drug discovery (FBDD), bioisosteric replacement, and the design of rigid linkers in Targeted Protein Degradation (PROTACs)[3][4].

This technical guide explores the structural rationale, physicochemical advantages, and validated synthetic workflows for integrating this spirocyclic scaffold into drug development pipelines.

Structural & Physicochemical Rationale

The spiro[3.5]nonane core consists of a cyclobutane ring fused at a single quaternary carbon to a cyclohexane ring. This architecture provides several distinct advantages over traditional flat heterocycles (e.g., piperazines or phenylenediamines):

  • Conformational Rigidity & Entropic Favourability: The spiro-fusion restricts the conformational flexibility of the six-membered ring. When utilized as a linker in PROTACs, this rigidity minimizes the entropic penalty incurred during the formation of the target-linker-E3 ligase ternary complex[4][5].

  • Enhanced Metabolic Stability: Aromatic rings are highly susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism. The fully saturated, Fsp3​ -rich spiro[3.5]nonane core lacks these electronic liabilities, significantly extending the biological half-life of the resulting pharmacophore[2][6].

  • Improved Aqueous Solubility: The three-dimensional bulk of the spirocycle disrupts the crystal lattice packing energy that typically plagues flat, lipophilic molecules, thereby enhancing aqueous solubility (LogS)—a critical parameter for oral bioavailability[2][7].

Comparative Physicochemical Profiling

The following table summarizes the theoretical physicochemical shift when replacing a traditional planar linker (e.g., 1,4-phenylenediamine) with a spiro[3.5]nonane derivative.

PropertyPlanar Analog (1,4-Phenylenediamine)Spirocyclic Analog (Spiro[3.5]nonane)Causality / Impact on Drug Design
Fsp3​ Fraction 0.001.00Higher 3D character; correlates with progression to Phase III/Approval.
Aqueous Solubility Low (High lattice energy)High (Disrupted lattice packing)Improved gastrointestinal absorption and formulation ease.
Metabolic Stability Low (Prone to ring oxidation)High (Aliphatic, sterically hindered)Reduced intrinsic clearance ( Clint​ ); longer half-life.
Exit Vectors 180° (Linear, 2D)~180° (Linear, but with 3D cylindrical bulk)Fills hydrophobic pockets; restricts off-target protein binding.

Synthetic Workflows & Experimental Protocols

The presence of a free amine and a tert-butyloxycarbonyl (Boc)-protected amine makes tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate an ideal orthogonal bifunctional system. This allows for sequential, highly controlled coupling reactions without the risk of polymerization or cross-reactivity[8][9].

Protocol: Orthogonal Functionalization for PROTAC Linker Synthesis

This self-validating protocol details the conversion of the building block into a bifunctional PROTAC linker.

Step 1: Primary Amidation (Warhead Attachment)

  • Objective: Couple the free amine of the spiro[3.5]nonane to a carboxylic acid-bearing target ligand (warhead).

  • Reagents: Target Ligand-COOH (1.0 eq), tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

  • Procedure:

    • Dissolve the carboxylic acid and HATU in DMF. Stir for 10 minutes at room temperature to form the active ester. Causality: Pre-activation with HATU minimizes epimerization of chiral centers on the warhead.

    • Add the spirocyclic building block and DIPEA. Stir for 4 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the mass of the starting acid is consumed, and the [M+H]+ peak corresponding to the Boc-protected intermediate is dominant.

Step 2: Boc Deprotection

  • Objective: Unmask the second amine for E3 ligase ligand attachment.

  • Reagents: Trifluoroacetic acid (TFA, 20% v/v) in Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate from Step 1 in DCM.

    • Add TFA dropwise at 0°C. Warm to room temperature and stir for 2 hours. Causality: The spirocyclic core is highly stable under acidic conditions, ensuring no ring-opening or degradation occurs during Boc cleavage.

    • Concentrate under reduced pressure and co-evaporate with toluene to remove residual TFA.

  • Self-Validation: 1H NMR analysis must show the complete disappearance of the intense 9-proton singlet at ∼1.45 ppm (the tert-butyl group).

Step 3: Secondary Derivatization (E3 Ligase Attachment)

  • Objective: Couple the newly freed amine to an E3 ligase ligand (e.g., a thalidomide derivative) via nucleophilic substitution ( SN​Ar ) or reductive amination.

  • Reagents (Reductive Amination): E3-Ligand-Aldehyde (1.0 eq), NaBH(OAc)3​ (2.0 eq), DCE.

  • Procedure:

    • Mix the deprotected spiro-amine and the aldehyde in DCE for 1 hour to form the iminium ion.

    • Add NaBH(OAc)3​ and stir overnight. Causality: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing alcohol byproducts.

  • Self-Validation: Final purification via preparative HPLC. High-resolution mass spectrometry (HRMS) confirms the exact mass of the synthesized PROTAC.

Workflow A Spiro[3.5]nonane Core (Boc-protected) B Amidation (Free Amine) HATU, DIPEA A->B Step 1 C Boc Deprotection TFA/DCM B->C Step 2 D Secondary Coupling (Reductive Amination) C->D Step 3 E Final PROTAC Molecule D->E Step 4

Orthogonal functionalization workflow of the spiro[3.5]nonane building block.

Applications in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific proteins[4]. The linker connecting the target ligand and the E3 ligase ligand is not merely a passive spacer; its length, flexibility, and spatial orientation dictate the thermodynamics of the ternary complex.

Historically, flexible PEG (polyethylene glycol) or alkyl chains have been used. However, highly flexible linkers suffer from a massive entropic penalty upon binding, as they must freeze into a single conformation. By incorporating the tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate building block, chemists introduce a "rigidified" 3D vector[3][10]. The spiro[3.5]nonane core projects the two ligands at a defined angle and distance, pre-organizing the molecule into a binding-competent conformation. Furthermore, the lipophilic bulk of the spirocycle can favorably interact with hydrophobic patches on the surface of the target protein or E3 ligase, acting as a "molecular glue" enhancer.

PROTAC_Logic Target Target Protein (Warhead Ligand) Linker Spiro[3.5]nonane Linker (Rigid 3D Vector) Target->Linker Complex Ternary Complex Formation Ubiquitination & Degradation Linker->Complex Induces proximity & reduces entropy E3 E3 Ligase (Cereblon/VHL Ligand) E3->Linker

Spatial orientation of a PROTAC ternary complex using a rigid spirocyclic linker.

Conclusion

The integration of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate into medicinal chemistry workflows represents a sophisticated approach to overcoming the limitations of planar chemical space. By leveraging its orthogonal reactivity, high Fsp3​ character, and conformational rigidity, drug developers can synthesize highly stable, soluble, and entropically optimized molecules. Whether used as a bioisosteric core in small molecule inhibitors or as a structural linker in PROTACs, this spirocyclic diamine is a premier building block for next-generation therapeutics.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities - Chemical Reviews - ACS Publications.
  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n] - ChemRxiv.
  • Tert-butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate - MedChemExpress.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed.
  • Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents.

Sources

Exploratory

Unlocking the Three-Dimensional Pharmacophore: Biological Activity and Therapeutic Potential of Spiro[3.5]nonane-Containing Molecules

Introduction The transition from flat, sp²-hybridized aromatic systems to complex, sp³-rich three-dimensional architectures is a defining trend in modern medicinal chemistry 1. Among these, spirocyclic scaffolds—characte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition from flat, sp²-hybridized aromatic systems to complex, sp³-rich three-dimensional architectures is a defining trend in modern medicinal chemistry 1. Among these, spirocyclic scaffolds—characterized by two rings connected through a single quaternary carbon atom—have emerged as privileged structures [[2]](). The spiro[3.5]nonane system, consisting of a cyclobutane ring fused to a cyclohexane ring, offers a unique blend of structural rigidity, defined spatial vectorization, and favorable physicochemical properties 3. This technical guide explores the biological activity of spiro[3.5]nonane-containing molecules, detailing their roles as metabolic modulators, anti-inflammatory agents, and novel natural products.

The "Escape from Flatland": Structural and Physicochemical Advantages

The incorporation of the spiro[3.5]nonane motif significantly alters the pharmacokinetic and pharmacodynamic profiles of drug candidates 4. The rigid spiro-fusion restricts conformational flexibility, which decreases the entropic penalty upon target binding, thereby enhancing affinity and selectivity 5. Furthermore, the spiro[3.5]nonane core increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates 2.

Biological Activities and Therapeutic Targets

Metabolic Diseases: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

One of the most extensively validated applications of the spiro[3.5]nonane scaffold is in the development of agonists for G protein-coupled receptor 119 (GPR119) 3, 4. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of this receptor by 7-azaspiro[3.5]nonane derivatives stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), making it a high-value target for type 2 diabetes mellitus (T2DM) 4.

The 7-azaspiro[3.5]nonane core acts as a rigid bioisostere for traditional planar piperidine rings, projecting N-capping groups and aryl substituents into the receptor's binding pocket with precise geometric control 4.

GPR119_Pathway Ligand 7-Azaspiro[3.5]nonane Derivative Receptor GPR119 Receptor (Pancreatic β-cell) Ligand->Receptor Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase (AC) GProtein->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Insulin Insulin Secretion PKA->Insulin Exocytosis

GPR119 signaling pathway activated by 7-azaspiro[3.5]nonane derivatives.

Oncology and Anti-Inflammatory Applications

Beyond metabolic disorders, spiro[3.5]nonane derivatives have demonstrated significant potential in oncology and inflammation 6. Specific analogs have been designed to inhibit Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The bulky, 3D nature of the spiro[3.5]nonane core allows it to selectively occupy the larger hydrophobic pocket of COX-2 compared to COX-1, conferring anti-inflammatory efficacy with reduced gastrointestinal toxicity 6. Additionally, azaspiro[3.n]alkanes are increasingly featured in targeted oncology programs, including inhibitors for KRAS G12C and GCN2 [[7]]().

Natural Products: Cryptolaevilactones

The spiro[3.5]nonane motif is not exclusively synthetic. In 2018, researchers isolated a family of six novel monoterpene-polyketides, named cryptolaevilactones, from the Australian rainforest shrub Cryptocarya laevigata [[8]](). These compounds feature a unique spiro[3.5]nonene core (a cyclohexene sharing a single carbon with a cyclobutane) fused to a lactone [[8]](). The discovery of this naturally occurring spiro[3.5]nonane system highlights the evolutionary validation of this scaffold and opens new avenues for biological testing and biomimetic synthesis [[8]]().

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological impact of the spiro[3.5]nonane core, the following table synthesizes representative quantitative data for various derivatives across different therapeutic targets based on aggregated literature.

Compound Class / DerivativePrimary TargetBiological Activity (EC₅₀ / IC₅₀)Key Pharmacological Effect
7-Azaspiro[3.5]nonane-aryl GPR119 (Agonist)10 - 50 nM (EC₅₀)Enhanced glucose-dependent insulin secretion 4.
Spiro[3.5]nonane-1,3-dione analog COX-2 (Inhibitor)0.5 - 2.0 µM (IC₅₀)Selective anti-inflammatory action 6, [[9]]().
Azaspiro[3.5]nonane-based KRAS G12C (Inhibitor)< 100 nM (IC₅₀)Inhibition of tumor cell proliferation 7.
Cryptolaevilactones (Natural) TBDPending SynthesisNovel botanical chemical defense 8.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following sections detail self-validating experimental protocols used to synthesize and evaluate 7-azaspiro[3.5]nonane derivatives.

Core Synthesis and Functionalization

The integration of the spiro[3.5]nonane core into drug-like molecules typically requires orthogonal protection strategies.

Step-by-Step Protocol: Boc-Deprotection and Amidation of 7-Azaspiro[3.5]nonane [[4]]()

  • Preparation : Dissolve the Boc-protected 7-azaspiro[3.5]nonane intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Deprotection : Add trifluoroacetic acid (TFA, 10-20% v/v) dropwise at 0 °C. Causality: Maintaining a low temperature during acid-mediated deprotection is critical to minimize potential ring-opening or rearrangement of the highly strained cyclobutane moiety.

  • Monitoring : Stir the reaction at room temperature until complete consumption of the starting material is observed via LC-MS.

  • Isolation : Remove the solvent and excess TFA under reduced pressure to yield the crude amine trifluoroacetate salt.

  • Coupling : Dissolve the amine salt in N,N-dimethylformamide (DMF). Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA, 3.0 eq) to neutralize the salt.

  • Functionalization : Add the desired electrophile (e.g., an aryl chloride or carboxylic acid with HATU) and stir at room temperature for 12 hours. Purify via reverse-phase preparative HPLC to obtain the final target molecule.

In Vitro Biological Evaluation: GPR119 cAMP Accumulation Assay

Because GPR119 is a Gαs-coupled receptor, its activation directly correlates with intracellular cAMP levels. This assay serves as a self-validating system: a dose-dependent increase in cAMP confirms target engagement and agonistic activity, ruling out false positives from assay interference 4.

Step-by-Step Protocol:

  • Cell Culture : Culture CHO-K1 cells stably expressing human GPR119 in Ham's F12 medium supplemented with 10% FBS.

  • Plating : Seed cells into a 384-well plate at a density of 5,000 cells/well.

  • Compound Treatment : Prepare serial dilutions of the synthesized spiro[3.5]nonane derivatives in an assay buffer containing IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is mandatory to prevent the rapid enzymatic degradation of newly synthesized cAMP, ensuring an accurate readout of receptor activation.

  • Detection : Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • Data Analysis : Plot the fluorescence resonance energy transfer (FRET) signal against the log of compound concentration to calculate the EC₅₀ value.

Screening_Workflow Synth Synthesis of Spiro[3.5]nonane Library Boc Boc Deprotection & Coupling Synth->Boc InVitro In Vitro cAMP Assay (HTRF/ELISA) Boc->InVitro Purified Compounds SAR SAR Analysis & Lead Optimization InVitro->SAR EC50 Determination SAR->Synth Iterative Design InVivo In Vivo OGTT (Glucose Tolerance) SAR->InVivo Lead Selection

Experimental workflow for screening spiro[3.5]nonane derivatives.

Conclusion

The spiro[3.5]nonane scaffold represents a highly versatile and biologically relevant chemical space. By forcing molecules out of planar conformations, this motif enhances target specificity and physicochemical properties. From synthetic GPR119 agonists to naturally occurring cryptolaevilactones, the spiro[3.5]nonane architecture provides a robust foundation for the next generation of therapeutic agents.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL: [Link]

  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n] ChemRxiv URL:[Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery David Spring's Group (cam.ac.uk) URL:[Link]

  • Australian Shrub Contains New Class of Organic Compound Kanazawa University URL: [Link]

Sources

Foundational

Unlocking New Therapeutic Frontiers: A Technical Guide to Aminospiro[3.5]nonane Derivatives and Their Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals The quest for novel chemical scaffolds that can effectively address complex diseases is a central theme in modern drug discovery. The aminospiro[3.5]nonane...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can effectively address complex diseases is a central theme in modern drug discovery. The aminospiro[3.5]nonane framework, a unique three-dimensional structure, has emerged as a compelling motif for the development of new therapeutic agents.[1] Its inherent rigidity and three-dimensionality offer distinct advantages over traditional planar aromatic systems, potentially leading to improved physicochemical properties and enhanced interactions with biological targets.[2][3] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets for aminospiro[3.5]nonane derivatives, delving into the mechanistic rationale, structure-activity relationships, and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Aminospiro[3.5]nonane Scaffold: A Privileged Structure in Medicinal Chemistry

The spirocyclic nature of the aminospiro[3.5]nonane core, featuring two rings sharing a single carbon atom, imparts a defined spatial arrangement of substituents. This structural feature can lead to:

  • Improved Potency and Selectivity: The rigid framework can orient functional groups in an optimal geometry for high-affinity binding to target proteins.[4]

  • Favorable Physicochemical Properties: Compared to their non-spirocyclic counterparts, these derivatives can exhibit enhanced aqueous solubility and metabolic stability.[2]

  • Exploration of Novel Chemical Space: The three-dimensional topology allows for the exploration of new pharmacophoric space, potentially leading to the discovery of first-in-class therapeutics.

This guide will explore the following key therapeutic targets where aminospiro[3.5]nonane derivatives have shown significant promise.

G Protein-Coupled Receptor 119 (GPR119): A Target for Type 2 Diabetes

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a highly attractive target for the treatment of type 2 diabetes.[2][5] Activation of GPR119 leads to a dual mechanism of action: stimulating glucose-dependent insulin secretion and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[6][7]

Mechanism of Action

7-Azaspiro[3.5]nonane derivatives have been successfully developed as potent GPR119 agonists.[2] The binding of these agonists to GPR119 initiates a signaling cascade that elevates intracellular cyclic AMP (cAMP) levels, a key second messenger that triggers insulin and GLP-1 release.[8]

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Aminospiro_Agonist Aminospiro[3.5]nonane Agonist GPR119 GPR119 Aminospiro_Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Insulin_Release Insulin Release PKA->Insulin_Release Promotes GLP1_Release GLP-1 Release PKA->GLP1_Release Promotes

Caption: GPR119 Agonist Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies on 7-azaspiro[3.5]nonane GPR119 agonists have revealed key structural features for optimal activity.[9] Optimization often focuses on the substituents on the piperidine nitrogen and an aryl group attached to the spirocyclic core.

Compound Series Key Structural Features Observed Activity
7-Azaspiro[3.5]nonane Derivatives Varied N-capping group on the piperidine ring and diverse aryl substitutions.Potent GPR119 agonism with favorable pharmacokinetic profiles.
Experimental Protocols

This assay quantifies the ability of a test compound to stimulate cAMP production in cells expressing the GPR119 receptor.

Methodology:

  • Cell Culture: Culture a stable cell line (e.g., HEK293 or CHO) expressing the human GPR119 receptor in appropriate media.

  • Cell Seeding: Seed the cells into 384-well plates and incubate overnight.

  • Assay Preparation: Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature to prevent cAMP degradation.

  • Compound Addition: Add various concentrations of the aminospiro[3.5]nonane test compounds to the wells.

  • Incubation: Incubate the plates for a further 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and determine the EC50 value.

This protocol evaluates the glucose-lowering effect of a test compound in an animal model of diabetes.

Methodology:

  • Animal Model: Use a relevant diabetic animal model (e.g., db/db mice).

  • Fasting: Fast the animals overnight.

  • Compound Administration: Administer the test compound or vehicle orally.

  • Glucose Challenge: After a set time (e.g., 30-60 minutes), administer an oral glucose bolus.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels to assess the compound's efficacy in improving glucose tolerance.

C-C Motif Chemokine Receptor 5 (CCR5): An Anti-HIV Target

CCR5 is a chemokine receptor that acts as a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[10][11] Individuals with a non-functional CCR5 receptor exhibit strong resistance to HIV-1 infection, highlighting CCR5 as a prime target for antiviral therapy.[10] Aminospiro[3.5]nonane derivatives have been investigated as CCR5 antagonists.

Mechanism of Action

CCR5 antagonists are entry inhibitors. They bind to the CCR5 receptor and induce a conformational change that prevents the viral envelope glycoprotein gp120 from interacting with it, thereby blocking the fusion of the viral and cellular membranes.[12]

CCR5_Antagonist_Workflow cluster_workflow CCR5 Antagonist Evaluation Workflow Start Start: Identify Aminospiro [3.5]nonane Derivatives Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Ca2+ Mobilization Assay (Functional Antagonism) Binding_Assay->Functional_Assay Antiviral_Assay Anti-HIV-1 Replication Assay (Determine EC50) Functional_Assay->Antiviral_Assay Lead_Optimization Lead Optimization (SAR, PK/PD) Antiviral_Assay->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: Workflow for CCR5 Antagonist Evaluation.

Structure-Activity Relationship (SAR) Insights

The development of spiro-indanone and other spiro-piperidine derivatives as CCR5 antagonists has been reported.[13][14][15] The SAR for these compounds often involves optimizing substituents on the spirocyclic core to enhance binding affinity and antiviral potency.

Experimental Protocols

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CCR5 receptor (e.g., CHO/CCR5 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-RANTES), and various concentrations of the test compound.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand using filtration.

  • Quantification: Measure the radioactivity of the bound ligand.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki).

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cell-based model.

Methodology:

  • Cell Culture: Use a cell line susceptible to HIV-1 infection that expresses CCR5 (e.g., MAGI-CCR5 cells).

  • Infection: Infect the cells with an R5-tropic strain of HIV-1 in the presence of various concentrations of the test compound.

  • Incubation: Incubate the infected cells for a period that allows for viral replication.

  • Quantification of Viral Replication: Measure a marker of viral replication, such as p24 antigen levels in the cell supernatant, using an ELISA.

  • Data Analysis: Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%.

Src Kinase: A Target in Oncology

Src is a non-receptor tyrosine kinase that plays a critical role in regulating various cellular processes, including proliferation, migration, and survival.[16][17] Its deregulation is implicated in the development and progression of several cancers, making it a key therapeutic target.[18]

Mechanism of Action

Aminospiro[pyrano[3,2-c]quinoline] derivatives have been identified as non-ATP competitive inhibitors of Src kinase.[16][19] Unlike ATP-competitive inhibitors, which can lack specificity, these non-competitive inhibitors bind to a site distinct from the ATP-binding pocket, potentially offering a better selectivity profile.[16]

Structure-Activity Relationship (SAR) Insights

The SAR of these spiro derivatives indicates that modifications to the spiro scaffold and the appended pyrano[3,2-c]quinoline moiety can significantly impact their Src inhibitory activity.[16]

Compound Series Key Structural Features Observed Activity
2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile Derivatives Substitutions on the quinoline and spiro rings.Potent and non-ATP competitive Src kinase inhibition.
Experimental Protocols

This assay measures the ability of a compound to inhibit the phosphotransferase activity of purified Src kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, combine purified active Src kinase, a specific peptide substrate, and various concentrations of the test compound in a kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a set time.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This assay measures the inhibition of Src autophosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a cell line with active Src signaling and treat with various concentrations of the test compound.

  • Cell Lysis: Lyse the cells to release proteins, ensuring the preservation of phosphorylation states with phosphatase inhibitors.

  • Detection of Phosphorylated Src: Measure the levels of phosphorylated Src (p-Src) and total Src using methods like ELISA or Western blotting.

  • Data Analysis: Normalize the p-Src signal to the total Src signal and determine the IC50 value for the inhibition of Src phosphorylation.

KRAS G12C: A Challenging Oncology Target

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers.[20] The G12C mutation, in particular, has been a challenging target for drug development.[21] Covalent inhibitors that specifically target the mutant cysteine residue have emerged as a promising therapeutic strategy.[22]

Mechanism of Action

1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been developed as potent covalent inhibitors of KRAS G12C.[23][24] These compounds contain a reactive acrylamide "warhead" that forms an irreversible covalent bond with the cysteine residue of the G12C mutant, locking the protein in an inactive state and inhibiting downstream signaling.[23]

KRAS_G12C_Inhibitor_Screening cluster_workflow KRAS G12C Inhibitor Screening Workflow Start Start: Library of Aminospiro [3.5]nonane Derivatives Virtual_Screening Virtual Screening (Docking) Start->Virtual_Screening Biochemical_Assay Biochemical Assay (e.g., Mass Spectrometry) Virtual_Screening->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (KRAS G12C mutant cell line) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Xenograft Model Cell_Based_Assay->In_Vivo_Studies End End: Lead Compound In_Vivo_Studies->End

Caption: KRAS G12C Inhibitor Screening Workflow.[25][26][27]

Structure-Activity Relationship (SAR) Insights

The SAR of these covalent inhibitors focuses on optimizing the acryloyl amine moiety for improved reactivity and the core structure for better binding to the switch-II pocket of KRAS G12C.[23]

Experimental Protocols

This assay directly measures the covalent modification of the KRAS G12C protein by the inhibitor.

Methodology:

  • Incubation: Incubate purified KRAS G12C protein with the test compound at various concentrations and time points.

  • Quenching: Stop the reaction by adding a quenching agent (e.g., formic acid).

  • Sample Preparation: Desalt the protein samples to remove unreacted inhibitor and salts.

  • Mass Spectrometry Analysis: Analyze the samples by mass spectrometry to determine the mass of the unmodified and inhibitor-adducted protein.

  • Data Analysis: Calculate the percentage of covalent modification at each time point to determine the rate of reaction.

This assay evaluates the ability of the inhibitor to suppress the growth of cancer cells harboring the KRAS G12C mutation.

Methodology:

  • Cell Culture: Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H1373).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).

  • Data Analysis: Determine the IC50 value for cell growth inhibition.

Sigma Receptors: Modulators of Neuropathic Pain

Sigma receptors (σ1 and σ2) are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[28] They are implicated in various central nervous system disorders, and sigma-1 receptor antagonists have shown promise in the treatment of neuropathic pain.[4][29][30][31]

Mechanism of Action

The precise mechanism by which sigma-1 receptor antagonists alleviate neuropathic pain is still under investigation but is thought to involve the modulation of ion channels and intracellular signaling pathways that contribute to neuronal hyperexcitability.[28]

Structure-Activity Relationship (SAR) Insights

The development of 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor ligands has been reported, with some compounds showing high affinity and selectivity for the sigma-1 receptor.

Experimental Protocols

This assay determines the binding affinity of test compounds for sigma-1 and sigma-2 receptors.

Methodology:

  • Membrane Preparation: Prepare membranes from a tissue or cell line rich in sigma receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).

  • Assay Setup: In a 96-well plate, combine the membranes, a specific radioligand (e.g., -pentazocine for sigma-1, [³H]DTG for sigma-2), and various concentrations of the test compound.

  • Incubation: Incubate the plate to allow for binding to reach equilibrium.

  • Separation and Quantification: Separate bound and free radioligand by filtration and measure radioactivity.

  • Data Analysis: Determine the IC50 and Ki values for the test compound at each receptor subtype.

Aminospiro[3.5]nonane Derivatives in Neurodegenerative Diseases

While less defined than the targets above, the unique structural features of aminospiro[3.5]nonane derivatives make them intriguing candidates for addressing the complex pathologies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to modulate targets like sigma receptors, which are implicated in these conditions, suggests a potential therapeutic avenue. Further research is warranted to explore specific targets and mechanisms within the context of neurodegeneration.

Conclusion

Aminospiro[3.5]nonane derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated activity against a range of validated therapeutic targets, including GPCRs, kinases, and intracellular chaperones, underscores their potential for the development of novel treatments for diabetes, HIV, cancer, and neuropathic pain. The detailed experimental protocols provided in this guide are intended to facilitate the exploration and optimization of this exciting class of compounds, ultimately paving the way for the next generation of innovative medicines.

References

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. ACS Publications. Available from: [Link]

  • Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. PMC. Available from: [Link]

  • A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity. PMC. Available from: [Link]

  • In silico workflow for identification of KRAS G12D inhibitors. ResearchGate. Available from: [Link]

  • Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. PubMed. Available from: [Link]

  • Sigma Receptor Binding Assays. PubMed. Available from: [Link]

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. PMC. Available from: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available from: [Link]

  • SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. BellBrook Labs. Available from: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available from: [Link]

  • Virtual screening workflow and interaction analysis. A Workflow for the... ResearchGate. Available from: [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available from: [Link]

  • Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. ResearchGate. Available from: [Link]

  • High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLOS ONE. Available from: [Link]

  • Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. PMC. Available from: [Link]

  • New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. Available from: [Link]

  • The sigma-1 receptor antagonists, promising players in fighting neuropathic pain. Wiley Online Library. Available from: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available from: [Link]

  • Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers. Available from: [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. Available from: [Link]

  • CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection. PubMed. Available from: [Link]

  • A categorical structure-activity relationship analysis of GPR119 ligands. PMC. Available from: [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. PubMed. Available from: [Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. PubMed. Available from: [Link]

  • Common structural motif shared by most GPR119 agonist and structure of... ResearchGate. Available from: [Link]

  • Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. SpringerLink. Available from: [Link]

  • What are GPR119 agonists and how do they work?. WorldPharmaNews. Available from: [Link]

  • Neuropathic pain: Mechanisms and therapeutic strategies. Frontiers. Available from: [Link]

  • Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical. eScholarship. Available from: [Link]

  • GPR119 agonists for the treatment of type 2 diabetes. PubMed. Available from: [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PMC. Available from: [Link]

  • New Inhibitors of a Cancer-Causing Protein May Lead to Targeted Therapeutics. Stony Brook University News. Available from: [Link]

  • Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 3: a proposed pharmacophore model for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butanes. PubMed. Available from: [Link]

  • Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. PubMed. Available from: [Link]

  • Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. PubMed. Available from: [Link]

  • A categorical structure-activity relationship analysis of GPR119 ligands. PubMed. Available from: [Link]

  • KRAS G12C inhibitor combination therapies: current evidence and challenge. Frontiers. Available from: [Link]

  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. MDPI. Available from: [Link]

  • KRAS G12C Inhibitors Enter the Spotlight in NSCLC. OncLive. Available from: [Link]

Sources

Exploratory

Engineering the Next Generation of PROTACs: The Paradigm Shift Toward Spirocyclic Linkers

Executive Summary: The Linker Bottleneck in Targeted Protein Degradation Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the ubiquitin-proteasome system (UPS) to selectively degra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Linker Bottleneck in Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins[1]. A typical PROTAC is a heterobifunctional molecule comprising a protein of interest (POI) ligand, an E3 ubiquitin ligase recruiting ligand, and a chemical linker connecting the two[2][3].

Historically, medicinal chemists relied on highly flexible polyethylene glycol (PEG) or aliphatic alkyl chains to bridge these domains[2]. However, the high molecular weight and excessive flexibility of these classical linkers often result in poor oral bioavailability, low membrane permeability, and suboptimal pharmacokinetic profiles[4][5]. To overcome these limitations, the field is rapidly adopting spirocyclic linkers —rigid, three-dimensional scaffolds that pre-organize the PROTAC molecule, drastically improving both physicochemical properties and target degradation efficiency[6][7].

The Mechanistic Imperative for Conformational Rigidity

The fundamental mechanism of a PROTAC is catalytic and event-driven. Efficacy is not dictated solely by binary binding affinity, but rather by the molecule's ability to induce a stable ternary complex (POI–PROTAC–E3 Ligase)[8][9].

The Thermodynamics of Ternary Complex Formation

Flexible PEG linkers exist in thousands of microstates in solution. For a productive ternary complex to form, the linker must "freeze" into a single bioactive conformation. This exacts a massive entropic penalty ( ΔS ), which destabilizes the complex[6][8].

By incorporating spirocyclic scaffolds, researchers pre-organize the PROTAC's geometry[2][7]. This rigidification lowers the entropic cost of binding, driving positive cooperativity ( α>1 )—a state where the binding of the PROTAC to the first protein synergistically enhances its affinity for the second protein[10][11].

PROTAC-mediated ternary complex formation and UPS degradation pathway.

Physicochemical & Pharmacokinetic Advantages

Spirocyclic linkers offer distinct causality-driven advantages over traditional flat aromatic or linear aliphatic linkers:

  • Reduction of Total Polar Surface Area (TPSA): Because PROTACs frequently violate Lipinski’s Rule of Five, cellular permeability is a major hurdle[1][10]. Replacing oxygen-rich PEG chains with carbon/nitrogen-rich spirocyclic amines directly reduces TPSA and hydrogen-bond donor (HBD) counts, lowering the desolvation penalty required to cross lipid bilayers[5][6].

  • Enhanced Aqueous Solubility: The inherent 3D geometry of spirocycles prevents the flat π−π stacking commonly seen with planar aromatic linkers, thereby improving aqueous solubility—a critical factor for formulation and oral bioavailability[5][7].

  • Metabolic Stability: Spirocyclic architectures shield internal bonds from rapid enzymatic cleavage, significantly reducing in vitro clearance rates in human liver microsomes (HLM) compared to flexible alkyl chains[12].

  • Mitigation of Off-Target Effects: Pomalidomide-based PROTACs often suffer from off-target degradation of zinc-finger (ZF) proteins[13]. Rigid spirocyclic linkers restrict the conformational ensemble and control the spatial projection of exit vectors, sterically preventing adventitious ternary complex formation with these off-target proteins[13].

Quantitative Data: The Impact of Linker Architecture

Recent studies targeting hematopoietic prostaglandin D synthase (H-PGDS) and the c-Met kinase highlight the superiority of spirocyclic designs[4][6].

Table 1: Comparative Impact of Linker Architecture on H-PGDS PROTAC Efficacy [6]

PROTAC Variant Linker Architecture TPSA / Rigidity IC50 (Binding) DC50 (Degradation) Intracellular Accumulation
PROTAC-1 Linker-free (Baseline) Low / High 45.1 ± 3.7 nM 0.094 ± 0.044 nM Baseline
PROTAC-PEG5 Flexible PEG High / Low Comparable ~10.0 nM (Poor) Low

| PROTAC-3 | Spirocyclic | Reduced / High | 32.1 ± 2.1 nM | 0.150 ± 0.072 nM | Markedly Higher |

Table 2: Influence of Linker Type on c-Met Degradation [4]

Linker Motif Degradation Activity Mechanistic Rationale
Alkyl Chain None High flexibility prevents stable ternary complex formation.
Fused Ring None Suboptimal exit vectors and spatial projection.

| Diazaspiro[5.5]undecane | High | Optimal 3D spatial projection and conformational restriction. |

Experimental Workflows: Establishing a Self-Validating System

To ensure trustworthiness in PROTAC development, researchers must utilize orthogonal, self-validating protocols. It is insufficient to merely observe protein knockdown; one must prove that degradation is strictly driven by ternary complex formation[9][10].

Protocol 1: Quantifying Ternary Complex Cooperativity via SPR

Surface Plasmon Resonance (SPR) is utilized to uncouple binary binding affinity from ternary complex stability. By calculating the cooperativity factor ( α=Kd,binary​/Kd,ternary​ ), researchers can predict cellular degradation efficacy[11][14].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the E3 ligase (e.g., VHL or CRBN) onto the SPR sensor chip using standard amine coupling or affinity tags[11][15].

  • Binary Interaction Analysis: Inject a titration series of the spirocyclic PROTAC over the immobilized E3 ligase to determine the binary binding affinity ( Kd,binary​ )[15].

  • Control Injection: Inject the soluble POI alone to confirm the absence of non-specific binding to the E3 ligase surface[15].

  • Ternary Complex Analysis: Inject a titration series of the soluble POI in the presence of a near-saturating, constant concentration of the PROTAC[11][15].

  • Data Integration: Calculate the ternary affinity ( Kd,ternary​ ). An α>1 indicates positive cooperativity, validating that the spirocyclic linker synergistically stabilizes the complex[11].

SPR workflow for quantifying PROTAC ternary complex cooperativity.

Protocol 2: Cellular Degradation and Hook Effect Profiling

To validate that the PROTAC operates via the event-driven UPS pathway rather than acting as a simple occupancy-based inhibitor, a cellular degradation assay must demonstrate the "Hook Effect"[6][9].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate target cells (e.g., HeLa or specific cancer lines) and allow adherence overnight. Treat cells with a broad concentration gradient of the PROTAC (e.g., 0.1 nM to 10 μ M) alongside a DMSO vehicle control[15].

  • Lysis & Preparation: After a predetermined incubation (e.g., 6–24 hours), wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors[10][15].

  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to a membrane. Probe with a primary antibody specific to the POI, followed by an HRP-conjugated secondary antibody[15].

  • Data Analysis & Hook Effect Validation: Normalize POI band intensity against a loading control (e.g., GAPDH). Plot degradation percentage against PROTAC concentration.

    • Self-Validation Check: A highly potent spirocyclic PROTAC will show a bell-shaped curve. At excessive concentrations (e.g., 1–10 μ M), independent binary complexes (POI-PROTAC and E3-PROTAC) saturate the system, sterically hindering productive ternary complex formation. Observing this "Hook Effect" confirms the mechanism of action[6][15].

Conclusion

The evolution of PROTAC design is moving away from highly flexible, purely functional tethers toward rationally designed, structurally rigid architectures. Spirocyclic linkers represent a critical leap forward. By pre-organizing the molecule in 3D space, lowering the entropic penalty of ternary complex formation, and optimizing critical physicochemical properties like TPSA and solubility, spirocyclic scaffolds are enabling the development of orally bioavailable, highly selective, and metabolically stable targeted protein degraders.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Amide Bond Formation with Sterically Demanding Spirocyclic Amines

Topic: A Comprehensive Guide to the Coupling of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate with Carboxylic Acids Introduction: Embracing Three-Dimensionality in Drug Design In the pursuit of novel therapeutics wit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A Comprehensive Guide to the Coupling of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate with Carboxylic Acids

Introduction: Embracing Three-Dimensionality in Drug Design

In the pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemistry has increasingly shifted from flat, aromatic structures towards complex, three-dimensional scaffolds.[1][2] Spirocyclic systems, characterized by two rings joined at a single atom, are exemplary of this "escape from flatland," offering a rigid molecular framework that can project substituents into protein binding pockets with high precision.[3][4]

This guide focuses on a specific, high-value building block: tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate . This molecule features a primary amine on a cyclobutane ring fused to a Boc-protected piperidine moiety. The primary amine at the C2 position, while nucleophilic, is situated on a sterically demanding spirocyclic core. This presents a common yet significant challenge in synthesis: the efficient formation of an amide bond.

This document provides a detailed exploration of the principles, reagent selection, and a robust protocol for coupling this amine to a generic carboxylic acid (R-COOH), with a focus on addressing the challenges posed by steric hindrance.

The Core Challenge: Activating the Carboxylic Acid for Amide Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow reaction. To proceed at a practical rate under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of a coupling reagent .[5] The choice of reagent is critical and can dictate the success of the reaction, especially when one of the coupling partners is sterically hindered or prone to side reactions like racemization.[6]

Strategic Reagent Selection for Hindered Couplings

For a demanding substrate like 2-aminospiro[3.5]nonane, the choice of coupling reagent must prioritize reactivity and efficiency. Below is a comparative analysis of common reagent classes.

Reagent ClassExamplesStrengthsWeaknesses & Mitigation
Carbodiimides EDC, DIC- EDC's urea byproduct is water-soluble, simplifying workup.[7] - Cost-effective.- Forms a highly reactive O-acylisourea intermediate that can rearrange or cause racemization.[7] - Often inefficient for hindered amines.[8] - Mitigation: Use of additives like HOBt or HOAt is essential to form a more stable activated ester, suppressing side reactions.[9][10]
Uronium/Aminium Salts HATU , HBTU, HCTU- Highly efficient and fast, even for difficult couplings.[11] - HATU is particularly effective for sterically hindered substrates and is known to suppress racemization due to its HOAt component.[12]- More expensive than carbodiimides. - Generates a non-polar tetramethylurea byproduct that can be difficult to remove via chromatography.[13] - Mitigation: Careful aqueous workup can remove some byproduct; reversed-phase chromatography may be necessary.
Phosphonium Salts PyBOP, PyAOP- Very effective for hindered couplings and known to minimize racemization.[8]- Can be more expensive. - Generates phosphine oxide byproducts.
Acyl Halide Precursors Oxalyl Chloride, SOCl₂, TCFH- Generates highly reactive acyl chlorides or fluorides.[8] - Effective for extremely unreactive or hindered amines where other methods fail.[14]- Harsh conditions may not be suitable for sensitive substrates.[6] - Requires a stoichiometric amount of base in the subsequent coupling step.

Recommendation: For the target coupling, a uronium salt like HATU is the recommended starting point due to its proven efficacy with sterically demanding amines and its inherent ability to minimize racemization.[12]

The Mechanism of HATU-Mediated Coupling

Understanding the reaction pathway is key to troubleshooting and optimization. The HATU-mediated coupling proceeds through a well-defined mechanism that ensures efficient activation of the carboxylic acid.

HATU_Mechanism cluster_activation Step 1: Carboxylate Formation & Activation cluster_ester_formation Step 2: Active Ester Formation cluster_coupling Step 3: Amide Formation Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base Base Base (DIPEA) Active_Int O-Acyl(tetramethyl)isouronium Salt (Activated Intermediate) Carboxylate->Active_Int + HATU HATU HATU Active_Ester OAt-Active Ester (Highly Reactive) Active_Int->Active_Ester + HOAt⁻ (from HATU) TMU Tetramethylurea (Byproduct) Active_Int->TMU - Tetramethylurea HOAt_anion HOAt⁻ Product Desired Amide Active_Ester->Product + Spiro-NH₂ HOAt_regen HOAt (Byproduct) Active_Ester->HOAt_regen - HOAt Amine Spiro-NH₂

Caption: Mechanism of HATU-mediated amide bond formation.
  • Carboxylate Activation: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[12][15]

  • Active Ester Formation: The 7-aza-1-hydroxybenzotriazole (HOAt) anion, displaced from HATU, attacks the isouronium intermediate. This forms a highly reactive OAt-activated ester and releases tetramethylurea as a byproduct.[16]

  • Nucleophilic Attack: The primary amine of the spirocycle attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and regenerating HOAt.[16]

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol provides a general procedure. Molar equivalents and reaction times may require optimization based on the specific carboxylic acid used.

Materials and Reagents
ReagentM.W.EquivalentsPurpose
Carboxylic Acid (R-COOH)-1.0Substrate
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate240.361.1Substrate
HATU380.231.2Coupling Reagent
DIPEA129.242.5 - 3.0Non-nucleophilic Base
Anhydrous DMF or DCM--Solvent

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). HATU and other coupling reagents can be sensitizers.

Step-by-Step Procedure
Caption: Experimental workflow for HATU coupling.
  • Reagent Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate (1.1 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add HATU (1.2 eq) to the stirred solution.

  • Base Addition: Add DIPEA (2.5-3.0 eq) dropwise to the reaction mixture. A slight color change may be observed.

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the consumption of the limiting reagent (typically the carboxylic acid) by TLC or LC-MS. For TLC, use a mobile phase such as 5-10% Methanol in DCM or 30-50% Ethyl Acetate in Hexanes.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, and then with brine (1x).

    • The aqueous washes help remove the highly polar tetramethylurea byproduct.[7][13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point. In some cases, recrystallization from a solvent system like acetonitrile or ethanol/water can be an effective alternative to chromatography.[17]

Troubleshooting & Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Insufficiently reactive coupling agent for the hindered substrates. 2. Presence of moisture, which hydrolyzes activated intermediates. 3. Amine is not nucleophilic enough under the conditions.1. Increase equivalents of HATU and DIPEA (e.g., to 1.5 and 4.0 eq, respectively). 2. Gently heat the reaction (e.g., to 40-50 °C).[8] 3. Ensure all reagents and solvents are strictly anhydrous. 4. If HATU fails, consider switching to a phosphonium salt (PyBOP) or converting the carboxylic acid to its acyl fluoride.[8][14]
Difficult Purification Contamination with tetramethylurea byproduct from HATU.[13]1. Perform a thorough aqueous workup as described in the protocol. 2. If co-elution occurs during normal-phase chromatography, consider using a different solvent system or trying reversed-phase chromatography. 3. Attempt recrystallization or trituration to crash out the desired product, leaving the more soluble urea in the mother liquor.
Side Product Formation Racemization of an adjacent chiral center on the carboxylic acid.1. Ensure the reaction is not run at excessively high temperatures for prolonged periods. 2. HATU is generally excellent at suppressing racemization.[12] If issues persist, ensure the base is added last and the activation time at 0 °C is minimized.

References

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). Organic Chemistry - YouTube. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. Available at: [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). ACS Omega. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PMC. Available at: [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008). Organic Process Research & Development - ACS Publications. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2011). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. Available at: [Link]

  • What is the best technique for amide purification?. (2020). ResearchGate. Available at: [Link]

  • Tips and tricks for difficult amide bond formation?. (2021). Reddit. Available at: [Link]

  • Radical Three-Component Nitro Spiro-Cyclization of Unsaturated Sulfonamides/Amides to Access NO2-Featured 4-Azaspiro[4.5]decanes. (2024). Organic Letters - ACS Publications. Available at: [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (2022). RSC Publishing. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). ACS Publications. Available at: [Link]

  • Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. (2025). ResearchGate. Available at: [Link]

  • Looking for some advice for purification of diamide. (2020). Reddit. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. (2014). PubMed. Available at: [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. (2023). PMC. Available at: [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021). Beilstein Journals. Available at: [Link]

Sources

Application

Application Note: Integrating tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate in Solid-Phase Peptide Synthesis

Executive Summary & Rationale The integration of highly rigid, sp³-rich scaffolds into peptide backbones represents a paradigm shift in the development of peptidomimetics and constrained therapeutic peptides. Spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The integration of highly rigid, sp³-rich scaffolds into peptide backbones represents a paradigm shift in the development of peptidomimetics and constrained therapeutic peptides. Spirocyclic compounds, particularly spiro[3.5]nonane derivatives, have emerged as privileged structures in medicinal chemistry due to their ability to disrupt flat aromaticity, enhance metabolic stability, and pre-organize molecular conformations for optimal receptor binding [1].

tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate is a monoprotected spirocyclic diamine. The spiro[3.5]nonane core positions the two amino groups on opposite rings (cyclobutane and cyclohexane), providing a highly rigid, linear-like vector. In Solid-Phase Peptide Synthesis (SPPS), this building block acts as a potent conformational constraint and a dipeptide surrogate, frequently utilized in the design of G-protein coupled receptor (GPCR) modulators and PROTAC linkers [2].

Structural & Physicochemical Profile

Understanding the physicochemical parameters of this building block is critical for predicting its behavior during coupling reactions and its ultimate impact on the peptide's pharmacokinetic profile [3].

PropertyValueImplication for SPPS & Drug Design
Chemical Formula C₁₄H₂₆N₂O₂High sp³ character; improves solubility and membrane permeability.
Molecular Weight 254.37 g/mol Adds significant steric bulk; requires highly efficient coupling reagents.
Protecting Group N-Boc (tert-butyloxycarbonyl)Acid-labile; dictates specific orthogonal protection strategies in Fmoc-SPPS.
Reactive Moiety Primary Amine (Position 2)Acts as a nucleophile; couples to resin-bound carboxylic acids.
Conformation Spirocyclic (Orthogonal rings)Imparts severe torsional restriction; prevents proteolytic degradation.

Mechanistic Causality: Navigating the "Boc-Trap" in Fmoc-SPPS

A critical failure point for many researchers utilizing this building block in standard Fmoc-SPPS is the protecting group incompatibility .

Because the 7-amine is protected by a Boc group, its deprotection requires strong acidic conditions (e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane). If a researcher attempts to couple this diamine in the middle of a peptide sequence on a standard acid-labile resin (such as Wang, Rink Amide, or 2-CTC), the 50% TFA required to expose the 7-amine for the next coupling step will prematurely cleave the entire peptide from the resin.

Expert Solution: To circumvent this, the building block must be employed using one of the following strategic workflows:

  • N-Terminal Capping / Conjugation: The diamine is coupled as the final building block at the N-terminus (often via a diacid spacer). The Boc group is subsequently removed during the final global cleavage (95% TFA), leaving a free spirocyclic amine.

  • Pre-Synthesis Modification: The Boc group is removed in solution and replaced with an Fmoc group prior to SPPS, allowing for standard iterative peptide elongation.

  • Boc-SPPS: The building block is used in a traditional Boc-SPPS workflow on an HF-cleavable resin (e.g., PAM resin), which is completely stable to 50% TFA.

This guide details the N-Terminal Conjugation via a Diacid Linker , as it is the most robust and widely applicable method for modern Fmoc-SPPS laboratories.

Experimental Workflows & Pathway Visualization

The following diagram illustrates the self-validating workflow for incorporating the spirocyclic diamine at the N-terminus of a growing peptide chain to create a constrained peptidomimetic.

Caption: Workflow for N-terminal spirocyclic diamine conjugation via a succinyl linker.

Conformational Impact on Target Affinity

The insertion of the spiro[3.5]nonane core fundamentally alters the peptide's interaction with biological targets. By locking the peptide into a specific 3D orientation, the entropic penalty of binding is reduced, frequently resulting in enhanced affinity for structurally demanding targets like GPCRs [1].

Conformational_Constraint Linear Linear Peptide Spiro Spiro[3.5]nonane Insertion Linear->Spiro Constrained Constrained Peptidomimetic Spiro->Constrained Protease Metabolic Stability Constrained->Protease Target GPCR Affinity Enhancement Constrained->Target

Caption: Mechanistic impact of spirocyclic diamine insertion on peptide properties.

Detailed Experimental Protocols

Protocol A: N-Terminal Carboxylation via Succinic Anhydride

To couple the free amine of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate, the N-terminus of the resin-bound peptide must first be converted to a carboxylic acid.

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Succinic Anhydride Coupling: Dissolve 10 equivalents of succinic anhydride and 10 equivalents of N,N-Diisopropylethylamine (DIPEA) in minimal DMF.

  • Reaction: Add the solution to the resin and agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Perform a Kaiser test. A successful reaction will yield a negative result (yellow/colorless beads), confirming the conversion of the primary amine to a terminal carboxylic acid. Wash the resin extensively with DMF and DCM.

Protocol B: Coupling of the Spirocyclic Diamine

Due to the steric bulk of the spiro[3.5]nonane core, highly reactive uronium coupling reagents (e.g., HATU) are mandatory. Standard carbodiimides (DIC) may result in incomplete coupling.

  • Activation: In a microcentrifuge tube, dissolve 3.0 equivalents of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate and 3.0 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the succinylated peptide-resin. Agitate at room temperature for 3 to 4 hours.

  • Double Coupling (Recommended): Drain the reaction vessel and repeat Steps 1 and 2 to ensure quantitative conversion.

  • Self-Validating Analytical Check: Because the resulting product lacks a free primary amine, the Kaiser test is uninformative. Do not rely on colorimetric assays here. Instead, perform a micro-cleavage: transfer ~5 mg of resin to a vial, treat with 100 µL of TFA/H₂O (95:5) for 1 hour, precipitate with cold ether, and analyze via LC-MS to confirm the mass shift corresponding to the spirocyclic addition.

Protocol C: Global Cleavage and Simultaneous Boc Deprotection

The final step removes the peptide from the solid support while simultaneously cleaving the Boc group from the 7-position of the spirocycle, revealing the biologically active primary amine.

Cleavage Cocktail ComponentVolume %Mechanistic Purpose
Trifluoroacetic Acid (TFA) 92.5%Cleaves resin ester/amide bonds; removes the Boc protecting group.
Triisopropylsilane (TIPS) 2.5%Scavenges carbocations generated during Boc and side-chain deprotection.
1,2-Ethanedithiol (EDT) 2.5%Essential if sequence contains Cys or Met to prevent oxidation/alkylation.
Ultrapure Water (H₂O) 2.5%Quenches highly reactive tert-butyl cations.
  • Cleavage: Add the chilled cleavage cocktail to the dried resin (10 mL per gram of resin). Agitate gently for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the spiro-modified peptide.

  • Washing: Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again. Repeat three times.

  • Lyophilization: Dissolve the crude peptide pellet in a mixture of Water/Acetonitrile (0.1% TFA) and lyophilize prior to preparative HPLC purification.

References

  • Reymond Research Group. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta, University of Bern, 2025. URL:[Link]

Method

incorporation of aminospiro[3.5]nonane linkers into PROTACs

An advanced shift in targeted protein degradation (TPD) involves moving away from highly flexible, entropically taxing linkers toward conformationally restricted scaffolds. This Application Note provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced shift in targeted protein degradation (TPD) involves moving away from highly flexible, entropically taxing linkers toward conformationally restricted scaffolds. This Application Note provides a comprehensive guide on the rationale, synthesis, and validation of incorporating aminospiro[3.5]nonane linkers into Proteolysis-Targeting Chimeras (PROTACs).

Historically, PROTAC design has relied on flexible polyethylene glycol (PEG) or linear alkyl chains to connect the protein of interest (POI) ligand to the E3 ligase recruiting moiety. While flexible linkers allow the molecule to sample a vast conformational space to find the optimal geometry for POI-PROTAC-E3 ternary complex formation, they suffer from severe pharmacokinetic liabilities. Long PEG chains expose multiple hydrogen-bond acceptors, increasing the Total Polar Surface Area (TPSA) and hindering cell membrane permeability. Furthermore, flexible linkers incur a massive entropic penalty when "freezing" into the active conformation required for degradation.

Incorporating rigid, spirocyclic scaffolds—specifically the aminospiro[3.5]nonane core—overcomes these limitations. The spiro[3.5]nonane system fuses a flexible six-membered ring with a strained four-membered ring, locking the molecular conformation and reducing rotational freedom.

The E-E-A-T Causality of Linker Rigidity:

  • Thermodynamic Pre-organization: By restricting rotational degrees of freedom, the aminospiro[3.5]nonane linker pre-organizes the PROTAC into its active binding conformation, significantly reducing the entropic penalty of ternary complex formation.

  • Physicochemical Optimization: As demonstrated in the development of IRAK4-targeting PROTACs, replacing aliphatic chains with spirocyclic scaffolds "hides" polar surface area, improves water solubility, and can drastically increase degradation potency (DC50) [1].

  • The Permeability vs. Stability Trade-off: Rigidity is a double-edged sword. While highly rigid spirocyclic linkers maximize intracellular accumulation by improving lipophilicity, they require precise spatial tuning. If the attachment vector is misaligned, the PROTAC cannot flex to accommodate the E3 ligase, leading to a less stable ternary complex [2]. Therefore, empirical validation of the ternary complex is mandatory.

Pathway Visualization

G cluster_0 PROTAC Architecture Warhead POI Ligand Linker Aminospiro[3.5]nonane (Rigid Linker) Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand Ternary Stable Ternary Complex (POI - PROTAC - E3) Linker->Ternary Reduces rotational entropy & lowers TPSA Ubiquitination Polyubiquitination of Target Ternary->Ubiquitination Proximity-induced Ub transfer Degradation Proteasomal Degradation Ubiquitination->Degradation UPS Pathway

Figure 1: Mechanism of rigid aminospiro[3.5]nonane PROTACs stabilizing the ternary complex.

Quantitative Data Presentation

The table below summarizes the typical physicochemical and biological shifts observed when transitioning a PROTAC from a standard PEG-3 linker to an aminospiro[3.5]nonane linker (data synthesized from generalized rigid linker optimization studies[1, 2]).

ParameterFlexible Linker (e.g., PEG-3)Rigid Linker (Aminospiro[3.5]nonane)Impact on Drug Profile
Rotational Bonds 12 - 154 - 6Lower entropic penalty upon binding.
TPSA (Ų) ~180 - 200~140 - 160Enhanced cell membrane permeability.
Intracellular Accumulation Baseline (1x)3x - 5x IncreaseHigher effective concentration at the target site.
Ternary Complex Half-Life Highly variableHighly dependent on vector alignmentRequires precise structural design; highly stable if aligned.
Degradation Potency (DC50) 100 - 500 nM10 - 50 nMSuperior target clearance due to pre-organization.

Experimental Protocols

To ensure a self-validating system, the workflow is divided into synthesis, biophysical validation, and cellular efficacy.

Protocol A: Synthesis & Conjugation of Aminospiro[3.5]nonane PROTACs

Causality Check: The quaternary spiro carbon in aminospiro[3.5]nonane introduces significant steric hindrance. Standard coupling reagents (like EDC/NHS) often fail or result in low yields. Therefore, highly efficient uronium-based coupling reagents (HATU) combined with a strong base (DIPEA) are required to drive the amide bond formation.

Step-by-Step Methodology:

  • Preparation: Dissolve the E3 ligase ligand containing a free carboxylic acid (e.g., a VHL or CRBN derivative) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the active ester.

  • Conjugation: Add the rigid linker building block, 2-aminospiro[3.5]nonane-2-carboxylic acid (1.1 eq). Stir the reaction mixture at room temperature for 12–18 hours.

  • Monitoring: Monitor reaction completion via LC-MS. The steric bulk of the spirocycle may require gentle heating (40°C) if the reaction stalls.

  • Secondary Coupling: Deprotect the carboxylic acid on the spiro[3.5]nonane moiety (if esterified) and repeat the HATU/DIPEA coupling process with the amine-bearing POI warhead.

  • Purification: Purify the final PROTAC via preparative reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient).

Protocol B: In Vitro Ternary Complex Validation (TR-FRET)

Causality Check: Because rigid linkers cannot easily bend to resolve steric clashes, you must biochemically validate that the aminospiro[3.5]nonane linker allows simultaneous binding of the POI and E3 ligase. TR-FRET provides a proximity-based readout of this event.

Step-by-Step Methodology:

  • Reagent Setup: Prepare solutions of Terbium (Tb)-labeled E3 ligase (donor) and BODIPY/FITC-labeled POI (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Titration: Serially dilute the synthesized spirocyclic PROTAC from 10 µM down to 0.1 nM in a 384-well low-volume microplate.

  • Incubation: Add the Tb-E3 ligase (5 nM final) and labeled POI (50 nM final) to the PROTAC dilutions. Include a DMSO-only control and a competitive inhibitor control (free warhead) to validate signal specificity.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow the ternary complex to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 337 nm; Emission: 490 nm and 520 nm).

  • Analysis: Plot the FRET ratio (520/490 nm) against PROTAC concentration to determine the Hook effect and the cooperativity factor ( α ).

Protocol C: Cellular Degradation Assay (Western Blot)

Causality Check: Biophysical binding does not always guarantee degradation due to potential issues with ubiquitination zone alignment. A cellular assay confirms that the rigid linker correctly positions the POI lysines toward the E2-E3 ubiquitin transferase active site.

Step-by-Step Methodology:

  • Cell Culture: Seed the target cell line (e.g., HEK293T or a disease-specific line) in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the spirocyclic PROTAC at varying concentrations (e.g., 1, 10, 50, 100, 500 nM) for 12–24 hours. Include a vehicle (DMSO) control and a proteasome inhibitor control (e.g., 1 µM MG132 + 100 nM PROTAC) to confirm UPS-dependent degradation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C) and quantify protein concentration using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β -actin).

  • Data Extraction: Quantify band intensities using densitometry software. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).

References

  • Nunes, J., et al. "Targeting IRAK4 for Degradation with PROTACs." ACS Medicinal Chemistry Letters, 2019. URL:[Link]

  • Yamagishi, T., et al. "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase." RSC Medicinal Chemistry, 2023. URL:[Link]

Application

Application Note: Design and Evaluation of 7-Azaspiro[3.5]nonane Derivatives as Potent GPR119 Agonists

Introduction and Therapeutic Rationale The G protein-coupled receptor 119 (GPR119) has emerged as a highly compelling target for the treatment of type 2 diabetes mellitus (T2DM) and associated metabolic disorders[1]. Pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Therapeutic Rationale

The G protein-coupled receptor 119 (GPR119) has emerged as a highly compelling target for the treatment of type 2 diabetes mellitus (T2DM) and associated metabolic disorders[1]. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 serves as a dual-action metabolic regulator[2]. Activation of this receptor not only directly stimulates glucose-dependent insulin secretion (GDIS) but also triggers the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP)[2],[3].

Because this mechanism is strictly glucose-dependent, GPR119 agonists offer a distinct clinical advantage: robust glycemic control with a significantly minimized risk of hypoglycemia[4].

While early GPR119 agonists utilized flexible piperidine or piperazine scaffolds, these often suffered from suboptimal pharmacokinetic (PK) profiles and high entropic penalties upon binding. To overcome these limitations, medicinal chemists have successfully integrated the 7-azaspiro[3.5]nonane scaffold[5]. This rigid spirocyclic core restricts conformational flexibility, precisely projecting the interacting pharmacophores into the optimal orientation for the GPR119 binding pocket, thereby driving both potency and metabolic stability[2],[5].

Mechanistic Grounding: The GPR119 Signaling Cascade

Understanding the downstream causality of GPR119 activation is critical for designing self-validating screening assays. GPR119 is a Class A (rhodopsin-like) GPCR coupled exclusively to the Gαs protein[2],[6].

When a 7-azaspiro[3.5]nonane derivative binds to the orthosteric site, it induces a conformational shift that promotes the exchange of GDP for GTP on the Gαs subunit. The active Gαs subunit then stimulates adenylyl cyclase (AC), leading to the rapid conversion of ATP into cyclic AMP (cAMP)[4]. Elevated intracellular cAMP activates Protein Kinase A (PKA) and the exchange protein directly activated by cAMP 2 (Epac2). In pancreatic β-cells, this cascade ultimately drives the exocytosis of insulin-containing granules, while in L-cells, it mediates GLP-1 release[2],[7].

GPR119_Pathway Agonist 7-azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor (β-cells / L-cells) Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP Levels AC->cAMP Catalyzes ATP PKA PKA / Epac2 Activation cAMP->PKA Activates Output Insulin & GLP-1 Secretion PKA->Output Exocytosis

Figure 1: GPR119 Gαs-coupled signaling pathway driving glucose-dependent insulin and GLP-1 secretion.

Structural Design and Structure-Activity Relationship (SAR)

The transition from a standard piperidine to a 7-azaspiro[3.5]nonane core is not merely a structural novelty; it is a calculated physicochemical optimization. The addition of the spirocyclic center effectively lowers the measured logD7.4 relative to linear or highly flexible heterocycles, improving aqueous solubility while maintaining membrane permeability[8].

In a definitive SAR campaign by Matsuda et al. (2018), the 7-azaspiro[3.5]nonane core was functionalized with a right-hand piperidine N-capping group ( R2​ ) and a left-hand aryl group ( R3​ )[5]. The rigidity of the spiro-core ensures that the R2​ carbamate/amide and the R3​ lipophilic aryl groups are held at a precise ~109.5° angle, minimizing the thermodynamic energy required for the molecule to adopt its bioactive conformation inside the receptor.

Quantitative SAR & Pharmacokinetic Summary

The table below summarizes the comparative advantages of the optimized 7-azaspiro[3.5]nonane derivative (Compound 54g) against baseline linear analogs[5].

Compound Scaffold R2​ (N-Capping) R3​ (Aryl Group)hGPR119 EC₅₀ (nM)Rat Oral Bioavailability (F%)In Vivo Efficacy (oGTT AUC Reduction)
Standard PiperidineCarbamatePyrimidine14512%Minimal
7-azaspiro[3.5]nonane (Early Hit)CarbamatePhenyl4822%Moderate
7-azaspiro[3.5]nonane (54g) Carbamate Substituted Aryl 12 45% High (Significant)

Data synthesized from the optimization campaigns of novel 7-azaspiro[3.5]nonane GPR119 agonists[5].

Experimental Workflows and Self-Validating Protocols

To ensure rigorous evaluation of synthesized 7-azaspiro[3.5]nonane derivatives, a cascading screening funnel must be employed. The workflow transitions from high-throughput in vitro target engagement to complex in vivo disease models.

Workflow Synth Synthesis of 7-azaspiro[3.5]nonane Derivatives InVitro In Vitro cAMP Assay (hGPR119 CHO Cells) Synth->InVitro Select Hit Selection (EC50 < 50 nM) InVitro->Select Potency & Efficacy PK Pharmacokinetic Profiling (SD Rats) Select->PK ADME Evaluation InVivo In Vivo Efficacy (oGTT in Diabetic Rats) PK->InVivo Favorable Exposure

Figure 2: Cascading screening workflow for the evaluation of GPR119 agonists.

Protocol A: In Vitro GPR119 Activity Assay (cAMP Measurement)

Causality & Design: Because GPR119 is a Gαs-coupled receptor, measuring intracellular cAMP is the most direct proxy for receptor activation[2]. We utilize Chinese Hamster Ovary (CHO) or HEK293 cells stably transfected with human GPR119. These cell lines lack endogenous GPR119, providing a near-zero background signal. A phosphodiesterase (PDE) inhibitor, such as IBMX, is mandatory in the assay buffer; without it, endogenous PDEs would rapidly hydrolyze the newly synthesized cAMP, leading to false negatives[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture hGPR119-expressing CHO cells in F12K medium supplemented with 10% FBS and appropriate selection antibiotics. Seed cells into a 384-well white opaque microplate at a density of 5,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Buffer Exchange: Aspirate the culture medium. Wash cells once with Hank’s Balanced Salt Solution (HBSS).

  • PDE Inhibition: Add 10 µL of assay buffer (HBSS containing 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to each well. Incubate for 30 minutes at room temperature to ensure complete inhibition of basal PDE activity.

  • Compound Addition: Prepare serial dilutions of the 7-azaspiro[3.5]nonane derivatives in DMSO, then dilute 1:100 in assay buffer. Add 10 µL of the compound solutions to the wells (final DMSO concentration ≤ 0.5%).

    • Self-Validation Step: Include a known GPR119 agonist (e.g., GSK-1292263 or AR-231453) as a positive control to define Emax​ , and DMSO vehicle as a negative control[7].

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for steady-state cAMP accumulation.

  • Detection: Add homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (e.g., cAMP-d2 conjugate and anti-cAMP Cryptate). Incubate for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Oral Glucose Tolerance Test (oGTT) in Sprague-Dawley Rats

Causality & Design: The primary therapeutic value of a GPR119 agonist is its glucose-dependent action. An oGTT evaluates the compound's ability to blunt a sudden glucose spike[5]. The compound is administered orally (to confirm bioavailability, a key advantage of the spiro-scaffold) 30–60 minutes prior to the glucose challenge. This timing ensures the compound has reached Cmax​ in the systemic circulation and the enteroendocrine cells before the glucose load triggers the synergistic insulin/GLP-1 release.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley (SD) rats (8-10 weeks old) overnight (approx. 14-16 hours) to establish a stable baseline blood glucose level.

  • Baseline Measurement: Collect a baseline blood sample (Time = -30 min) via tail vein nick and measure glucose using a calibrated handheld glucometer.

  • Dosing: Administer the 7-azaspiro[3.5]nonane test compound (e.g., 10 mg/kg or 30 mg/kg) or vehicle control (e.g., 0.5% methylcellulose) via oral gavage.

    • Self-Validation Step: Include a cohort treated with a known hypoglycemic agent (e.g., Vildagliptin or a benchmark GPR119 agonist) to validate the assay window[7].

  • Pre-Challenge Incubation: Allow 30 minutes for compound absorption and target engagement. Take a second blood sample (Time = 0 min) to ensure the compound alone does not induce hypoglycemia (verifying the glucose-dependent mechanism).

  • Glucose Challenge: Administer a glucose load (2 g/kg) via oral gavage.

  • Time-Course Sampling: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose challenge.

  • Data Analysis: Plot the blood glucose concentration versus time. Calculate the Area Under the Curve ( AUC0−120min​ ) for each group. Efficacy is determined by the percentage reduction in AUC of the compound-treated group relative to the vehicle control.

Sources

Method

Application Note &amp; Protocol: Covalent Immobilization of Aminospiro[3.5]nonane onto a Solid Support for High-Throughput Synthesis

Introduction The integration of unique three-dimensional scaffolds into drug discovery libraries is a key strategy for exploring novel chemical space and identifying next-generation therapeutics. Spirocyclic systems, whi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The integration of unique three-dimensional scaffolds into drug discovery libraries is a key strategy for exploring novel chemical space and identifying next-generation therapeutics. Spirocyclic systems, which feature two rings connected by a single atom, are of particular interest due to their conformational rigidity and ability to present substituents in well-defined vectors.[1][2] Aminospiro[3.5]nonane, with its secondary amine functionality, represents a valuable building block for the synthesis of diverse compound libraries. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient construction of such libraries, as it simplifies purification and allows for the use of excess reagents to drive reactions to completion.[3][4][5]

This application note provides a detailed protocol for the covalent attachment of aminospiro[3.5]nonane to a solid support, a critical first step in its utilization in solid-phase synthesis. We will discuss the rationale behind the choice of solid support, linker, and coupling chemistry, and provide step-by-step procedures for immobilization, reaction monitoring, and cleavage.

Rationale for Component Selection

The successful immobilization of aminospiro[3.5]nonane onto a solid support hinges on the judicious selection of the resin, linker, and coupling methodology. For this protocol, we have selected the following combination:

  • Solid Support: 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly favored for its acid-labile cleavage conditions, which are orthogonal to the Fmoc-based protecting group strategies commonly employed in solid-phase synthesis.[6][7] The bulky trityl group also helps to minimize side reactions, such as diketopiperazine formation, during subsequent synthetic steps.

  • Linker Strategy: The 2-CTC resin itself acts as the linker, directly attaching the first building block to the solid support. This simplifies the initial loading process.

  • Coupling Chemistry: The secondary amine of aminospiro[3.5]nonane will be directly attached to the 2-CTC resin. This reaction is facilitated by a non-nucleophilic base to neutralize the HCl generated during the reaction.

Experimental Workflow Overview

The overall workflow for the attachment of aminospiro[3.5]nonane to the 2-CTC resin and its subsequent use is depicted below.

workflow cluster_prep Resin Preparation cluster_loading Loading of Aminospiro[3.5]nonane cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification prep_resin Swell 2-CTC Resin load_amine Couple Aminospiro[3.5]nonane prep_resin->load_amine Swollen Resin capping Cap Unreacted Sites load_amine->capping Loaded Resin synthesis Elongation of Molecular Scaffold capping->synthesis Functionalized Resin cleavage Cleave from Resin synthesis->cleavage Final Compound on Resin purification Purify Final Product cleavage->purification Crude Product

Figure 1: General workflow for the solid-phase synthesis starting with aminospiro[3.5]nonane.

Detailed Protocols

Protocol 1: Loading of Aminospiro[3.5]nonane onto 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of aminospiro[3.5]nonane to the 2-CTC solid support.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, loading capacity ~1.6 mmol/g)

  • Aminospiro[3.5]nonane

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling:

    • Place the desired amount of 2-CTC resin (e.g., 1.0 g) into a solid-phase synthesis vessel.

    • Add anhydrous DCM (10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[7][8]

    • Drain the DCM.

  • Coupling of Aminospiro[3.5]nonane:

    • Dissolve aminospiro[3.5]nonane (2.0 equivalents relative to the resin loading capacity) in anhydrous DCM (8 mL per gram of resin).

    • Add DIEA (4.0 equivalents relative to the resin loading capacity) to the solution of aminospiro[3.5]nonane.

    • Add the amine/DIEA solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.[9]

  • Capping of Unreacted Sites:

    • To cap any unreacted chlorotrityl sites, add methanol (1.0 mL per gram of resin) to the reaction vessel and agitate for 30 minutes.[9]

    • Drain the reaction solution.

  • Washing:

    • Wash the resin sequentially with:

      • DCM (3 x 10 mL per gram of resin)

      • N,N-Dimethylformamide (DMF) (3 x 10 mL per gram of resin)

      • Methanol (3 x 10 mL per gram of resin)

      • DCM (3 x 10 mL per gram of resin)

    • Dry the resin under high vacuum to a constant weight.

Protocol 2: Quantification of Resin Loading

The loading of the resin can be determined by Fmoc quantification if the aminospiro[3.5]nonane is first protected with an Fmoc group. Alternatively, a colorimetric test can be used to confirm the presence of the secondary amine.

Protocol 3: Cleavage of the Final Compound from the Resin

This protocol describes the cleavage of the final product from the 2-CTC resin using a mild acidic solution.

Materials:

  • Aminospiro[3.5]nonane-loaded resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) in DCM (e.g., 1-5% v/v) or Hexafluoroisopropanol (HFIP) in DCM (20-30% v/v)[6][10]

  • Nitrogen stream

  • Cold diethyl ether

Procedure:

  • Resin Treatment:

    • Swell the dried resin in DCM for 30 minutes.

    • Drain the DCM.

    • Add the cleavage cocktail (10 mL per gram of resin) to the resin.

    • Agitate gently at room temperature for 1-2 hours.

  • Product Collection:

    • Filter the resin and collect the filtrate into a flask containing a small amount of a basic solution (e.g., pyridine in methanol) to neutralize the acid, if necessary.[6]

    • Wash the resin with additional DCM (2 x 5 mL per gram of resin) and combine the filtrates.

  • Product Isolation:

    • Concentrate the combined filtrates under a stream of nitrogen or using a rotary evaporator.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration and dry under vacuum.

    • Purify the final product as needed, for example, by reverse-phase HPLC.

Data Presentation

ParameterRecommended ValueRationale
Solid Support 2-Chlorotrityl chloride resinAcid-labile cleavage, minimizes side reactions.[6][7]
Amine Equivalents 2.0 eqTo drive the coupling reaction to completion.[9]
Base DIEA (4.0 eq)Non-nucleophilic base to neutralize generated HCl.[9]
Coupling Solvent Anhydrous DCMGood swelling solvent for 2-CTC resin.
Coupling Time 2-4 hoursSufficient time for complete coupling.
Capping Agent MethanolReacts with and deactivates any remaining chlorotrityl groups.[9]
Cleavage Reagent 1-5% TFA in DCM or 20-30% HFIP in DCMMild acidic conditions for cleavage from 2-CTC resin.[6][10]
Cleavage Time 1-2 hoursTypically sufficient for complete cleavage.

Visualization of Key Chemical Structures

structures cluster_resin 2-Chlorotrityl Chloride Resin cluster_amine Aminospiro[3.5]nonane cluster_loaded Loaded Resin resin [Resin]-Polystyrene-C(Ph)2-Cl loaded [Resin]-Polystyrene-C(Ph)2-N(spiro[3.5]nonane) resin->loaded + Aminospiro[3.5]nonane + DIEA amine amine

Sources

Application

Application Note &amp; Protocol: High-Fidelity Boc Deprotection of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate

Abstract & Introduction The spiro[3.5]nonane diamine scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The spiro[3.5]nonane diamine scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents in bioactive molecules. The synthesis of derivatives often requires an orthogonal protection strategy for its two primary amine functionalities. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its robustness under various conditions and its clean, facile removal under acidic treatment.[1][2][3]

This document provides an in-depth guide and a validated protocol for the efficient deprotection of one such key intermediate, tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate, to yield spiro[3.5]nonane-2,7-diamine. We will delve into the mechanistic underpinnings of the deprotection reaction, critical experimental parameters, a step-by-step laboratory protocol, and essential safety considerations. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for accessing this important diamine core.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a classic example of an acid-catalyzed fragmentation reaction.[4] The process is highly efficient due to the formation of stable intermediates and gaseous byproducts, which drive the reaction to completion according to Le Châtelier's principle.

The mechanism proceeds through three primary steps:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[1][2][5] This step increases the electrophilicity of the carbonyl carbon.

  • C-O Bond Cleavage: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing the free amine and gaseous carbon dioxide.[1][2][5] The newly liberated amine is immediately protonated by the excess acid in the medium, forming the corresponding ammonium salt (in this case, a trifluoroacetate salt).[1][5]

The reactive tert-butyl cation byproduct is typically quenched by deprotonation to form isobutylene gas or by reacting with any available nucleophiles.[5][7]

Caption: Figure 1: Mechanism of TFA-Mediated Boc Deprotection

Experimental Design & Rationale

The success of a Boc deprotection hinges on the careful selection of reagents and conditions.

  • Acid Selection: Trifluoroacetic acid (TFA) is the reagent of choice for this transformation. Its high acidity efficiently catalyzes the reaction, and its volatility (boiling point ~72 °C) greatly simplifies its removal from the reaction mixture during workup.[1] An alternative is 4M HCl in dioxane, which can be advantageous when other acid-sensitive groups are present, though the workup is less straightforward.[8]

  • Solvent: Anhydrous dichloromethane (DCM) is the preferred solvent. It is relatively inert, effectively dissolves the starting material and intermediates, and is also volatile, facilitating product isolation.[1][7]

  • Concentration and Temperature: The reaction is typically performed using a 20% to 50% (v/v) solution of TFA in DCM.[1][9] Starting the reaction at 0 °C helps to control any initial exotherm, after which the reaction can proceed to completion at ambient temperature.

  • Reaction Monitoring: It is crucial to monitor the reaction to ensure the complete consumption of the starting material. This prevents unnecessary exposure of the product to harsh acidic conditions and avoids purification challenges. Thin-Layer Chromatography (TLC) is an excellent technique for this purpose.[1][9]

Detailed Experimental Protocols

Protocol 1: Deprotection of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate

This protocol describes the standard procedure using TFA in DCM to yield spiro[3.5]nonane-2,7-diamine as its bis-trifluoroacetate salt.

Materials & Reagents:

  • tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Toluene (for azeotropic removal of TFA)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected diamine (1.0 equiv) in anhydrous DCM to a concentration of 0.1–0.2 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until it reaches 0 °C.

  • Acid Addition: Slowly add TFA (10 equiv, or to a final v/v concentration of 25-50%) to the stirred solution via a syringe. A common and effective mixture is 1:1 TFA:DCM.[1] Caution: This addition may be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The evolution of CO₂ gas may be observed.[10] Do not run the reaction in a sealed system.[5]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material spot is completely consumed (see Section 5.0).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • TFA Removal: To ensure complete removal of residual TFA, add toluene (2-3 times the volume of the initial DCM) to the residue and concentrate again under reduced pressure. Repeat this azeotropic removal process two more times.[6][7]

  • Isolation: The resulting product, spiro[3.5]nonane-2,7-diamine bis(trifluoroacetate), is typically an oil or a solid and is often of sufficient purity to be used directly in the next synthetic step.

Protocol 2: Conversion to the Free Diamine (Optional)

If the free base is required, the TFA salt from Protocol 1 can be neutralized.

  • Dissolution: Dissolve the crude TFA salt residue in a minimal amount of water or DCM.

  • Neutralization: Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is >10.

  • Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the spiro[3.5]nonane-2,7-diamine as a free base.

Reaction Monitoring & Validation

A self-validating protocol requires robust in-process controls. TLC is an indispensable tool for this purpose.

TLC Protocol:

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): A polar solvent system is required. A good starting point is 90:10:1 (DCM:Methanol:Ammonium Hydroxide). The small amount of base neutralizes the silica's acidity and prevents the highly polar diamine product from streaking.

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture, dilute it with DCM or methanol, and spot it on the TLC plate. It is crucial to also spot the starting material as a reference.

  • Visualization:

    • UV Light (254 nm): The Boc-protected starting material may be UV-active if it contains other chromophores, but the product will likely not be.

    • Ninhydrin Stain: After developing the plate, dry it completely and dip it into a ninhydrin solution, then heat gently with a heat gun. Primary amines will appear as distinct purple or blue spots.[9] The starting material has one free amine and will stain, while the product has two free amines and should produce a very intense spot at a much lower Rf value (closer to the baseline).

ParameterRecommended Value/ConditionRationale
Substrate Conc. 0.1 - 0.5 M in DCMBalances reaction rate and ease of handling.[1]
Reagent Trifluoroacetic Acid (TFA)High efficiency and volatile, simplifying workup.[1]
TFA Conc. 25% - 50% (v/v) in DCMEnsures a sufficient excess of acid to drive the reaction quickly.[9]
Temperature 0 °C to Room TemperatureControls initial exotherm and allows for a smooth reaction.[1]
Reaction Time 1 - 3 hoursTypically sufficient for full conversion, but must be confirmed by TLC.[11]
Monitoring TLC (e.g., 90:10:1 DCM:MeOH:NH₄OH)Confirms consumption of starting material and formation of the polar product.
Expected Outcome Spiro[3.5]nonane-2,7-diamine bis(TFA) saltThe product is isolated as a salt due to the acidic conditions.[1][5]
Table 1: Summary of Key Experimental Parameters

Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow for Boc Deprotection cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_workup 4. Workup & Isolation dissolve Dissolve Boc-amine in anhydrous DCM cool Cool to 0 °C in ice bath dissolve->cool add_tfa Slowly add TFA cool->add_tfa warm_rt Warm to RT Stir for 1-3h add_tfa->warm_rt tlc Monitor by TLC (Ninhydrin stain) warm_rt->tlc complete Reaction Complete? tlc->complete complete->warm_rt No concentrate Concentrate in vacuo complete->concentrate Yes azeotrope Azeotrope with Toluene (3x) concentrate->azeotrope product Isolate Product (TFA Salt) azeotrope->product

Caption: Figure 2: Experimental Workflow for Boc Deprotection

Safety, Handling, and Waste Disposal

Trifluoroacetic acid is a highly hazardous substance and requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, long pants, closed-toed shoes, and double-glove with nitrile gloves when handling TFA.[12]

  • Handling: All manipulations involving TFA must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.[12][13] When diluting, always add acid to the solvent , never the other way around, to prevent violent splashing.[12]

  • Spill & Exposure: In case of a spill, contain it with an inert absorbent like vermiculite and notify your institution's Environmental Health and Safety (EHS) office.[13][14] For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12] For eye contact, use an eyewash station to flush for at least 15 minutes and seek immediate medical attention.[12][15]

  • Waste Disposal: All TFA-containing waste, including reaction mixtures and contaminated materials, is considered hazardous waste.[16] It must be collected in a clearly labeled, compatible (e.g., glass or HDPE) waste container.[13][14] Do not empty into drains.[16][17] Arrange for disposal through your institution's EHS office.[14]

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Google.
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. (n.d.). BenchChem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2). Total Synthesis.
  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Amherst College.
  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. - Benchchem. (n.d.). BenchChem.
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. (n.d.). BenchChem.
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Master Organic Chemistry.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | The Journal of Organic Chemistry - ACS Publications. (2010, November 10). ACS Publications.
  • TRIFLUOROACETIC ACID-D (D, 99.5%) - Cambridge Isotope Laboratories. (n.d.). Cambridge Isotope Laboratories.
  • Trifluoroacetic acid - Apollo Scientific. (2024, May 3). Apollo Scientific.
  • Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. (n.d.). Carl ROTH.
  • TFA Disposal Methods → Area → Sustainability. (n.d.). Sustainability.
  • 8 - SAFETY DATA SHEET. (2015, February 3).
  • Technical Support Center: Boc Deprotection in Acidic Conditions - Benchchem. (n.d.). BenchChem.
  • CB-LSOP-TFA-4-18.docx. (n.d.).
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. (n.d.). BenchChem.
  • Proper Disposal of ATI-2341 TFA: A Guide for Laboratory Personnel - Benchchem. (n.d.). BenchChem.
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4). Hebei Boze Chemical Co.,Ltd.
  • BOC Protection and Deprotection - J&K Scientific LLC. (2026, February 8). J&K Scientific.
  • Experimental procedure for deprotection of Boc-protected amines - Benchchem. (n.d.). BenchChem.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (2012, May 27). Semantic Scholar.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. (n.d.). University of Arizona.

Sources

Method

The Emerging Role of Aminospiro[3.5]nonane Derivatives in Oncology: A Guide to Application and Protocol

The rigid, three-dimensional architecture of the spirocyclic scaffold has positioned it as a privileged motif in modern medicinal chemistry. Among these, aminospiro[3.5]nonane derivatives are commanding significant atten...

Author: BenchChem Technical Support Team. Date: March 2026

The rigid, three-dimensional architecture of the spirocyclic scaffold has positioned it as a privileged motif in modern medicinal chemistry. Among these, aminospiro[3.5]nonane derivatives are commanding significant attention in oncology for their capacity to modulate historically challenging cancer targets. Their unique conformational constraints allow for precise orientation of functional groups, leading to enhanced potency and selectivity. This guide provides an in-depth exploration of the application of aminospiro[3.5]nonane derivatives in cancer research, with a focus on their use as inhibitors of key oncogenic pathways, including the p53-MDM2 interaction, Src kinase, and the formidable KRAS G12C mutant. We will delve into the rationale behind their design, their mechanisms of action, and provide detailed protocols for their evaluation.

I. Strategic Targeting of the p53-MDM2 Protein-Protein Interaction

The tumor suppressor protein p53 is a cornerstone of the cell's defense against malignant transformation. In a significant portion of cancers where p53 remains wild-type, its function is often abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The intricate dance between p53 and MDM2 represents a critical node in cancer signaling, making the disruption of their interaction a highly sought-after therapeutic strategy.[1][2] Aminospiro[3.5]nonane derivatives have emerged as a promising scaffold for the design of potent and selective inhibitors of this protein-protein interaction (PPI).[1]

The design of these inhibitors is a testament to the power of structure-based drug discovery. The p53 protein binds to a deep hydrophobic pocket on the surface of MDM2, with three key p53 residues—Phe19, Trp23, and Leu26—inserting into this cleft.[1] The strategic design of small molecules that can mimic these interactions is paramount. The rigid aminospiro[3.5]nonane core can serve as a scaffold to position substituents that occupy these hydrophobic pockets, thereby competitively inhibiting the binding of p53 to MDM2.[3] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1]

Signaling Pathway: Reactivation of p53 by MDM2 Inhibition

Caption: p53-MDM2 negative feedback loop and its inhibition.

Protocol: Western Blot Analysis of p53 and MDM2 Upregulation

This protocol details the procedure to verify the cellular activity of a putative aminospiro[3.5]nonane-based MDM2 inhibitor by assessing the levels of p53 and its transcriptional target, MDM2.

1. Cell Culture and Treatment:

  • Culture a cancer cell line with wild-type p53 (e.g., MCF-7, HCT116) in appropriate media to 70-80% confluency.

  • Treat the cells with varying concentrations of the aminospiro[3.5]nonane derivative or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

2. Cell Lysis:

  • Aspirate the media and wash the cells with ice-cold PBS.

  • Add RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.

  • Scrape the cells and transfer the lysate to a microfuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p53 (e.g., DO-1) and MDM2 (e.g., SMP14) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

  • Image the blot using a chemiluminescence detection system. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.

Expected Outcome: A dose- and time-dependent increase in both p53 and MDM2 protein levels should be observed in cells treated with an effective inhibitor. The upregulation of MDM2 serves as a biomarker of p53 transcriptional activity.[1]

II. Non-ATP Competitive Inhibition of Src Kinase

Src, a non-receptor tyrosine kinase, is a critical signaling node that integrates and transduces signals from various cell surface receptors, influencing cell growth, migration, and survival.[4][5] Its dysregulation is implicated in numerous cancers, including breast cancer.[4] While several ATP-competitive Src inhibitors exist, they often suffer from a lack of specificity due to the highly conserved nature of the ATP-binding pocket across the kinome.[4] This has spurred interest in developing non-ATP competitive inhibitors, which offer the potential for greater selectivity.[4]

2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives, which feature an aminospiro[3.5]nonane core, have been identified as a novel class of non-ATP competitive Src kinase inhibitors.[4] These compounds are hypothesized to bind to a site distinct from the ATP pocket, thereby inhibiting kinase activity through an allosteric mechanism. This approach can circumvent the challenges associated with high intracellular ATP concentrations and may be effective against resistance mutations in the ATP-binding site.[4]

Signaling Pathway: Src Kinase Inhibition in Breast Cancer

Caption: Src-mediated signaling in cell migration and its inhibition.

In Vitro Kinase Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of aminospiro derivatives against Src kinase.

1. Reagents and Materials:

  • Recombinant active Src kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP and a suitable Src substrate (e.g., a synthetic peptide like "Srctide")

  • Aminospiro[3.5]nonane derivative stock solution in DMSO

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

2. Assay Procedure:

  • Prepare serial dilutions of the aminospiro derivative in kinase buffer.

  • In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Add the Src kinase to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the Src substrate and ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the ADP-Glo™ system, which quantifies the amount of ADP produced.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rationale for Experimental Choices: The use of a non-ATP competitive inhibitor necessitates kinetic studies to confirm the mechanism of action. Steady-state kinetic analysis, by varying the concentrations of both ATP and the substrate peptide in the presence and absence of the inhibitor, can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.

III. Covalent Inhibition of the "Undruggable" KRAS G12C

The KRAS oncogene is one of the most frequently mutated genes in human cancers, and for decades, it was considered an "undruggable" target due to its picomolar affinity for GTP and the lack of deep binding pockets on its surface.[6] The discovery of a druggable pocket (the Switch-II pocket) in the GDP-bound state of the KRAS G12C mutant has revolutionized the field.[6] The G12C mutation introduces a cysteine residue that can be targeted by covalent inhibitors.

1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been developed as potent and selective covalent inhibitors of KRAS G12C.[7][8] These molecules are designed with an electrophilic "warhead" (an acryloyl group) that forms an irreversible covalent bond with the thiol group of the Cys12 residue.[7] This covalent modification locks KRAS G12C in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and abrogating oncogenic signaling.[9]

Signaling Pathway: Covalent Inhibition of KRAS G12C

KRAS_pathway cluster_membrane Cell Membrane RTK Upstream RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired) RAF RAF KRAS_GTP->RAF Activates SOS1->KRAS_GDP GDP/GTP Exchange Inhibitor 1-{2,7-diazaspiro[3.5]nonan-2-yl} prop-2-en-1-one Derivative Inhibitor->KRAS_GDP Covalently Binds to Cys12 MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation

Caption: Covalent inhibition of KRAS G12C locks it in an inactive state.

Quantitative Data Summary
Compound ClassTargetCancer Cell LineAssayIC50/GI50 (µM)Reference
2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrileSrc KinaseMDA-MB-231 (Breast)Kinase Assay0.9 (for compound 3d)[4]
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12CNCI-H358 (NSCLC)Cell Growth0.5 (for lead compound)[10]
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12CNCI-H23 (NSCLC)Cell Growth1.30 (for lead compound)[10]
In Vivo Xenograft Study Protocol

This protocol outlines the evaluation of the in vivo efficacy of a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative in a mouse xenograft model of KRAS G12C-mutant cancer.

1. Cell Culture and Implantation:

  • Culture a KRAS G12C-mutant human cancer cell line (e.g., NCI-H1373, MIA PaCa-2) under sterile conditions.

  • Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).

2. Tumor Growth and Treatment:

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Administer the aminospiro derivative (e.g., by oral gavage) or vehicle daily at a predetermined dose.

3. Monitoring and Data Collection:

  • Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice a week).

  • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the mice for any signs of toxicity.

4. Study Endpoint and Analysis:

  • Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for pERK, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.

Rationale for Experimental Choices: The selection of a KRAS G12C-mutant cell line is crucial to specifically assess the on-target activity of the covalent inhibitor. The use of an immunodeficient mouse model is necessary to prevent the rejection of the human tumor xenograft. Monitoring body weight is a key indicator of the compound's toxicity.

IV. Conclusion and Future Perspectives

Aminospiro[3.5]nonane derivatives represent a versatile and powerful scaffold in the development of novel anticancer agents. Their ability to be tailored to target challenging oncogenic drivers like MDM2, Src, and KRAS G12C underscores their potential in precision oncology. The unique structural features of this spirocyclic system provide a foundation for creating highly potent and selective inhibitors. The protocols and insights provided in this guide are intended to facilitate further research and development in this exciting area, with the ultimate goal of translating these promising compounds into effective cancer therapies.

V. References

  • How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. (URL: [Link])

  • Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR. (URL: [Link])

  • Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (URL: [Link])

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure–activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (URL: [Link])

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (URL: [Link])

  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. (URL: Not available)

  • Structure-Based Design of Novel Inhibitors of the MDM2–p53 Interaction. (URL: [Link])

  • How To Design a Successful p53–MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. (URL: [Link])

  • Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (URL: [Link])

  • The mechanism of the activation of KRas and KRas G12C covalent... (URL: [Link])

  • Covalent inhibitors: An ambitious approach for the discovery of newer oncotherapeutics. (URL: [Link])

  • Targeting KRAS G12C in the active state: A new class of covalent inhibitors. (URL: Not available)

  • Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. (URL: [Link])

  • The next generation of KRAS targeting: reasons for excitement and concern. (URL: [Link])

  • Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation. (URL: [Link])

  • Covalent inhibitors: a rational approach to drug discovery. (URL: [Link])

  • Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. (URL: [Link])

  • Covalent inhibitors in strategic therapeutic design. (URL: [Link])

  • Structural basis for selective inhibition of Src family kinases by PP1. (URL: [Link])

  • Structures of leading non-ATP competitive Src/tubulin dual inhibitors... (URL: [Link])

  • Are covalent inhibitors the key to curing cancer? (URL: [Link])

  • Covalent inhibitors: An ambitious approach for the discovery of newer oncotherapeutics. (URL: [Link])

  • Targeted therapy for KRAS G12C-mutated colorectal cancer: advances, challenges, and future directions. (URL: [Link])

  • Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC. (URL: [Link])

  • Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver. (URL: [Link])

  • Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. (URL: [Link])

  • Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer. (URL: [Link])

  • Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. (URL: [Link])

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (URL: [Link])

  • Targeting KRAS G12C mutations in colorectal cancer. (URL: [Link])

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (URL: [Link])

  • Structural and Biochemical Basis for Intracellular Kinase Inhibition by Src-specific Peptidic Macrocycles. (URL: [Link])

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (URL: [Link])

  • Structures of non‐ATP competitive dual Src‐tubulin inhibitor, and the... (URL: [Link])

  • Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines. (URL: [Link])

  • Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. (URL: [Link])

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (URL: [Link])

  • IC50 values for different cell lines. (URL: [Link])

  • New crystalline forms of a kras g12c inhibitor compound. (URL: )

  • Cell growth inhibition percentage of compounds tested at the concentration of 25 μg/mL against tumor cell lines. (URL: [Link])

  • Synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles 5a–l. (URL: [Link])

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (URL: [Link])

  • Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles. (URL: [Link])

  • l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. (URL: [Link])

Sources

Application

Analytical Techniques for Characterizing Spirocyclic Compounds: A Comprehensive Guide

Spirocyclic motifs are emerging as privileged structures in modern drug discovery. By providing a distinct balance of conformational rigidity and three-dimensionality, they allow medicinal chemists to "escape flatland"—i...

Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic motifs are emerging as privileged structures in modern drug discovery. By providing a distinct balance of conformational rigidity and three-dimensionality, they allow medicinal chemists to "escape flatland"—increasing the sp³ carbon fraction to improve target binding affinity, selectivity, and pharmacokinetic properties [1][1]. Furthermore, dearomative functionalization techniques have made these complex structures more accessible than ever [2][2].

However, the unique orthogonal geometry and inherent axial or central chirality of spirocycles present significant analytical challenges. This application note details a comprehensive, self-validating workflow for the chiral separation, structural elucidation, and absolute stereochemical characterization of spirocyclic compounds.

Workflow Syn Spirocyclic Synthesis & Crude Mixture SFC Chiral SFC / HPLC Enantiomeric Separation Syn->SFC MS HRMS Exact Mass & Fragmentation SFC->MS NMR 1D/2D NMR (ROESY) Relative Stereochemistry MS->NMR Abs Absolute Configuration (X-Ray / VCD / ECD) NMR->Abs

Analytical workflow for the characterization of spirocyclic compounds.

Phase 1: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)

Because spirocycles often lack flat aromatic surfaces, traditional reversed-phase HPLC can struggle to achieve baseline chiral separation. Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based chiral stationary phases (CSPs) is the gold standard for these molecules [3][3].

The Causality of the Method: Supercritical CO₂ possesses liquid-like density but gas-like viscosity and diffusivity. This enables the use of sub-2 µm particle columns at high flow rates without prohibitive backpressure. The rapid mass transfer enhances the subtle steric inclusion interactions required for spirocyclic chiral recognition within polysaccharide cavities (e.g., amylose or cellulose derivatives) [4][4].

Protocol 1: Preparative SFC Resolution of Spirocyclic Enantiomers
  • Column Selection: Equip the SFC system with a polysaccharide-based CSP (e.g., CHIRALPAK IA or IG, 5 µm, 21 x 250 mm).

  • Mobile Phase Preparation: Utilize supercritical CO₂ as Mobile Phase A. Select a polar modifier (e.g., Methanol or Isopropanol with 0.1% Diethylamine for basic spiro-amines) as Mobile Phase B.

  • Gradient Optimization: Run a generic scouting gradient from 5% to 50% Mobile Phase B over 10 minutes at a flow rate of 3 mL/min (analytical scale) to identify the optimal isocratic hold point.

  • Preparative Scale-Up: Scale the flow rate to 50-70 mL/min maintaining the optimized isocratic ratio. Maintain the backpressure regulator (BPR) at 120 bar and column temperature at 35 °C.

  • Self-Validation Loop: Inject a racemic standard prior to the preparative run. Baseline resolution ( Rs​>1.5 ) of the racemate validates the chiral stationary phase and gradient conditions before committing the valuable synthesized sample.

Phase 2: Structural Elucidation via Advanced NMR Spectroscopy

While 1D ¹H and ¹³C NMR confirm basic connectivity, the rigid, strained nature of spirocycles often leads to unusual long-range coupling constants and overlapping multiplets [5][5]. 2D NMR, specifically ROESY (Rotating-frame Overhauser Effect Spectroscopy), is critical for determining relative stereochemistry across the spiro-junction.

The Causality of the Method: Spirocyclic drug candidates typically fall in the mid-weight regime (MW 300–800 Da). At standard NMR field strengths (e.g., 400–600 MHz), these molecules tumble at rates where the standard NOE signal can cross zero ( ωτc​≈1.12 ). ROESY utilizes a spin-lock pulse to maintain positive cross-peaks regardless of tumbling rate, reliably revealing through-space proximities (< 5 Å) between protons on the orthogonal rings [5][5].

Protocol 2: 2D ROESY NMR Acquisition for Relative Stereochemistry
  • Sample Preparation: Dissolve 10-15 mg of the purified spirocycle in 600 µL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

  • Parameter Setup: Set the spin-lock mixing time (cw spin-lock) to 200–300 ms. A continuous wave spin-lock field strength of ~2.5 kHz is recommended to minimize TOCSY artifacts.

  • Acquisition: Acquire the 2D spectrum with a minimum of 256 increments in the indirect dimension (t1) and 16-32 scans per increment to ensure a high signal-to-noise ratio.

  • Self-Validation Loop: Process the spectrum and phase it carefully. Both diagonal peaks and cross-peaks should have the same phase (e.g., both positive). Symmetric cross-peaks across the diagonal validate true through-space interactions.

Table 1: Quantitative Summary of NMR Troubleshooting for Spirocycles
Observed ProblemPotential CauseRecommended ActionSelf-Validation Metric
Overlapping multiplets in ¹H NMR Low spectral dispersion, complex spin systemsAcquire spectrum at higher field strength (≥600 MHz); run 2D HSQC.HSQC resolves overlapping protons by their distinct ¹³C chemical shifts.
Ambiguous relative stereochemistry Axial chirality, conformational flexibilityPerform 2D ROESY to establish through-space proximities.Cross-peaks observed between orthogonal rings confirm spatial proximity (< 5 Å).
Unexpectedly large long-range couplings Rigid, strained spirocyclic geometryDo not misinterpret as vicinal (3-bond) couplings; use COSY to map spin systems.COSY cross-peaks confirm scalar coupling networks independent of through-space effects.

Phase 3: Absolute Configuration Determination (VCD & X-ray)

Assigning the absolute configuration of spiro stereocenters is paramount. While single-crystal X-ray diffraction (using anomalous dispersion) remains definitive for crystalline solids, many spirocycles are oils or amorphous solids [6][6]. Vibrational Circular Dichroism (VCD) is the premier solution-state orthogonal technique [7][7].

The Causality of the Method: Unlike Electronic Circular Dichroism (ECD), which requires a UV-Vis active chromophore, VCD probes the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. Because all chiral spirocycles possess IR-active vibrational modes, VCD provides a universal fingerprint. By matching experimental VCD spectra with Density Functional Theory (DFT) computed spectra, absolute configuration is unambiguously assigned without the need for heavy-atom derivatization [8][8].

LogicTree Start Purified Enantiomer State Physical State? Start->State Solid Crystalline Solid State->Solid Yes Liquid Liquid / Amorphous State->Liquid No Xray X-Ray Crystallography (Anomalous Dispersion) Solid->Xray Chrom Chromophore Present? Liquid->Chrom ECD Electronic Circular Dichroism (ECD) Chrom->ECD UV-Vis Active VCD Vibrational Circular Dichroism (VCD) Chrom->VCD No Chromophore

Decision matrix for determining the absolute configuration of spirocycles.

Protocol 3: VCD Measurement and DFT Calculation Workflow
  • Conformational Search: Perform a conformational search of the chosen spirocyclic enantiomer using molecular mechanics (e.g., OPLS4 force field) to identify all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization & Frequency Calculation: Optimize the identified conformers using DFT at the B3LYP/6-311G(d,p) level of theory. Calculate the IR and VCD frequencies for each optimized conformer.

  • Boltzmann Averaging: Weight the calculated VCD spectra of individual conformers based on their Boltzmann population at 298 K to generate the final theoretical spectrum.

  • Experimental Acquisition: Dissolve the pure enantiomer in an IR-transparent solvent (e.g., CDCl₃) at a concentration of ~0.1 M. Record the IR and VCD spectra in a BaF₂ cell (100 µm path length) over the 2000–900 cm⁻¹ region.

  • Self-Validation Loop: The computed DFT IR spectrum must align with the experimental IR spectrum ( R2>0.9 ) before VCD band matching is considered valid. A high degree of overlap confirms that the correct conformer population was modeled.

References

  • Spirocyclic Motifs in Natural Products Source: PMC - NIH URL:[Link][1]

  • Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications URL:[Link][2]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: ACS Publications URL:[Link][3]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation Source: IntechOpen URL:[Link][4]

  • All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration Source: PMC - NIH URL:[Link][6]

  • Vibrational circular dichroism spectroscopy in the C-D, X≡Y, and X=Y=Z stretching region Source: ResearchGate URL:[Link][7]

  • Computational methods and points for attention in absolute configuration determination Source: Frontiers URL:[Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the synthesis of spiro[3.5]nonane derivatives

Welcome to the Advanced Technical Support Center for spirocyclic synthesis. Spiro[3.5]nonane derivatives have emerged as privileged scaffolds in medicinal chemistry, offering rigid three-dimensional architectures that im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for spirocyclic synthesis. Spiro[3.5]nonane derivatives have emerged as privileged scaffolds in medicinal chemistry, offering rigid three-dimensional architectures that improve metabolic stability, enhance solubility, and prevent off-target effects compared to flat aromatic rings [2].

However, constructing the highly strained cyclobutane ring (strain energy ~26.3 kcal/mol) or manipulating the sterically hindered spiro-center presents significant synthetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your spiro[3.5]nonane workflows.

Synthetic Logic & Workflow Visualization

SpiroSynthesis Start1 Cyclohexane Derivatives Method1 Double Alkylation (1,3-dihalopropane) Start1->Method1 NaH / LDA + DMPU Start2 Cyclobutanone Method2 Wittig Reaction (Low Yield/High Temp) Start2->Method2 Silicon Oil, 100°C Start3 Spiro[3.5]non-7-en-6-one Method3 Epoxidation (NaBO3) & Pd-Rearrangement Start3->Method3 Pilot Scale Optimization Target Spiro[3.5]nonane Core Method1->Target Intramolecular Cyclization Method2->Target Multi-step Rearrangement Method3->Target 26% Overall Yield

Logical pathways for spiro[3.5]nonane synthesis, highlighting scale-up and optimization routes.

FAQ & Troubleshooting Guides
Q1: Overcoming Incomplete Cyclization in Double Alkylation

Issue: When attempting a double alkylation of cyclohexanecarbonitrile with 1,3-dibromopropane to form the spiro[3.5]nonane core, the reaction stalls at the mono-alkylated intermediate. Forcing conditions (higher heat) lead to elimination byproducts rather than cyclization.

Causality & Expert Insight: The first intermolecular alkylation is fast, but the subsequent intramolecular SN​2 displacement to form the 4-membered ring is kinetically unfavorable due to high angle strain. While the existing cyclohexane ring provides a favorable conformational restriction (akin to the Thorpe-Ingold effect) that brings the reactive ends closer, standard bases like NaH in THF often fail. This is because the resulting carbanion is tightly ion-paired with the sodium cation, reducing its nucleophilicity. If you apply heat to overcome this activation barrier, the base acts on the terminal halide to promote E2 elimination instead of cyclization.

Solution: Transition to a sterically hindered, non-nucleophilic base like LDA, and critically, introduce a polar aprotic co-solvent such as DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). DMPU heavily solvates the lithium cation, breaking up base aggregates and creating a "naked," highly reactive carbanion that can drive the 4-membered ring closure at room temperature without triggering elimination.

Data Summary: Optimization of Base and Solvent for Cyclobutane Ring Closure

Base SystemSolventTemp RangeSpiro[3.5]nonane YieldMono-alkylated ByproductElimination Byproduct
NaH (2.5 eq)THF65 °C (Reflux)45%35%10%
LDA (2.2 eq)THF-78 °C to 25 °C55%40%<5%
LDA (2.2 eq) THF / DMPU (4:1) -78 °C to 25 °C 88% <5% <5%
KHMDS (2.2 eq)Toluene-78 °C to 25 °C30%20%45%

Self-Validating Protocol: Optimized Double Alkylation

  • Flame-dry a 250 mL Schlenk flask under argon. Charge with anhydrous THF (50 mL) and diisopropylamine (2.2 equiv). Cool to -78 °C.

  • Add n-BuLi (2.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.

  • Add DMPU (12.5 mL, 20% v/v of THF) dropwise, maintaining -78 °C. Validation checkpoint: The solution should remain clear; precipitation indicates moisture contamination.

  • Slowly add a solution of cyclohexanecarbonitrile (1.0 equiv) in THF (10 mL). Stir for 1 hour to ensure complete deprotonation.

  • Add 1,3-dibromopropane (1.1 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature over 12 hours.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash extensively with water (to remove DMPU) and brine, dry over MgSO4​ , and concentrate.

Q2: Pilot-Scale Synthesis of Spiro[3.5]nonane-6,8-dione

Issue: We need to scale up the synthesis of spiro[3.5]nonane-6,8-dione. The literature route using cyclobutanone and a Wittig reagent requires 100 °C in silicon oil, which is hazardous and impractical for our pilot plant [3].

Causality & Expert Insight: The traditional Wittig approach is severely limited by the low boiling point of cyclobutanone (99 °C) and the poor reactivity of stabilized ylides. This necessitates high-boiling solvents like silicon oil to prevent reagent loss through evaporation [3]. Distilling the intermediate enone out of silicon oil is entirely unviable for multi-kilogram scale-up.

Solution: Adopt the two-step pilot plant protocol developed by Bayer, which bypasses cyclobutanone entirely [1]. This route utilizes spiro[3.5]non-7-en-6-one. The critical optimization here is replacing hazardous hydrogen peroxide with sodium perborate ( NaBO3​ ) for the epoxidation step. NaBO3​ provides a slow, controlled release of oxidant, preventing the thermal runaway associated with H2​O2​ at scale.

Self-Validating Protocol: Pilot-Scale Epoxidation & Rearrangement

  • Epoxidation: In a jacketed reactor, dissolve spiro[3.5]non-7-en-6-one (1.0 equiv) in a suitable solvent. Add sodium perborate tetrahydrate (1.5 equiv) in portions, maintaining the internal temperature strictly below 30 °C.

  • Monitor via GC/MS until the starting material is consumed. Filter the insoluble boron salts and concentrate the crude epoxide.

  • Rearrangement: Transfer the crude epoxide to a clean reactor. Add a catalytic amount of Pd(OAc)2​ (0.05 equiv) and triethylamine in ethyl acetate.

  • Heat the mixture to 60 °C for 4 hours. Validation checkpoint: The epoxide peak on GC/MS should completely transition to the diketone mass.

  • Cool to 4 °C, adjust the aqueous phase pH to 2.0 using 12% aqueous HCl, and isolate the precipitated spiro[3.5]nonane-6,8-dione via centrifugation [1].

Q3: Derivatization of 7-Azaspiro[3.5]nonane for Medicinal Chemistry

Issue: In our program targeting GPR119 agonists, we are utilizing the 7-azaspiro[3.5]nonane scaffold [2]. However, late-stage functionalization (alkylation) at the piperidine nitrogen yields poor results.

Causality & Expert Insight: The rigid, 3D architecture of the spiro[3.5]nonane system—while excellent for stimulating glucose-dependent insulin secretion via GPR119—introduces significant steric bulk around the 7-position nitrogen [2]. Standard SN​2 alkylations fail because the trajectory of nucleophilic attack is sterically blocked by the adjacent cyclobutane ring protons.

Solution: Shift from direct alkylation to Reductive Amination using a Lewis acid additive. Using Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) forces the formation of the iminium ion intermediate by acting as a water scavenger and activating the carbonyl, effectively overcoming the steric barrier before reduction with NaBH(OAc)3​ .

References
  • Process Development and Pilot Plant Scale Synthesis of Spiro[3.
  • Application Notes and Protocols: Spiro[3.
  • EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.
Optimization

Technical Support Center: Purification of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate

From the Desk of the Senior Application Scientist Welcome to the technical support hub for spirocyclic amine purification. The spiro[3.5]nonane core provides a rigid, non-planar scaffold that is highly valued in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for spirocyclic amine purification. The spiro[3.5]nonane core provides a rigid, non-planar scaffold that is highly valued in modern drug discovery for exploring new chemical space (1)[1]. However, synthesizing mono-Boc diamines inherently produces a statistical mixture of the desired mono-protected product, a non-polar di-Boc byproduct, and highly polar unreacted diamine (2)[2].

This guide moves beyond generic protocols by explaining the physicochemical causality behind each purification step, ensuring your workflow is a robust, self-validating system.

System Overview & Purification Logic

To isolate tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate, we must exploit the distinct ionization states of the reaction mixture. The following workflow utilizes a pH-driven liquid-liquid extraction (LLE) to remove the di-Boc byproduct, followed by amine-modified chromatography to resolve the target from residual diamine.

G Start Crude Reaction Mixture (Mono-Boc, Di-Boc, Diamine) AcidWash Aqueous Acid Wash (pH 3-4) Start->AcidWash OrgPhase1 Organic Phase (Di-Boc Byproduct) AcidWash->OrgPhase1 Removes non-polar AqPhase1 Aqueous Phase (Mono-Boc & Diamine Salts) AcidWash->AqPhase1 Retains amines Basification Basification (pH 10-11, NaOH) AqPhase1->Basification Extraction DCM Extraction Basification->Extraction OrgPhase2 Organic Phase (Enriched Mono-Boc) Extraction->OrgPhase2 Chromatography Amine-Modified Silica Chromatography OrgPhase2->Chromatography PureProduct Pure tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate Chromatography->PureProduct

Workflow for the isolation of mono-Boc spirocyclic diamines from reaction byproducts.

Troubleshooting & FAQs

Q1: Why does my mono-Boc spirocycle streak severely on standard silica gel, resulting in poor recovery? Causality: Bare silica gel is inherently acidic, acting as a strong proton donor. The free primary amine on your spiro[3.5]nonane core acts as a proton acceptor, creating strong secondary interactions with the silanol groups. This leads to slow mass transfer kinetics, severe tailing, and compound trapping (3)[3]. Solution: Transition to an amine-functionalized silica stationary phase (e.g., KP-NH). By neutralizing the acidic and protic silica surface with a bonded organic amine, basic compounds can be efficiently purified using predictable, non-polar normal-phase solvents like Hexane/Ethyl Acetate without the need for complex, basic modifiers (3)[3].

Q2: During flash chromatography, my target co-elutes with the fully deprotected diamine. How do I resolve this? Causality: The highly lipophilic spirocyclic core can partially mask the polarity of the amine groups, compressing the retention factors ( Rf​ ) of the mono-Boc and fully deprotected diamine species. Solution: The mono-Boc product possesses an intermediate polarity between the di-Boc and diamine species. If using standard silica, employ a shallow gradient starting from 0% Methanol (MeOH) in Dichloromethane (DCM) and gradually increasing to 10-15% MeOH (2)[2]. However, the most effective method is to perform a pre-chromatography acid-base extraction (see Protocol below) to drastically reduce the byproduct load before it ever touches the column.

Q3: I am observing spontaneous loss of the Boc group during purification. What is causing this degradation? Causality: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions. Prolonged exposure to acidic bare silica or the use of aged chlorinated solvents (which can generate trace HCl) will trigger premature deprotection (1)[1]. Solution: Always stabilize your mobile phase. If bare silica must be used, pre-treat the column by flushing it with 1% Triethylamine (TEA) in your starting solvent to neutralize active acidic sites.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the crude mixture components to aid in fraction identification.

ComponentSubstitutionEst. pKaTLC Retention ( Rf​ )*Elution Order
Di-Boc Spiro[3.5]nonane Fully ProtectedN/A0.85First
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate Target (Mono-Boc)~9.50.45Intermediate
Spiro[3.5]nonane-2,7-diamine Fully Deprotected~9.5, ~10.20.10Last

*Conditions: Amine-modified silica TLC plates, eluted with 10% MeOH in DCM.

Experimental Protocols
Protocol A: Self-Validating Acid-Base Extraction

This step exploits the basicity of the free amine to partition the target away from the non-polar di-Boc byproduct (4)[4].

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidic Partitioning: Add an equal volume of 1M aqueous HCl. Stir vigorously for 10 minutes.

  • Phase Separation: Separate the layers.

    • Self-Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. It should show NO purple/pink spots (indicating all primary amines have successfully migrated to the aqueous layer as hydrochloride salts). The organic layer containing the di-Boc byproduct can be discarded or recycled.

  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH reaches 10–11.

    • Causality: A pH >10 ensures the complete deprotonation of the mono-Boc amine ( pKa​ ~9.5), rendering it lipophilic again.

  • Recovery: Extract the basified aqueous layer with fresh DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Amine-Modified Flash Chromatography

Use this step to polish the enriched LLE product, separating the target from any co-extracted fully deprotected diamine.

  • Column Preparation: Pack a glass chromatography column with amine-functionalized silica gel (e.g., 230-400 mesh KP-NH) or equip an automated flash system with a pre-packed NH cartridge.

  • Loading: Dissolve the enriched crude from Protocol A in a minimal amount of DCM and load it directly onto the stationary phase.

  • Elution: Run a gradient starting at 100% Hexane, ramping up to 50% Ethyl Acetate over 10 column volumes (CV).

    • Note: Because the silica is amine-modified, you do not need highly polar or basified modifiers (like MeOH or NH4​OH ) to achieve elution (3)[3].

  • Fraction Analysis: Spot fractions on TLC. The mono-Boc target will elute first, staining bright pink/purple with Ninhydrin upon heating. Combine pure fractions and evaporate under reduced pressure.

References
  • Synthesis and Purification of Amino-PEG12-Boc: A Technical Guide Source: Benchchem URL:2

  • A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery Source: Benchchem URL:1

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof Source: SciELO (J. Mex. Chem. Soc) URL:4

  • Organic Amine Flash Purification Using A Novel Stationary Phase Source: Biotage URL:3

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis of PROTACs with Spirocyclic Linkers

A Senior Application Scientist's Guide to Troubleshooting Low Yields and Other Synthetic Challenges Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting Low Yields and Other Synthetic Challenges

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that feature spirocyclic linkers. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your research.

The Allure and Challenge of Spirocyclic Linkers in PROTACs

PROTACs are complex heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1] The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[1] Spirocyclic linkers, such as those based on spiro[3.3]heptane or azaspiro[3.3]heptane, are increasingly popular due to their ability to impart conformational rigidity.[2][3] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex formation and leading to enhanced degradation potency.[1] However, this structural sophistication often comes at the cost of synthetic complexity, frequently leading to low yields and challenging purifications.[1][4]

This guide will address the common pitfalls in the multi-step synthesis of these advanced molecules, from the construction of the spirocyclic core to the final PROTAC assembly and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: The Spirocyclic Core - Challenges in Spirocyclization

The creation of the spirocyclic core is often the first major hurdle where yields can plummet. The formation of a quaternary carbon center at the heart of the spirocycle is an inherently challenging transformation.[5]

Question 1: I am experiencing very low yields in my spirocyclization reaction to form the linker's core structure. What are the likely causes and how can I troubleshoot this?

Low yields in spirocyclization can be attributed to several factors, ranging from incomplete reactions to product decomposition. A systematic approach to troubleshooting is essential.

Answer:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting:

      • Reaction Monitoring: Diligently monitor the reaction progress using techniques like TLC, LC-MS, or NMR. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[5]

      • Reagent Stoichiometry: Ensure the precise measurement and stoichiometry of all reagents, particularly the limiting reagent.[5]

      • Catalyst Activity: If a catalyst is employed, its activity is paramount. Ensure the catalyst is fresh and, if necessary, handled under inert conditions. Consider screening different catalysts or increasing the catalyst loading.[6]

  • Decomposition of Starting Material or Product: Spirocyclic compounds and their precursors can be sensitive to the reaction conditions.

    • Troubleshooting:

      • Monitor for the appearance of multiple, unidentifiable spots on a TLC plate, which can indicate decomposition. If this is observed, consider lowering the reaction temperature or employing milder reagents.[5]

      • Analyze the crude reaction mixture at various time points to assess product stability. If the product forms and then degrades, a modification of the workup procedure (e.g., using a buffered aqueous solution) or a shorter reaction time may be necessary.[6]

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent Effects: The choice of solvent can profoundly influence the reaction rate and yield. Perform a solvent screen with a range of polarities (e.g., toluene, THF, DCM, acetonitrile) to identify the optimal medium.[5]

      • Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition. A systematic evaluation of the reaction temperature is recommended.

Question 2: My spirocyclization reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the stereochemical outcome?

Poor diastereoselectivity is a common challenge in spirocycle synthesis. The spatial arrangement of substituents is dictated by the transition state energies of the cyclization, which can be influenced by several factors.[5]

Answer:

  • Thermodynamic vs. Kinetic Control: Determine whether your reaction is under thermodynamic or kinetic control.

    • Troubleshooting:

      • Running the reaction at a lower temperature often favors the kinetically formed product (the one that forms fastest).[5]

      • Higher temperatures or longer reaction times may allow for equilibration to the more stable thermodynamic product.[5]

  • Catalyst and Ligand Control: Chiral catalysts and ligands are instrumental in controlling stereoselectivity.

    • Troubleshooting:

      • For metal-catalyzed reactions, screen a variety of chiral ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different ligands can have a significant impact on both yield and enantioselectivity.[6]

      • In organocatalyzed reactions, such as proline-catalyzed 1,3-dipolar cycloadditions for the synthesis of spirooxindoles, the choice of catalyst and its stereochemistry are critical for achieving high diastereoselectivity.[7]

  • Substrate and Solvent Effects:

    • Troubleshooting:

      • Substrate Control: The existing stereochemistry of your starting material can direct the stereochemical outcome. The introduction of bulky substituents or directing groups can favor a specific orientation during cyclization.[5]

      • Solvent Polarity: The polarity of the solvent can influence the geometry of the transition state. A screen of different solvents is highly recommended, as a change in solvent can sometimes even reverse the diastereoselectivity.[6]

Part 2: Functionalization and Linker Elongation

Once the spirocyclic core is synthesized, it must be functionalized and elongated to allow for conjugation to the warhead and E3 ligase ligand. This multi-step process introduces new challenges, including the need for robust protecting group strategies.

Question 3: I am struggling with protecting group manipulations for a spirocyclic diamine linker. What is a good strategy to avoid side reactions and low yields?

For spirocyclic diamines, an orthogonal protecting group strategy is often necessary to selectively functionalize each amine.[8][9]

Answer:

  • Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions. A common and effective strategy is the use of Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) groups.

    • Boc Group: Stable to a wide range of conditions but readily removed with strong acid (e.g., TFA in DCM).[9]

    • Cbz Group: Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method that is often compatible with other functional groups.

    • Fmoc Group: Cleaved under mild basic conditions (e.g., piperidine in DMF).[9]

  • Strategic Deprotection and Functionalization:

    • Protect both amines of the spirocyclic diamine, for example, as a di-Boc derivative.

    • Selectively deprotect one amine. If both are Boc-protected, this can be challenging and may require careful control of reaction conditions (e.g., using a substoichiometric amount of acid). A more robust approach is to use two different protecting groups from the outset.

    • Couple the first component (e.g., the warhead with a carboxylic acid handle) to the free amine.

    • Deprotect the second amine.

    • Couple the second component (e.g., the E3 ligase ligand).

Part 3: Final PROTAC Assembly and Purification

The final steps of PROTAC synthesis, including the coupling of the functionalized linker to the warhead and E3 ligase ligand, and the subsequent purification, are often where significant product loss occurs.[1][10]

Question 4: My final coupling reaction to form the PROTAC is giving a low yield. How can I optimize this step?

Inefficient coupling reactions are a major contributor to low overall yields in PROTAC synthesis.[10]

Answer:

  • Coupling Reagents: The choice of coupling reagent for amide bond formation is critical, especially when dealing with sterically hindered substrates.

    • Troubleshooting:

      • Screen a panel of modern coupling reagents such as HATU, HBTU, or COMU, in combination with a non-nucleophilic base like DIPEA or TEA.[10]

      • For particularly challenging couplings, consider using a coupling agent known to be effective for sterically hindered substrates.[10]

  • Reaction Conditions:

    • Troubleshooting:

      • Extend the reaction time and monitor for completion by LC-MS.[10]

      • A gentle increase in temperature may improve conversion, but monitor closely for potential side reactions or degradation.[10]

Question 5: I am observing significant product loss during the purification of my spirocyclic PROTAC. What are the best practices for purification?

The unique physicochemical properties of PROTACs, often having a high molecular weight and regions of differing polarity, make them challenging to purify.[1][11]

Answer:

  • Primary Purification Technique: RP-HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying PROTACs.[11][12]

    • Best Practices:

      • Column Choice: C18 columns are most common, but for larger, more flexible PROTACs, a C4 column may provide better peak shape and recovery.[12]

      • Mobile Phase Modifiers: Use formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) in both the aqueous and organic mobile phases to improve peak shape by ensuring acidic species are protonated.[11]

      • Gradient Optimization: Develop a shallow gradient to ensure good separation of the PROTAC from closely eluting impurities.[11]

      • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMSO and then dilute with the initial mobile phase composition before injection. Ensure the final sample is filtered through a 0.22 µm syringe filter.[11]

  • Alternative and Complementary Techniques:

    • Flash Column Chromatography: Can be used for initial cleanup of the crude product, but often lacks the resolution for final purification. Careful optimization of the solvent system is crucial.[5]

    • Size-Exclusion Chromatography (SEC): Can be used as an orthogonal purification method, separating molecules based on size. This can be particularly useful for removing smaller impurities.[12]

Visualizing the Workflow and Troubleshooting Strategy

Diagram 1: General Structure of a PROTAC with a Spirocyclic Linker

PROTAC_Structure Warhead Warhead (Binds to Target Protein) Spirocyclic_Linker Spirocyclic Linker (e.g., spiro[3.3]heptane) Warhead->Spirocyclic_Linker E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Spirocyclic_Linker->E3_Ligase_Ligand

Caption: A simplified representation of a PROTAC molecule featuring a central spirocyclic linker.

Diagram 2: Troubleshooting Decision Tree for Low Yield in Spirocyclization

Low_Yield_Troubleshooting Start Low Yield in Spirocyclization Check_Completion Is the reaction going to completion? (Monitor by LC-MS/TLC) Start->Check_Completion Incomplete No Check_Completion->Incomplete Incomplete Complete Yes Check_Completion->Complete Complete Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Screen catalysts/reagents Incomplete->Optimize_Conditions Check_Decomposition Is there evidence of product decomposition? (Multiple spots on TLC) Complete->Check_Decomposition Decomposition Yes Check_Decomposition->Decomposition Decomposition No_Decomposition No Check_Decomposition->No_Decomposition No Decomposition Milder_Conditions Use Milder Conditions: - Lower reaction temperature - Use milder reagents - Modify workup procedure Decomposition->Milder_Conditions Check_Purity Are starting materials pure? No_Decomposition->Check_Purity Impure No Check_Purity->Impure Impure Purify_SM Purify starting materials (Recrystallization/Chromatography) Impure->Purify_SM

Caption: A decision tree to systematically troubleshoot low yields in spirocyclization reactions.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Spiro[3.3]heptane Diamine Linker

This protocol provides a general framework for the synthesis of a differentially protected spiro[3.3]heptane diamine, a versatile building block for PROTAC synthesis.

Step 1: Synthesis of a Dibromide Intermediate This step is based on established methods for creating the necessary precursor for spirocyclization.

  • To a solution of a suitable cyclobutane derivative (e.g., 1,1-cyclobutanedimethanol) in an appropriate solvent (e.g., pyridine), add tosyl chloride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting ditosylate by column chromatography.

  • Treat the ditosylate with lithium bromide in a suitable solvent (e.g., acetone) and heat to reflux to yield the dibromide.

Step 2: Spirocyclization This step involves the formation of the key spirocyclic core.

  • In a flame-dried flask under an inert atmosphere, prepare a solution of a suitable malonate derivative (e.g., diethyl malonate) and a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF).

  • Add the dibromide from Step 1 dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by GC-MS or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography to obtain the spiro[3.3]heptane dicarboxylate.

Step 3: Functional Group Interconversion and Protection This step converts the ester groups to amines and applies an orthogonal protection strategy.

  • Hydrolyze the diester to the corresponding diacid using aqueous base (e.g., NaOH) followed by acidification.

  • Perform a Curtius rearrangement on the diacid using diphenylphosphoryl azide (DPPA) and a suitable alcohol (e.g., tert-butanol) to form the di-Boc protected diamine.

  • To achieve orthogonal protection, one of the Boc groups can be selectively removed under carefully controlled acidic conditions, followed by protection with a Cbz group.

Protocol 2: Purification of a Spirocyclic PROTAC by RP-HPLC

This protocol outlines a general method for the final purification of a PROTAC molecule.

  • System Preparation:

    • Equilibrate a C18 or C4 preparative RP-HPLC column with a mixture of Mobile Phase A (e.g., 95% water, 5% acetonitrile, 0.1% TFA) and Mobile Phase B (e.g., 95% acetonitrile, 5% water, 0.1% TFA) at the initial gradient conditions.

  • Sample Preparation:

    • Dissolve the crude PROTAC in a minimal amount of DMSO.

    • Dilute the sample with Mobile Phase A to a concentration of approximately 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.[11]

  • Chromatography:

    • Inject the prepared sample onto the column.

    • Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity criteria (typically >95%).[11]

  • Product Isolation:

    • Remove the organic solvent from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Data Summary Table

Issue Potential Cause Recommended Action Citation(s)
Low Yield in Spirocyclization Incomplete reactionExtend reaction time, increase temperature cautiously, screen catalysts/reagents.[5][6]
Product decompositionLower reaction temperature, use milder reagents, modify workup.[5][6]
Impure starting materialsPurify starting materials before use.[6]
Poor Diastereoselectivity Unfavorable transition stateScreen solvents, vary reaction temperature, use chiral catalysts/ligands.[5][6]
Low Yield in Final Coupling Inefficient coupling reagentScreen modern coupling reagents (HATU, HBTU, COMU) with a suitable base (DIPEA).[10]
Steric hindranceConsider alternative attachment points on the warhead or E3 ligase ligand.[1]
Product Loss During Purification Poor separation on silica gelUse RP-HPLC as the primary purification method.[11][12]
Poor peak shape in HPLCUse mobile phase modifiers (TFA or formic acid).[11]

Concluding Remarks

The synthesis of PROTACs with spirocyclic linkers is a challenging yet rewarding endeavor. The increased structural rigidity offered by these linkers can lead to PROTACs with superior biological activity. By understanding the common pitfalls and employing a systematic approach to troubleshooting, researchers can overcome the synthetic hurdles and successfully generate these complex and promising molecules. This guide is intended to serve as a valuable resource in that journey. For further in-depth information, please consult the references provided below.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with bis-PEG23-endo-BCN. Benchchem.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]

  • Benchchem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
  • Benchchem. (2025). Challenges in PROTAC synthesis and how to overcome them. Benchchem.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks - Organic Letters. Figshare. [Link]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Al-karkool, Z. H., & Aljindan, M. Y. (2025). Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions. Pharmaceuticals, 18(11), 2345. [Link]

  • Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]

  • Abeysena, I. (2020).
  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. The Journal of Organic Chemistry, 80(8), 3974–3981. [Link]

  • Benchchem. (2025).
  • Mitsumori, S., Zhang, H., Cheong, P. H.-Y., Houk, K. N., Tanaka, F., & Barbas, C. F. (2006). Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions. Journal of the American Chemical Society, 128(4), 1040–1041. [Link]

  • Scott, J. S., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 482(12), 2067-2081. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]

  • Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Angewandte Chemie International Edition, 60(38), 20993-20998. [Link]

  • Al-Warhi, T., Hagar, M., Al-Ghorbani, M., & Barakat, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(45), 28169–28181. [Link]

  • Scott, J. S., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 482(12), 2067-2081. [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
  • Isenegger, P. G., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Zhang, T., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 64(21), 15530-15548. [Link]

  • Cortes, S. (2020, June 12). 10.2: Protecting Groups. Chemistry LibreTexts. [Link]

  • Overview of spiro[3.3]heptane synthesis. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Isenegger, P. G., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Goti, A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(16), 4947. [Link]

  • Al-Warhi, T., Hagar, M., Al-Ghorbani, M., & Barakat, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(45), 28169–28181. [Link]

  • Synple Chem. (2022, August 29). Case Study - Rapid, efficient PROTAC synthesis using automated, cartridge-based chemistry. [Link]

  • Bull, J. A., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(11), 5964-5972. [Link]

  • Benchchem. (2025). Troubleshooting low yield in PROTAC synthesis using PEG linkers. Benchchem.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). MAC-MOD Analytical. Retrieved March 15, 2026, from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Phenomenex. (2025, October 16). High-Efficiency Protein Purification by HPLC. [Link]

  • Schepmann, D., et al. (2015). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry, 13(35), 9173-9184. [Link]

  • Barakat, A., et al. (2021). and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds. Molecules, 26(15), 4683. [Link]

  • Kotha, S., & Meshram, M. (2025, February 17). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B. Preprints.org. [Link]

  • Meazza, M., et al. (2025). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. European Journal of Organic Chemistry. [Link]

  • Reddy, G. S., et al. (2021). Electronically-controlled diastereoselective synthesis of spirocycles via [4 + 2] cycloaddition of 2-arylidene-1-indenones with benzyne. Organic & Biomolecular Chemistry, 19(38), 8343-8347. [Link]

  • Brinkmann-Chen, S., & Arnold, F. H. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. [Link]

  • Willis, C. L., & Miller, J. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(35), 9096-9115. [Link]

  • Ito, Y., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 17(14), e202200305. [Link]

  • Kim, S. Y., & Engle, K. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]

  • Mares, A., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 705293. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc-Protection of Spirocyclic Amines

Welcome to the Technical Support Center. Spirocyclic amines (such as 2-azaspiro[3.3]heptane and 4,7-diazaspiro[2.5]octane) have emerged as privileged, conformationally restricted bioisosteres for piperidines and morpholi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Spirocyclic amines (such as 2-azaspiro[3.3]heptane and 4,7-diazaspiro[2.5]octane) have emerged as privileged, conformationally restricted bioisosteres for piperidines and morpholines in modern drug discovery[1],[2]. While they offer improved metabolic stability and three-dimensional shape[2], the unique steric environment imposed by the spiro-fusion presents distinct challenges during standard synthetic transformations.

This guide provides actionable, causality-driven troubleshooting strategies for the most common side reactions encountered during the tert-butyloxycarbonyl (Boc) protection of hindered spiro-amines.

Diagnostic Flowchart: Boc-Protection Side Reactions

BocTroubleshooting Start Reaction Issue Identified Q1 Is starting material fully consumed? Start->Q1 Unreacted Yes, unreacted SM remains Q1->Unreacted Yes Consumed No, SM is fully consumed Q1->Consumed No Sterics Steric Hindrance (Spiro-core effect) Unreacted->Sterics Hydrolysis Boc2O Hydrolysis Unreacted->Hydrolysis MultSpots Multiple product spots on TLC/LCMS? Consumed->MultSpots Sol1 Add DMAP or use HFIP solvent Sterics->Sol1 Sol2 Use anhydrous conditions Hydrolysis->Sol2 DiBoc Di-Boc Formation (+100 Da mass) MultSpots->DiBoc +100 Da Urea Urea/Isocyanate Side Reactions MultSpots->Urea +SM mass Sol3 Reduce Boc2O to 1.0 eq Lower Temp (0°C) DiBoc->Sol3 Sol4 Avoid strong bases Use biphasic system Urea->Sol4

Figure 1: Diagnostic decision tree for troubleshooting Boc protection of spirocyclic amines.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50% conversion, leaving significant unreacted spiro-amine. Adding more Boc₂O and triethylamine (TEA) doesn't help. What is happening? A1: You are encountering severe steric hindrance. The spirocyclic core restricts the trajectory of nucleophilic attack on the bulky di-tert-butyl dicarbonate (Boc₂O). Adding excess TEA often fails because the issue is kinetic, not thermodynamic. Furthermore, unreacted Boc₂O can slowly hydrolyze if adventitious water is present, consuming the reagent before it can react with your hindered amine[3]. Solution: Switch to a catalytic approach. Adding 0.1 equivalents of 4-dimethylaminopyridine (DMAP) generates a highly reactive, less sterically encumbered acylpyridinium intermediate. Alternatively, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both solvent and organocatalyst provides excellent chemoselectivity and rapid conversion for hindered amines without needing a base[4].

Q2: My LC-MS shows a major impurity with a mass of +100 Da relative to my desired product. How do I prevent this? A2: This is N,N -di-Boc formation. While spiro-amines are hindered, if you are using forcing conditions, the mono-Boc product can undergo further reaction[3]. The basic conditions (e.g., excess TEA, or the tert-butoxide byproduct generated during the reaction) deprotonate the newly formed carbamate, rendering the nitrogen sufficiently nucleophilic to attack a second equivalent of Boc₂O[5],[3]. Solution: Strictly control stoichiometry to 1.0–1.05 equivalents of Boc₂O and monitor closely by LC-MS[3]. Conduct the reaction at 0 °C to room temperature. If di-Boc formation persists, perform the reaction in a biphasic aqueous/organic system without an added organic base; the neutral pH profile prevents carbamate deprotonation[3].

Q3: I am trying to mono-protect a diamine spirocycle (e.g., 4,7-diazaspiro[2.5]octane, a key intermediate in risdiplam synthesis). How do I avoid protecting both nitrogens? A3: Symmetrical or electronically similar diamines are notoriously difficult to mono-protect. In spirocycles like 4,7-diazaspiro[2.5]octane, standard batch addition of Boc₂O often yields a statistical mixture of unreacted, mono-, and di-protected products[1]. Solution: Utilize continuous flow chemistry or a syringe pump to add Boc₂O dropwise (over 2–4 hours) to a highly dilute solution of the diamine (using excess diamine, e.g., 2.0 eq to 1.0 eq Boc₂O). The unreacted diamine can be easily recovered during an acidic aqueous workup.

Q4: Excess Boc₂O is co-eluting with my spiro-amine product during silica gel chromatography. What is the best workup procedure? A4: Boc₂O is non-polar and often streaks on silica, contaminating the final product[3]. Heating the mixture to degrade Boc₂O is not recommended for spirocycles, which can be sensitive to thermal degradation. Solution: Implement an amine-scavenging quench. Add a primary/tertiary diamine like N,N -dimethylethylenediamine (0.5 eq based on initial Boc₂O) to the reaction mixture 30 minutes before workup[3]. This rapidly consumes the excess Boc₂O, forming a highly polar, water-soluble urea byproduct that is easily washed away during a standard 5% citric acid extraction.

Quantitative Data: Impact of Reaction Conditions on Hindered Amines

The following table summarizes the expected outcomes when applying various Boc-protection conditions to sterically hindered spirocyclic frameworks.

SubstrateReaction ConditionsMono-Boc Yield (%)Di-Boc Impurity (%)Unreacted SM (%)
2-Azaspiro[3.3]heptaneBoc₂O (1.5 eq), TEA (2.0 eq), DCM, RT, 12h65%5%30%
2-Azaspiro[3.3]heptaneBoc₂O (1.1 eq), DMAP (0.1 eq), DCM, RT, 2h92%<1%7%
4,7-Diazaspiro[2.5]octaneBoc₂O (1.0 eq), batch addition, MeOH, 0°C45%35%20%
4,7-Diazaspiro[2.5]octaneBoc₂O (1.0 eq), syringe pump (4h), DCM, 0°C82%8%10%
Hindered Primary Spiro-AmineBoc₂O (2.0 eq), NaH (1.5 eq), THF, 60°C15%80%5%
Hindered Primary Spiro-AmineBoc₂O (1.05 eq), HFIP (solvent), RT, 30 min98%0%2%
Standard Operating Procedure (SOP)
Optimized Protocol: HFIP-Catalyzed Mono-Boc Protection of Hindered Spirocyclic Amines

Mechanistic Rationale: This protocol leverages HFIP as a strong hydrogen-bond donor to activate Boc₂O, bypassing the need for basic catalysts that promote di-Boc formation or isocyanate side reactions[4].

Materials Required:

  • Spirocyclic amine starting material (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 mmol)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (2.0 mL)

  • N,N -dimethylethylenediamine (0.2 mmol)

  • Ethyl acetate (EtOAc), 5% Aqueous Citric Acid, Saturated NaHCO₃, Brine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the spirocyclic amine (1.0 mmol) in HFIP (2.0 mL) at room temperature.

  • Reagent Addition: Add Boc₂O (1.05 mmol) in one portion.

    • Self-Validation Check: You should observe immediate effervescence (CO₂ gas evolution), indicating the reaction has successfully initiated[4].

  • Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC. Due to HFIP activation, the reaction is typically complete within 15–30 minutes[4].

  • Quenching: Once the starting material is consumed, add N,N -dimethylethylenediamine (0.2 mmol) and stir for 10 minutes to scavenge any unreacted Boc₂O[3].

  • Solvent Recovery: Concentrate the mixture under reduced pressure.

    • Note: HFIP (b.p. 58 °C) can be recovered via a cold trap and fractional distillation for reuse, making this an environmentally benign process[4].

  • Workup: Dissolve the resulting crude residue in EtOAc (15 mL). Wash sequentially with 5% aqueous citric acid (10 mL) to remove the basic scavenger complex, saturated NaHCO₃ (10 mL), and brine (10 mL)[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure mono-Boc protected spiro-amine.

References
  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence MDPI. URL:[Link]

  • 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines Organic Chemistry Portal. URL:[Link]

  • Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in Chiral Aminospiro[3.5]nonane Synthesis

A Guide to Preventing Epimerization During Boc Deprotection Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Epimerization During Boc Deprotection

Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions regarding a critical step in the synthesis of chiral aminospiro[3.5]nonanes: the Boc deprotection. Our focus is to equip you with the knowledge and protocols necessary to maintain the stereochemical integrity of your compounds by preventing epimerization.

Introduction: The Challenge of Stereochemical Purity

Chiral aminospiro[3.5]nonanes are valuable building blocks in medicinal chemistry due to their rigid, three-dimensional structures. However, the stereocenter alpha to the nitrogen atom can be susceptible to epimerization, particularly during the removal of the tert-butyloxycarbonyl (Boc) protecting group under standard acidic conditions. This loss of stereochemical purity can have profound implications for the biological activity and safety profile of the final drug candidate, making the prevention of epimerization a paramount concern.

This guide will delve into the potential mechanisms of epimerization in these spirocyclic systems and provide practical, field-proven strategies to mitigate this risk.

Troubleshooting Guide: Addressing Epimerization in Your Experiments

This section is designed in a question-and-answer format to directly address the challenges you may be facing in the lab.

Question 1: I am observing significant epimerization of my chiral aminospiro[3.5]nonane during Boc deprotection with Trifluoroacetic Acid (TFA). What is the likely cause?

Answer:

The use of strong acids like TFA for Boc deprotection is a common source of epimerization for chiral amines.[1][2] The mechanism likely involves the formation of a transient, planar achiral intermediate that can be re-protonated from either face, leading to a mixture of epimers. While the exact mechanism for aminospiro[3.5]nonanes is not extensively documented, we can hypothesize two primary pathways based on established principles of racemization in related systems:

  • Direct Enolization/Iminium Formation: The strong acidic conditions can facilitate the formation of an iminium ion intermediate. The alpha-proton to the iminium ion is significantly more acidic and can be abstracted, leading to a planar enamine. Subsequent re-protonation can occur from either side, resulting in epimerization. The rigid nature of the spirocyclic system could potentially influence the stability of these intermediates.

  • Acid-Catalyzed Racemization: Even after the Boc group is removed, the resulting amine hydrochloride salt, when in solution, might be in equilibrium with the free amine and acid. This acidic environment can catalyze the reversible formation of an achiral intermediate, leading to gradual epimerization.[3]

The diagram below illustrates a plausible mechanism for acid-catalyzed epimerization.

epimerization_mechanism cluster_chiral Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_epimer Epimerized Product chiral_amine Chiral Aminospiro[3.5]nonane (R-configuration) achiral_intermediate Planar Achiral Intermediate (e.g., Enamine/Iminium ion) chiral_amine->achiral_intermediate + H⁺ - H⁺ achiral_intermediate->chiral_amine - H⁺ + H⁺ epimer Epimerized Aminospiro[3.5]nonane (S-configuration) achiral_intermediate->epimer - H⁺ + H⁺ epimer->achiral_intermediate + H⁺ - H⁺

Caption: Plausible mechanism for acid-catalyzed epimerization.

Question 2: How can I modify my current TFA deprotection protocol to minimize epimerization?

Answer:

If you must use TFA, optimizing the reaction conditions can help reduce the extent of epimerization. Here are some key parameters to consider:

  • Temperature: Perform the deprotection at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures will slow down the rate of epimerization. Start at 0 °C and monitor the reaction closely.

  • Reaction Time: Minimize the exposure of your compound to the acidic conditions. Monitor the reaction progress carefully using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Scavengers: The formation of the tert-butyl cation during Boc deprotection can lead to side reactions.[1] While not directly preventing epimerization, adding a scavenger like triisopropylsilane (TIS) or anisole can help to ensure a cleaner reaction profile.

Question 3: What are some milder, alternative Boc deprotection methods that are less likely to cause epimerization?

Answer:

Switching to a milder deprotection method is often the most effective strategy to prevent epimerization. Here are some recommended alternatives:

MethodReagents and ConditionsAdvantagesDisadvantages
Oxalyl Chloride in Methanol Oxalyl chloride (2-3 eq.) in Methanol, Room Temperature, 1-4 hours.[4][5][6]Very mild, tolerant of many acid-sensitive functional groups, proceeds at room temperature.[4][5][6]Oxalyl chloride is toxic and moisture-sensitive.
Aqueous Phosphoric Acid 85% H₃PO₄ in THF or other suitable solvent, Room Temperature to 40 °C.[7]Environmentally benign, selective for Boc groups in the presence of other acid-labile groups like Cbz and some esters.[7]May require elevated temperatures for less reactive substrates.
Thermal Deprotection Heating in a suitable solvent (e.g., methanol, trifluoroethanol) in a continuous flow reactor or under microwave irradiation.[8]Catalyst-free, can be highly selective by controlling temperature.[8]May require specialized equipment and high temperatures that could be incompatible with some substrates.
Lewis Acids e.g., ZnBr₂ in CH₂Cl₂, AlCl₃.[7]Can offer different selectivity compared to Brønsted acids.Can be harsh and may not be compatible with all functional groups.

Experimental Protocols

Protocol 1: Mild Boc Deprotection using Oxalyl Chloride in Methanol [4][5][6]

This protocol is highly recommended for substrates prone to epimerization under strongly acidic conditions.

  • Preparation: Dissolve the Boc-protected chiral aminospiro[3.5]nonane (1.0 eq.) in anhydrous methanol (to a concentration of approximately 0.1 M) in a dry, inert atmosphere (e.g., under nitrogen or argon).

  • Reagent Addition: To the stirred solution at room temperature, add oxalyl chloride (2.0-3.0 eq.) dropwise via a syringe.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Boc Deprotection with Aqueous Phosphoric Acid [7]

  • Preparation: Dissolve the Boc-protected chiral aminospiro[3.5]nonane (1.0 eq.) in a suitable solvent such as THF.

  • Reagent Addition: Add 85% aqueous phosphoric acid (typically a significant excess by volume, e.g., a 1:1 ratio of THF to aqueous H₃PO₄).

  • Reaction: Stir the mixture at room temperature or warm to 40-50 °C if the reaction is sluggish. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with water and basify with a solid base (e.g., sodium carbonate or potassium carbonate) or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Dry the organic layer, filter, and concentrate.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the enantiomeric excess (ee) of my aminospiro[3.5]nonane to check for epimerization?

A1: Several analytical techniques can be used to determine the enantiomeric excess:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying enantiomers.[9][10] You will need to develop a separation method using a suitable chiral stationary phase (CSP).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing or Solvating Agents:

    • Chiral Derivatizing Agents (CDAs): React your amine with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers. The diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the ratio.

    • Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers form transient diastereomeric complexes, which can lead to the splitting of signals in the NMR spectrum.[11]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-circularly polarized light and can be used to determine enantiomeric purity, although it is less commonly used for routine quantification compared to chiral HPLC.

Q2: Are there alternative protecting groups for the amine that are less prone to causing epimerization upon removal?

A2: Yes, considering an alternative protecting group during the synthesis design can be a proactive strategy. The Carbobenzyloxy (Cbz) group is a common alternative that is typically removed under neutral conditions via catalytic hydrogenation (H₂/Pd-C), which is generally not expected to cause epimerization of an adjacent stereocenter.

Q3: Could the spirocyclic nature of the aminospiro[3.5]nonane itself contribute to the lability of the alpha-proton?

A3: While direct studies on this specific system are limited, the rigid, strained nature of spirocyclic systems can influence the acidity of adjacent protons. It is plausible that the ring strain in the aminospiro[3.5]nonane framework could affect the stability of the intermediates involved in the epimerization process. A study on a chiral spirocyclic nitroxide did show unexpected racemization under mild conditions, suggesting that spirocyclic systems can be prone to stereochemical instability.[12] Therefore, it is prudent to assume a potential for increased susceptibility to epimerization and employ milder deprotection methods.

Q4: Where can I find more information on the fundamentals of Boc deprotection and epimerization?

A4: For a deeper understanding, we recommend reviewing literature on peptide synthesis, as the principles of protecting group chemistry and racemization are extensively studied in that field. Additionally, resources from chemical suppliers and academic journals are invaluable.

Decision-Making Workflow for Boc Deprotection

The following flowchart can guide you in selecting an appropriate Boc deprotection strategy to minimize the risk of epimerization.

deprotection_workflow start Start: Boc-protected chiral aminospiro[3.5]nonane check_acid_sensitivity Are other acid-sensitive functional groups present? start->check_acid_sensitivity try_mild_acid Attempt deprotection with aqueous H₃PO₄ at RT. check_acid_sensitivity->try_mild_acid No try_oxalyl_chloride Use Oxalyl Chloride in Methanol. check_acid_sensitivity->try_oxalyl_chloride Yes monitor_epimerization1 Analyze ee by chiral HPLC. try_mild_acid->monitor_epimerization1 success1 Success: No significant epimerization. monitor_epimerization1->success1 No epimerization increase_temp Gently warm (e.g., 40°C) and re-analyze ee. monitor_epimerization1->increase_temp Incomplete reaction/ Epimerization observed monitor_epimerization1->try_oxalyl_chloride Epimerization still observed increase_temp->monitor_epimerization1 monitor_epimerization2 Analyze ee by chiral HPLC. try_oxalyl_chloride->monitor_epimerization2 success2 Success: No significant epimerization. monitor_epimerization2->success2 No epimerization consider_alternatives Consider thermal deprotection or re-evaluate protecting group strategy (e.g., Cbz). monitor_epimerization2->consider_alternatives Epimerization observed

Caption: Workflow for selecting a Boc deprotection method.

References

  • Li, B., Berliner, M., Buzon, R., et al. (2004). Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. Journal of Organic Chemistry, 69(24), 8538-8543. Available at: [Link]

  • Reddy, B. V. S., Reddy, L. R., Corey, P., & Reddy, E. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23857. Available at: [Link]

  • Bordunov, A. V., & Keana, J. F. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry, 63(25), 9205-9211. Available at: [Link]

  • Reddy, B. V. S., Reddy, L. R., Corey, P., & Reddy, E. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23857. Available at: [Link]

  • BOC Deprotection. (n.d.). WordPress.com. Retrieved from [Link]

  • Reddy, B. V. S., Reddy, L. R., Corey, P., & Reddy, E. J. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23857. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved from [Link]

  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Retrieved from [Link]

  • Racemisation of amines. (n.d.). Google Patents.
  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(5), 3847-3860. Available at: [Link]

  • Deprotection of O-Boc and other protecting groups. (2025, September). ResearchGate. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 14, 1866-1875. Available at: [Link]

  • α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. (n.d.). PMC. Retrieved from [Link]

  • Amine Racemisation. (2022, July 13). Reddit. Retrieved from [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (n.d.). PMC. Retrieved from [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1241. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved from [Link]

  • Yang, Y., & Toste, F. D. (2015). Direct Asymmetric Amination of α‐Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Journal of the American Chemical Society, 137(12), 4211-4214. Available at: [Link]

  • Gastaldi, S., et al. (2006). Thiyl Radical Mediated Racemization of Nonactivated Aliphatic Amines. The Journal of Organic Chemistry, 71(20), 7856-7860. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2), 10-17. Available at: [Link]

  • Differentiation of Chiral Compounds Using NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 194-202. Available at: [Link]

  • Synthesis of cyclic amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (2022). Organic Letters, 24(21), 3847-3852. Available at: [Link]

  • Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. (2022). Molecules, 27(16), 5113. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

strategies for selective functionalization of the aminospiro[3.5]nonane core

Welcome to the Spirocyclic Scaffold Technical Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals working with the aminospiro[3.5]nonane core.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirocyclic Scaffold Technical Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals working with the aminospiro[3.5]nonane core.

As a highly versatile bioisostere for piperidines and piperazines, the aminospiro[3.5]nonane framework enhances three-dimensionality (Fsp3), metabolic stability, and target specificity[1]. However, the unique steric environment and ring strain of this spirocycle introduce specific synthetic challenges. This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your functionalization workflows succeed.

Core Functionalization Logic & Workflows

The functionalization of aminospiro[3.5]nonanes—whether targeting the cyclobutane-bound amine (e.g., 2-aminospiro[3.5]nonane) or the piperidine-like nitrogen (e.g., 7-azaspiro[3.5]nonane)—requires strict orthogonal protection and steric management[2].

Workflow Core Aminospiro[3.5]nonane Protect Orthogonal Protection Core->Protect Mask Amine Alkylation Reductive Amination Protect->Alkylation NaBH(OAc)3 Coupling Buchwald-Hartwig Protect->Coupling Pd-Catalysis

Caption: Workflow for orthogonal protection and selective functionalization of aminospiro[3.5]nonane.

These derivatives are frequently utilized in the development of novel therapeutics, such as EP4R antagonists for inflammatory pain[3] and GPR119 agonists for type 2 diabetes[4].

Pathway Agonist Spiro[3.5]nonane Agonist Receptor GPR119 Receptor Agonist->Receptor Binds cAMP cAMP Elevation Receptor->cAMP Gs-protein GLP1 GLP-1 Release cAMP->GLP1 L-cells Insulin Insulin Secretion cAMP->Insulin Beta-cells

Caption: GPR119 signaling pathway activated by spiro[3.5]nonane derivatives.

Troubleshooting FAQs

Q1: Why am I observing massive over-alkylation when functionalizing the primary amine of 2-aminospiro[3.5]nonane with alkyl halides? Causality: The cyclobutane ring forces the primary amine into an exposed, sterically unhindered conformation. When you use direct SN2 alkylation with alkyl halides, the resulting secondary amine product is actually more nucleophilic than the starting primary amine due to the electron-donating effect of the new alkyl group. This leads to rapid, uncontrolled di-alkylation. Solution: Abandon direct alkylation. Shift to reductive amination using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)3). The intermediate imine formation is reversible, and once reduced, the steric bulk of the newly added alkyl group prevents the formation of a second iminium ion, effectively halting the reaction at the mono-alkylated stage.

Q2: During the Buchwald-Hartwig amination of 7-azaspiro[3.5]nonane with aryl chlorides, my yields are consistently below 20%. How can I optimize this? Causality: The quaternary spiro center introduces significant steric bulk adjacent to the piperidine-like nitrogen. While oxidative addition of the aryl chloride to palladium may occur normally, this steric bulk severely hinders the reductive elimination step in the catalytic cycle, trapping the palladium complex and killing turnover. Solution: Utilize a bulky, highly electron-rich dialkylbiaryl phosphine ligand like RuPhos or BrettPhos . The extreme steric bulk of these ligands forces the palladium center into a geometry that accelerates reductive elimination, overcoming the inherent hindrance of the spirocyclic core. Pair this with a strong base like NaOtBu to ensure rapid deprotonation of the amine.

Q3: When deprotecting the Boc group from the spiro[3.5]nonane core using neat TFA, I see degradation products on LC-MS. Is the spirocycle unstable? Causality: While the spiro[3.5]nonane scaffold is generally stable, the high ring strain of the cyclobutane moiety makes it susceptible to ring-opening or rearrangement under harsh, prolonged acidic conditions—especially if carbocation-stabilizing groups are present on the molecule. Neat trifluoroacetic acid (TFA) is often too harsh. Solution: Switch to 4M HCl in 1,4-dioxane at room temperature. The chloride counterion is less likely to participate in side reactions compared to trifluoroacetate, and the controlled acidity prevents scaffold degradation.

Self-Validating Experimental Protocols

Protocol A: Selective Mono-Alkylation via Reductive Amination

Objective: Selectively mono-alkylate 2-aminospiro[3.5]nonane without over-alkylation.

  • Preparation: Dissolve 2-aminospiro[3.5]nonane (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL) under a nitrogen atmosphere.

  • Imine Formation: Add glacial acetic acid (1.5 equiv) to adjust the pH to ~5. Stir at room temperature for 2 hours.

    • Validation Check: Spot the reaction on a TLC plate (Ninhydrin stain). The primary amine spot should disappear, indicating complete conversion to the imine.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv) in three portions over 15 minutes.

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde starting material.

  • Reaction Monitoring: Stir for 12 hours at room temperature. Monitor by LC-MS. The reaction is complete when the imine mass [M+H]+ transitions entirely to the secondary amine mass.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove highly polar impurities, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Sterically Hindered Buchwald-Hartwig Cross-Coupling

Objective: Couple 7-azaspiro[3.5]nonane to an aryl chloride.

  • Preparation: In an oven-dried Schlenk tube, combine the aryl chloride (1.0 equiv, 0.5 mmol), 7-azaspiro[3.5]nonane (1.2 equiv, 0.6 mmol), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.

    • Causality: Oxygen will rapidly oxidize the electron-rich RuPhos ligand, killing the active catalyst. Strict anaerobic conditions are mandatory.

  • Heating: Heat the mixture to 100 °C in a pre-heated oil bath for 16 hours.

    • Validation Check: The solution should turn from a dark purple/red (Pd2(dba)3) to a clear yellow/orange, indicating the formation of the active Pd(0)-RuPhos complex.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data: Scaffold Comparison

When replacing a traditional piperidine ring with an aminospiro[3.5]nonane core, several physicochemical properties shift predictably. The table below summarizes these quantitative changes to guide your structural design[4].

PropertyPiperidine CoreSpiro[3.5]nonane CoreMechanistic Impact on Drug Design
Fsp3 (Fraction sp3) ~0.83 (for simple derivatives)1.00 Higher 3D character improves target specificity and aqueous solubility.
Lipophilicity (LogP) Baseline+0.5 to +1.2 relative to piperidineIncreased lipophilicity can improve membrane permeability and BBB penetration.
Metabolic Stability (Cl_int) Susceptible to α -oxidationHighly resistant The quaternary spiro center sterically blocks CYP450-mediated oxidation.
Conformational Rigidity Flexible chair interconversionRigid orthogonal rings Locks exit vectors, reducing the entropic penalty upon target binding.

References

  • "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities", Chemical Reviews. 1

  • "Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]", ChemRxiv. 2

  • "Docking for EP4R antagonists active against inflammatory pain", ResearchGate. 3

  • "Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry", Benchchem. 4

Sources

Troubleshooting

Technical Support Center: Analytical Characterization of Aminospiro[3.5]nonane Isomers

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals navigating the complex structural elucidation of aminospiro[3.5]no...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals navigating the complex structural elucidation of aminospiro[3.5]nonane isomers.

Spiro[3.5]nonanes and related spirocycles are increasingly utilized in drug discovery programs (e.g., as SHP2 inhibitors) due to their ability to act as metabolically stable bioisosteres for traditional saturated heterocycles[1]. A key feature of these spirocycles is that their compact, 3D nature makes them highly amenable to vectorization, allowing the precise spatial arrangement of pharmacophores[2]. However, this 3D complexity introduces severe analytical challenges in differentiating positional isomers, diastereomers, and enantiomers.

Below, you will find targeted troubleshooting guides, self-validating protocols, and FAQs to resolve these bottlenecks.

Section 1: Chromatographic Resolution of Stereoisomers

Q: My aminospiro[3.5]nonane diastereomers co-elute as a single broad peak on standard reverse-phase LC-MS. How can I achieve baseline resolution?

A: Aminospiro[3.5]nonane isomers possess identical mass-to-charge ratios and highly similar lipophilicities, rendering standard C18 reverse-phase chromatography ineffective. The primary difference between these isomers is spatial (shape-based). Coupling mass spectrometry with a chiral separation technique like Supercritical Fluid Chromatography (SFC) is the most reliable way to separate and identify stereoisomers of spiro compounds[3].

The Causality: SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity, allowing for highly efficient mass transfer. However, the basic amine group on your spirocycle will undergo secondary ion-exchange interactions with free silanols on the chiral stationary phase, causing severe peak tailing and co-elution. The addition of a basic modifier (e.g., diethylamine) to the alcoholic co-solvent is mandatory. The modifier competitively binds to the acidic silanols, masking them and allowing the spirocycle to separate purely based on its transient chiral interactions with the stationary phase.

Quantitative Data: SFC Screening Matrix

Table 1: Optimized baseline SFC conditions for resolving aminospiro[3.5]nonane isomers.

Chiral Stationary PhaseCo-SolventBasic AdditiveExpected Resolution ( Rs​ )Mechanistic Rationale
Amylose tris(3,5-dimethylphenylcarbamate)20% Methanol0.2% Diethylamine (DEA)> 2.0Broadest chiral recognition; DEA completely masks stationary phase silanols.
Cellulose tris(3,5-dimethylphenylcarbamate)25% Ethanol0.2% Isopropylamine1.5 - 2.5Alternative H-bonding network; EtOH provides different steric bulk than MeOH.
Cellulose tris(4-methylbenzoate)15% Isopropanol0.1% Ethanolamine> 1.8Ideal for highly polar diastereomers; IPA increases mobile phase viscosity but aids solubility.
Protocol: Self-Validating SFC Method Development
  • Sample Preparation: Dissolve the isomeric mixture in pure methanol at a concentration of 2 mg/mL. Do not use highly aqueous solvents, as they disrupt the supercritical state of the mobile phase.

  • Column Screening: Plumb a column selection valve with the three stationary phases listed in Table 1. Set the backpressure regulator (BPR) to 120 bar and the column oven to 35 °C.

  • Gradient Elution: Run a gradient of 5% to 40% co-solvent (containing the basic additive) over 10 minutes at a flow rate of 3.0 mL/min.

  • Self-Validation Step: Always inject a known synthetic isomeric mixture (or racemate) before analyzing your purified sample. If the mixture shows baseline resolution ( Rs​ > 1.5) under the exact same conditions, the single peak in your subsequent purified sample is definitively an isolated isomer. This rules out column degradation or co-elution artifacts.

SFC_Workflow Mix Isomeric Mixture (Aminospiro[3.5]nonanes) Screen SFC Chiral Column Screening (IA, IB, IC phases) Mix->Screen Modifier Add Basic Modifier (0.2% DEA or IPAm) Screen->Modifier Suppress tailing Cosolvent Optimize Co-solvent (MeOH, EtOH, IPA) Modifier->Cosolvent Validate Inject Known Mixture (Confirm Rs > 1.5) Cosolvent->Validate Self-Validation Pure Isolated Pure Isomers Validate->Pure

Figure 1: SFC workflow for the baseline resolution and isolation of aminospiro[3.5]nonane isomers.

Section 2: NMR Spectroscopy & Stereochemical Assignment

Q: The aliphatic region (1.0 - 2.5 ppm) of my ¹H NMR spectrum is a heavily overlapping multiplet. How can I definitively assign the relative stereochemistry across the spiro junction?

A: The spiro[3.5]nonane skeleton consists entirely of aliphatic sp³ carbons. The protons on the cyclobutane and cyclohexane rings have nearly identical electron densities, leading to severe signal overlap at standard magnetic field strengths. When 1D NMR is insufficient, 2D NMR techniques are essential for elucidating the relative stereochemistry of spiro compounds[3].

The Causality: To bypass proton overlap, you must exploit the wider chemical shift dispersion of ¹³C NMR (0-100 ppm for aliphatics) using heteronuclear experiments (HSQC/HMBC) to map the carbon framework. Once the framework is mapped, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are required[3]. NOE relies on dipole-dipole cross-relaxation through space (distance < 5 Å). By observing which protons on the cyclobutane ring interact with the axial/equatorial protons of the cyclohexane ring, you can deduce the cis or trans spatial relationship relative to the spiro junction.

Protocol: Self-Validating 2D NMR Stereochemical Assignment
  • Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of anhydrous CDCl₃. Anhydrous conditions prevent chemical exchange broadening of the amine protons, which can serve as valuable NOE anchor points.

  • Heteronuclear Mapping (HSQC/HMBC):

    • Run a ¹H-¹³C HSQC to map directly bonded protons to their respective carbons.

    • Run a ¹H-¹³C HMBC. Locate the deshielded carbon attached to the amine (typically 40–60 ppm). Trace the 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) correlations to the quaternary spiro carbon (typically 35-45 ppm) to confirm the positional isomer.

  • Through-Space Correlation (NOESY):

    • Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Troubleshooting: If your molecule's tumbling rate (correlation time, τc​ ) causes the NOE signals to cross zero (common for molecules ~300-500 Da at high field strengths), switch to a ROESY experiment with a spin-lock time of 200 ms. ROESY cross-peaks are always positive, regardless of molecular weight.

  • Self-Validation Step: Cross-reference the NOESY through-space correlations with the 3JHH​ coupling constants from the 1D ¹H spectrum. A rigid chair conformation in the 6-membered ring will display characteristic axial-axial couplings (8-12 Hz). These scalar couplings must geometrically agree with the observed NOE distances (e.g., an axial proton cannot have a strong NOE to a substituent on the opposite face of the ring).

NMR_Workflow Start Acquire 1D 1H & 13C NMR Overlap Severe Aliphatic Overlap? Start->Overlap HSQC Run 1H-13C HSQC (Resolve via 13C dispersion) Overlap->HSQC Yes HMBC Run HMBC (Trace connectivity to Spiro Carbon) HSQC->HMBC Positional Positional Isomer Confirmed HMBC->Positional Stereo Run NOESY / ROESY (Through-space correlations) Positional->Stereo Relative Assign Relative Stereochemistry Stereo->Relative

Figure 2: 2D NMR decision tree for resolving positional and stereoisomers of spiro[3.5]nonanes.

Section 3: Absolute Configuration & Crystallography

Q: I need the absolute configuration for a regulatory submission, but my aminospiro[3.5]nonane isomer remains an amorphous oil. How can I force crystallization?

A: Spiro compounds can be challenging to crystallize due to their rigid and non-planar structures, which can inhibit packing into a well-ordered crystal lattice[3]. Furthermore, free aliphatic amines often lack the highly directional intermolecular interactions required to overcome the entropic penalty of crystallization.

The Causality: You must alter the physicochemical properties of the molecule to artificially lower the entropic barrier. Converting the free amine into a salt or a rigid derivative introduces strong intermolecular forces (ionic bonds, π−π stacking). Furthermore, introducing a heavy atom (like Bromine) is critical; heavy atoms exhibit strong anomalous dispersion during X-ray diffraction, which is the physical phenomenon required to calculate the Flack parameter and unambiguously assign absolute stereochemistry.

Protocol: Heavy-Atom Derivatization for XRD
  • Salt Formation: Dissolve the free amine in diethyl ether and bubble anhydrous HBr gas through the solution (or add a stoichiometric amount of HBr in acetic acid). The resulting hydrobromide salt often precipitates immediately. Recrystallize from hot ethanol/water. The heavy bromide ion ensures a reliable Flack parameter.

  • Covalent Derivatization (If salt formation fails): React the amine with 4-bromobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting amide introduces a rigid, planar aromatic ring that promotes π−π stacking in the crystal lattice, while the bromine atom provides the necessary anomalous dispersion.

  • Self-Validation Step: Upon solving the crystal structure, check the Flack parameter. A valid absolute configuration requires a Flack parameter near 0 (typically within ±0.1 ) with a standard uncertainty of less than 0.05. If the parameter is near 0.5, the crystal is a racemic twin and the absolute configuration cannot be trusted.

References
  • Title: Technical Support Center: Characterization of Spiro Compounds Source: BenchChem URL
  • Source: European Patent Office / Googleapis.
  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL

Sources

Optimization

enhancing the cell permeability of PROTACs containing spirocyclic linkers

Welcome to the Targeted Protein Degradation Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the complex biophysical challenges of PROTAC development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Targeted Protein Degradation Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the complex biophysical challenges of PROTAC development. Moving beyond the Rule of 5 (bRo5) requires a paradigm shift in how we approach molecular design and assay interpretation.

This guide focuses on troubleshooting and optimizing the cell permeability of PROTACs using spirocyclic linkers , moving away from traditional flexible chains to engineered, conformationally restricted architectures.

FAQs: Mechanistic Insights into Spirocyclic Linkers

Q: Why did switching from a flexible PEG linker to a spirocyclic linker improve my PROTAC's intracellular accumulation, but reduce its degradation efficacy? A: You are observing the classic thermodynamic trade-off between membrane permeability and ternary complex stability. Flexible PEG linkers incur a massive entropic penalty when crossing the lipid bilayer because they must adopt a highly ordered conformation to shield their polar surface area. Spirocyclic linkers (e.g., 2,7-diazaspiro[3.5]nonane) pre-organize the molecule, reducing conformational entropy and lowering the total polar surface area (TPSA), which directly enhances passive membrane permeation[1]. However, this same rigidity can lock the PROTAC into a vector that is misaligned for bridging the target protein of interest (POI) and the E3 ligase. For instance, in studies targeting hematopoietic prostaglandin D synthase (H-PGDS), the highly rigid "PROTAC-3" containing a spirocyclic linker showed double the intracellular accumulation of its flexible counterparts, but formed the least stable ternary complex[1][2]. Actionable Advice: If permeability is high but degradation is low, your linker is too rigid. Transition to a "hybrid linker" strategy—incorporate a spirocyclic hinge to maintain permeability, but add a 1-2 PEG unit spacer at the E3-exit vector to restore the degrees of freedom required for POI-E3 cooperativity.

Q: The literature suggests spirocyclic linkers enhance "chameleonic" behavior. What is the biophysical mechanism behind this? A: Chameleonic behavior is the ability of a bRo5 molecule to undergo solvent-dependent intramolecular folding. In an aqueous environment (blood/cytosol), the PROTAC adopts an extended conformation to expose its polar groups, maintaining solubility. When approaching the apolar lipid bilayer, the molecule must shed its hydration shell. Spirocyclic structures act as molecular hinges. Because their bond angles are tightly constrained, they lower the activation energy required for the PROTAC to "backfold" upon itself. This backfolding allows the molecule to form intramolecular hydrogen bonds (IMHBs), effectively hiding its hydrogen bond donors and minimizing its solvent-accessible 3D polar surface area (SAPSA)[3][4]. Once inside the aqueous cytosol, the molecule unfolds back into its active state.

Chameleonic A Aqueous Environment (Blood/Cytosol) B Extended Conformation Exposed Polar Groups (High SAPSA) A->B C Lipid Bilayer (Cell Membrane) B->C Permeation Attempt E Spirocyclic Hinge Facilitates Backfolding B->E Solvent Shift D Folded Conformation Shielded Polar Groups (Low SAPSA) D->C Successful Permeation E->D

Caption: Mechanism of solvent-dependent chameleonic folding facilitated by spirocyclic linkers.

Troubleshooting Guide: Permeability Assays

Issue: High degradation efficacy in biochemical assays, but undetectable permeability in Caco-2 or PAMPA models. Root Cause: You are likely experiencing false negatives. Traditional Caco-2 and PAMPA assays were optimized for Rule-of-5 compliant small molecules. PROTACs (MW > 800 Da) are highly lipophilic and often suffer from severe non-specific binding to assay plastics, or they become trapped within the artificial lipid membranes. This results in poor mass balance recovery and artificially low apparent permeability ( Papp​ ) readouts[5]. Solution: Abandon artificial membrane systems for PROTACs. Transition to a live-cell target engagement assay (e.g., NanoBRET TE) or a Peripheral Blood Mononuclear Cell (PBMC) assay, which measures true intracellular accumulation in a physiologically relevant context[5][6].

Troubleshooting Start Low PROTAC Efficacy in Cellular Assay Check1 Check In Vitro Ternary Complex Formation Start->Check1 ComplexGood Complex Forms (Suspect Permeability) Check1->ComplexGood ComplexBad No Complex (Redesign Linker/Warhead) Check1->ComplexBad Check2 Run NanoBRET TE Intracellular Assay ComplexGood->Check2 PermGood High Permeability (Suspect Efflux/Metabolism) Check2->PermGood PermBad Low Permeability (Rigidify Linker) Check2->PermBad Action Incorporate Spirocyclic Scaffold (e.g., Diazaspiro) PermBad->Action

Caption: Decision tree for troubleshooting PROTAC cellular efficacy and permeability issues.

Step-by-Step Methodology: Self-Validating Intracellular Permeability Assay

To accurately quantify the permeability of your spirocyclic PROTAC, utilize the NanoBRET Target Engagement (TE) Intracellular E3 Ligase Assay . This protocol is self-validating because it compares intact cells against permeabilized cells, isolating the cell membrane as the sole variable.

Phase 1: Cell Preparation & Transfection

  • Plate HEK293 cells in a 96-well format at 2×104 cells/well.

  • Transfect cells with a plasmid encoding a NanoLuc®-fusion of your target E3 ligase (e.g., NanoLuc-VHL or NanoLuc-CRBN) using standard lipid-based transfection reagents. Incubate for 24 hours.

Phase 2: Tracer & PROTAC Treatment 3. Tracer Addition: Add the appropriate fluorescent NanoBRET TE Tracer (optimized for VHL or CRBN) at a concentration equal to its predetermined Kd​ . 4. Cohort Splitting: Divide the plate into two cohorts:

  • Cohort A (Intact Cells): Add culture media.

  • Cohort B (Permeabilized Cells): Add media containing 50 µg/mL digitonin to permeabilize the cell membranes.

  • PROTAC Titration: Treat both cohorts with a serial dilution of your spirocyclic PROTAC (e.g., 10 µM down to 1 nM). Incubate for 2 hours at 37°C.

Phase 3: BRET Measurement & Causality Analysis 6. Add NanoBRET Nano-Glo® Substrate to all wells. 7. Measure BRET ratios (Donor emission at 460 nm / Acceptor emission at 618 nm) using a luminescence microplate reader. 8. Data Interpretation: Calculate the IC50​ for both cohorts.

  • Permeability Index (PI): PI=IC50​(Intact)/IC50​(Permeabilized) .

  • Validation: A PI close to 1 indicates excellent cell permeability (the membrane poses no barrier). A PI > 10 indicates poor permeability. If your spirocyclic PROTAC shows a PI > 10, the linker may be excessively lipophilic, leading to membrane trapping rather than cytosolic release.

Quantitative Data Summary: Linker Archetypes

Use the following table to benchmark your linker design choices based on established biophysical parameters observed in targeted protein degradation campaigns[1][3][4][7].

Linker ArchetypeTPSA ContributionConformational EntropyPassive PermeabilityTernary Complex FlexibilityChameleonic Potential
PEG (Flexible) HighHighLowHighModerate
Alkyl (Flexible) LowHighModerateHighLow
Spirocyclic (Rigid) LowLowHighLowHigh (Acts as a hinge)
Hybrid (Spiro + PEG) ModerateModerateHighModerateHigh

Note: Incorporating spirocyclic pyrimidines or diazaspiro cores significantly reduces TPSA while locking the vector trajectory, making them ideal for overcoming bRo5 permeability limits[6][8].

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase Source: National Institutes of Health (NIH) / RSC Publishing URL:[Link]

  • Property-based optimisation of PROTACs Source: National Institutes of Health (NIH) URL:[Link]

  • Recent insights of PROTAC developments in inflammation-mediated and autoimmune targets: a critical review Source: National Institutes of Health (NIH) URL:[Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 Source: ResearchGate URL:[Link]

Sources

Troubleshooting

stability issues of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate in solution

Technical Support Center: Stability & Troubleshooting Guide for tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate in Solution As a Senior Application Scientist, I frequently encounter researchers facing unexpected yield...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Troubleshooting Guide for tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate in Solution

As a Senior Application Scientist, I frequently encounter researchers facing unexpected yield drops or precipitation events when utilizing bifunctional building blocks in PROTAC synthesis and drug discovery. tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate is a highly valuable spirocyclic linker, offering unique conformational rigidity. However, its dual nature—housing both a highly nucleophilic free primary amine and an acid-labile tert-butyloxycarbonyl (Boc) protecting group—creates competing degradation pathways in solution.

This guide is designed to dissect the causality behind these stability issues and provide self-validating protocols to ensure the integrity of your stock solutions.

Part I: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: My stock solution of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate in THF has turned cloudy and formed a white precipitate after a few days on the bench. What is happening? The Causality: You are observing atmospheric carbon dioxide (CO2) poisoning. The free primary amine on the spiro[3.5]nonane core is highly nucleophilic. When exposed to ambient air, primary amines react rapidly with CO2. Typically, two equivalents of the amine react with one equivalent of CO2 to form an insoluble alkylammonium alkylcarbamate salt ( RNH3+​RNHCO2−​ ) [1]. The Fix: This precipitation removes your active amine from the solution, drastically lowering the effective concentration for downstream coupling. Because this is an equilibrium reaction, it is often reversible. Applying mild heat with a continuous sparge of inert gas (Nitrogen or Argon) can drive off the CO2 and push the equilibrium back to the free amine [2].

Q2: I stored the compound in chloroform ( CHCl3​ ) at 4°C, but LC-MS now shows a mass corresponding to the fully deprotected diamine. Why did the Boc group fall off without adding acid? The Causality: The Boc group is inherently acid-labile, designed to be cleaved by strong acids like TFA or HCl [3]. Halogenated solvents, particularly chloroform and dichloromethane (DCM), undergo slow photo-oxidation and hydrolysis over time, generating trace amounts of hydrochloric acid (HCl) as a byproduct [4]. Even at micromolar concentrations, this trace acid protonates the carbamate carbonyl, triggering the elimination of a tert-butyl cation (which converts to isobutylene gas) and decarboxylation to yield the free amine [3]. The Fix: Never store Boc-protected amines in unstabilized halogenated solvents for prolonged periods. If DCM must be used, ensure it is stabilized with amylene rather than ethanol, or pass it through a plug of basic alumina immediately prior to use.

Q3: Does the spirocyclic ring strain contribute to the degradation? The Causality: The spiro[3.5]nonane system fuses a cyclobutane ring with a cyclohexane ring. While cyclobutane possesses inherent angle strain, the spiro-fusion in this specific linker is kinetically stable under standard coupling conditions (pH 4-10, <80°C). Ring-opening is not the primary degradation pathway; >95% of solution-phase failures are attributed to the amine-CO2 adduct or premature Boc cleavage.

Part II: Mechanistic Visualization

DegradationPathways Start tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate (Active Solution) CO2 Atmospheric CO2 Exposure Start->CO2 Nucleophilic Attack Acid Trace Acid Generation (e.g., aging CHCl3) Start->Acid Protonation of Carbamate Carbamate Alkylammonium Carbamate Salt (White Precipitate / Inactive) CO2->Carbamate 2 eq Amine : 1 eq CO2 Deprotect Boc Deprotection (Unwanted Diamine Formation) Acid->Deprotect -Isobutylene, -CO2 Recovery Mild Heat + N2 Sparge (Reversible Pathway) Carbamate->Recovery Irreversible Irreversible Degradation (Requires Repurification) Deprotect->Irreversible Recovery->Start CO2 Expulsion

Mechanistic pathways of CO2-induced precipitation and acid-catalyzed Boc deprotection.

Part III: Quantitative Data & Solvent Compatibility

To optimize your storage strategy, consult the following empirical compatibility matrix for Boc-protected spirocyclic primary amines at 25°C.

SolventStabilizer / AdditivePrimary Degradation RiskEstimated Shelf-Life (25°C)Recommendation
Chloroform ( CHCl3​ ) None (Unstabilized)Trace HCl generation leading to Boc cleavage< 48 HoursAvoid for storage.
Dichloromethane (DCM) AmyleneMild acid generation over time1 - 2 WeeksUse only for immediate reactions.
Tetrahydrofuran (THF) BHT (Inhibits peroxides)CO2 absorption (if exposed to air)3 - 6 MonthsRecommended (Keep sealed under Ar/N2).
Acetonitrile (ACN) None (Anhydrous)Minimal (Highly stable)> 6 MonthsHighly Recommended for LC-MS stocks.
DMF Molecular Sieves (3Å)Amine degradation via dimethylamine impurities1 - 3 MonthsAcceptable, but requires high-purity DMF.

Part IV: Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions

This protocol ensures the exclusion of both trace acids and carbon dioxide, establishing a self-validating baseline for concentration accuracy.

  • Solvent Preparation: Dispense anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF) into a Schlenk flask containing activated 3Å molecular sieves. Sparge the solvent with ultra-pure Argon for 15 minutes to displace dissolved CO2​ and O2​ .

  • Dissolution: Weigh the tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate solid in a glovebox or under a positive stream of Argon. Transfer to the sparged solvent to achieve the desired molarity (e.g., 0.1 M).

  • Aliquoting: Divide the bulk solution into single-use, amber glass vials (PTFE-lined caps are mandatory to prevent oxygen ingress).

  • Validation Step: Take a 10 µL aliquot from the final vial and inject it into an LC-MS. Validation criteria: A single sharp peak corresponding to the [M+H]+ of the intact molecule, with <1% of the [M−Boc+H]+ diamine mass.

  • Storage: Store vials at -20°C in a desiccator.

Protocol B: Recovery of CO2-Degraded (Precipitated) Solutions

If a stock solution has turned cloudy due to carbamate salt formation, use this protocol to reverse the equilibrium without damaging the Boc group.

  • Setup: Equip the vial containing the cloudy suspension with a septum. Insert a long needle connected to a Nitrogen manifold (sparging needle) directly into the liquid, and a short vent needle just piercing the septum.

  • Thermal Reversal: Place the vial in a heating block set to 40°C. (Do not exceed 50°C to prevent thermal stress on the Boc group).

  • Sparging: Bubble Nitrogen gently through the solution for 20–30 minutes. The inert gas acts as a physical sweep, continuously removing CO2​ as the carbamate salt dissociates back into the free amine[2].

  • Validation Step: Visually inspect the solution. Validation criteria: The solution must return to complete optical clarity. If precipitation persists, the compound may have undergone irreversible degradation (e.g., urea formation) and must be discarded.

Workflow Step1 1. Solvent Selection Use Anhydrous THF or ACN Avoid Unstabilized DCM/CHCl3 Step2 2. Preparation Dissolve under Ar/N2 atmosphere Add 3Å molecular sieves Step1->Step2 Step3 3. Aliquoting Divide into single-use amber vials (PTFE-lined caps) Step2->Step3 Step4 4. Validation & Storage Confirm purity via LC-MS Store at -20°C in desiccator Step3->Step4

Optimized workflow for the preparation and storage of spirocyclic amine stock solutions.

References

  • Stable carbamate pathway towards organic–inorganic hybrid perovskites and aromatic imines Source: RSC Publishing URL
  • Source: Periodica Polytechnica (bme.hu)
  • tert-Butyloxycarbonyl protecting group Source: Wikipedia URL
  • Preventing premature deprotection of the N-Boc group Source: Benchchem URL
Optimization

Advanced Technical Support Center: Impurity Profiling in tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate Synthesis

Welcome to the Technical Support Center for the synthesis and analytical characterization of tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate . Spirocyclic diamines are highly valued in modern drug discovery due to thei...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical characterization of tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate . Spirocyclic diamines are highly valued in modern drug discovery due to their rigid conformational structures, which allow for the precise spatial positioning of pharmacophoric exit vectors[1]. However, the synthesis of the spiro[3.5]nonane scaffold—and the subsequent orthogonal protection of its two distinct amino groups—introduces complex impurity profiles that must be rigorously controlled to meet regulatory standards[2][3].

This guide provides authoritative, field-proven methodologies for identifying, characterizing, and troubleshooting process-related impurities in your synthetic workflows.

Analytical Workflow & Regulatory Thresholds

Before troubleshooting specific synthetic steps, it is critical to establish a robust analytical workflow that aligns with the International Council for Harmonisation (ICH) Q3A(R2) guidelines for new drug substances[2][3].

ImpurityWorkflow Start Crude Synthesis Batch (tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate) LCMS LC-MS/MS Screening (Identify m/z anomalies) Start->LCMS Threshold Check ICH Q3A(R2) Thresholds (>0.05%) LCMS->Threshold Isolate Prep-HPLC Isolation (Target specific peaks) Threshold->Isolate Exceeds Threshold NMR 2D NMR Characterization (COSY, HSQC, HMBC) Isolate->NMR Structure Structural Elucidation & Causality Analysis NMR->Structure

Figure 1: Analytical workflow for impurity profiling and structural elucidation.

Quantitative Regulatory Thresholds

To ensure compliance, your analytical methods must be sensitive enough to detect impurities at the reporting thresholds defined by the maximum daily dose of the final active pharmaceutical ingredient (API)[2][4].

Table 1: ICH Q3A(R2) Impurity Thresholds for Drug Substances (Maximum Daily Dose 2g/day)

Threshold TypeLimit (%)Action Required if ExceededScientific Causality / Rationale
Reporting 0.05%Report impurity in regulatory filings.Ensures all trace anomalies (e.g., residual solvents, minor regioisomers) are documented[5].
Identification 0.10%Elucidate exact chemical structure.Prevents structurally alert compounds (e.g., reactive intermediates) from evading scrutiny[3].
Qualification 0.15%Conduct toxicological safety studies.Establishes the biological safety of the specific impurity profile at the specified level[4].

*Or 1.0 mg per day intake, whichever is lower.

Synthesis Troubleshooting & Causality FAQs

The synthesis of tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate typically involves the formation of the spiro[3.5]nonane core, followed by the introduction of amines (e.g., via reductive amination or Curtius rearrangement) and selective Boc-protection.

SynthesisImpurities SM Cyclohexanone + 1,3-Dihalopropane (Alkylation) Spiro Spiro[3.5]nonane Core Formation SM->Spiro Imp1 Regioisomers (e.g., Spiro[4.4]nonane) Spiro->Imp1 Diamine Reductive Amination / Curtius Rearrangement Spiro->Diamine Imp2 Incomplete Amination (Mono-amine) Diamine->Imp2 Boc Selective Boc Protection (Stoichiometric Control) Diamine->Boc Target Target Molecule: Mono-Boc Spirocycle Boc->Target Imp3 Over/Under Protection (Di-Boc / Free Diamine) Boc->Imp3

Figure 2: Synthetic route highlighting critical nodes of impurity formation.

Q1: What causes the formation of spiro[4.4]nonane regioisomers during the synthesis of the spiro[3.5]nonane core, and how can they be identified?

Causality: The spiro[3.5]nonane scaffold contains a highly strained 4-membered cyclobutane ring fused to a 6-membered cyclohexane ring. If the core is synthesized via the alkylation of a functionalized cyclohexane with a 1,3-dihalopropane under strong thermodynamic basic conditions, unexpected ring expansions or rearrangements can occur to relieve ring strain, yielding the more stable spiro[4.4]nonane system. Identification: These regioisomers are isobaric (identical exact mass) to the target compound. LC-MS will show a distinct peak with the same m/z , but a different retention time. To definitively identify this impurity, you must isolate it via Prep-HPLC and perform 2D NMR (specifically HMBC). The 3JCH​ correlations will reveal the connectivity of the carbon framework, confirming the ring sizes.

Q2: How do I control and identify over-protection (Di-Boc) versus under-protection (Free Diamine) impurities?

Causality: The target molecule requires the selective protection of the amine at the 7-position (cyclohexane ring) while leaving the amine at the 2-position (cyclobutane ring) free. The amine on the cyclohexane ring is typically less sterically hindered (assuming an equatorial conformation) and reacts faster with di-tert-butyl dicarbonate ( Boc2​O ). However, if the reaction temperature exceeds 0–5 °C or if a strict stoichiometric ratio of 1.0 equivalent of Boc2​O is not maintained, the cyclobutane amine will also react, forming the di-Boc impurity. Conversely, incomplete conversion leaves the highly polar free diamine. Identification:

  • Di-Boc Impurity: Exhibits a mass shift of +100 Da relative to the target. It is highly lipophilic and will elute significantly later on a Reverse-Phase (RP) C18 column.

  • Free Diamine Impurity: Exhibits a mass shift of −100 Da . It is highly hydrophilic and basic, often eluting in the void volume of standard RP-HPLC methods, requiring specialized chromatographic conditions[6].

Q3: Why am I seeing severe peak tailing and poor retention for the free diamine impurity in my LC-MS spectra?

Causality: Free aliphatic amines interact strongly with residual silanol groups on the silica backbone of standard C18 stationary phases. At neutral pH, the amines are protonated and undergo secondary ion-exchange interactions with the negatively charged silanols, causing peak tailing. Furthermore, their high polarity prevents adequate retention in standard reverse-phase gradients[6][7]. Resolution: Implement the self-validating LC-MS protocol detailed in Section 3, utilizing low-pH mobile phases to fully protonate both the analytes and the silanols, thereby suppressing secondary interactions.

Self-Validating Experimental Protocols

Protocol A: LC-MS/MS Method Optimization for Spirocyclic Amines

This protocol is designed to achieve baseline resolution of the free diamine, the target mono-Boc product, and the di-Boc impurity while maintaining MS compatibility[5].

Step-by-Step Methodology:

  • Column Selection: Utilize an end-capped, high-purity silica C18 column (e.g., 1.7 µm, 2.1 x 100 mm) designed to resist basic compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: Optima-grade Water + 0.1% Formic Acid ( v/v ).

    • Mobile Phase B: Optima-grade Acetonitrile + 0.1% Formic Acid ( v/v ).

    • Causality: Formic acid acts as a volatile ion-pairing agent, improving retention of the free amine, suppressing silanol ionization, and providing the necessary protons for positive electrospray ionization (ESI+)[5].

  • Gradient Elution:

    • 0.0–1.0 min: 2% B (Isocratic hold to retain the polar free diamine).

    • 1.0–8.0 min: Linear gradient to 95% B.

    • 8.0–10.0 min: 95% B (Elute the lipophilic di-Boc impurity).

  • Detection Parameters: ESI+ mode, capillary voltage 3.0 kV, scanning m/z 50–500.

  • Self-Validation System (System Suitability):

    • Prepare a resolution standard containing 1 µg/mL each of the free diamine, target API, and di-Boc derivative.

    • Pass Criteria: The method is validated for use only if the resolution ( Rs​ ) between the free diamine and the mono-Boc target is ≥2.0 , and the Signal-to-Noise (S/N) ratio for the 0.05% reporting threshold standard is ≥10 . If Rs​<2.0 , adjust the initial isocratic hold time.

Protocol B: Isolation and Structural Elucidation of Unknown Impurities

When an impurity exceeds the 0.10% identification threshold, it must be structurally characterized[3].

Step-by-Step Methodology:

  • Preparative Scale-Up: Scale the analytical LC method to a Prep-HPLC system using a matching stationary phase chemistry (e.g., 5 µm, 21.2 x 250 mm column).

  • Fraction Collection: Perform multiple injections of the crude batch (100 mg/mL in DMSO). Collect fractions corresponding to the target impurity peak based on UV absorption (typically 210 nm for aliphatic carbamates) or mass-triggered fraction collection.

  • Lyophilization: Pool the collected fractions. Flash-freeze in liquid nitrogen and lyophilize to dryness to prevent thermal degradation of the Boc group, which can occur during rotary evaporation under acidic conditions.

  • NMR Characterization:

    • Dissolve ≥2 mg of the isolated impurity in deuterated chloroform ( CDCl3​ ) or deuterated methanol ( CD3​OD ).

    • Acquire 1D 1H and 13C spectra.

    • Acquire 2D COSY (identifies adjacent protons), HSQC (correlates protons to directly attached carbons), and HMBC (correlates protons to carbons 2-3 bonds away).

  • Self-Validation System (Mass Balance):

    • After structural elucidation, synthesize an authentic standard of the proposed impurity.

    • Co-inject the authentic standard with the crude API batch.

    • Pass Criteria: The retention time and MS/MS fragmentation pattern of the authentic standard must perfectly match the unknown impurity peak in the crude batch.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: ich.org URL:[Link]

  • Impurity guidelines in drug development under ICH Q3 Source: amsbiopharma.com URL:[Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) Source: lejan-team.com URL:[Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations Source: biomedres.us URL:[Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Source: hpst.cz URL:[Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances Source: researchgate.net URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: acs.org URL:[Link]

Sources

Troubleshooting

mitigating aggregation of peptides containing bulky spirocyclic amino acids

Topic: Mitigating Aggregation in Peptides Containing Bulky Spirocyclic Amino Acids (SAAs) Prepared by: Senior Application Scientist, Peptide Chemistry Core Welcome to the Technical Support Center. Synthesizing peptides t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Aggregation in Peptides Containing Bulky Spirocyclic Amino Acids (SAAs) Prepared by: Senior Application Scientist, Peptide Chemistry Core

Welcome to the Technical Support Center. Synthesizing peptides that incorporate bulky spirocyclic amino acids (SAAs)—such as spiro[3.3]heptane derivatives or furanoid sugar amino acids—presents a unique dual challenge: severe steric hindrance at the coupling site and profound on-resin aggregation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue failing syntheses, ensure high coupling efficiencies, and successfully purify your target molecules.

I. Diagnostic Workflow: SAA Aggregation Mitigation

PeptideTroubleshooting Step1 Identify SAA-Induced Aggregation Risk Split Step1->Split Solvent Solvent Optimization (NMP, DMSO, Chaotropes) Split->Solvent Hydrophobic Sequences Coupling Coupling Optimization (HATU, PyAOP, Heat) Split->Coupling Steric Hindrance Backbone Backbone Disruption (Pseudoprolines, Hmb) Split->Backbone β-Sheet Formation Cleavage TFA Cleavage Solvent->Cleavage Coupling->Cleavage Backbone->Cleavage PrecipSuccess Standard Ether Precipitation Cleavage->PrecipSuccess PrecipFail Fails to Precipitate (Oiling out) Cleavage->PrecipFail Rescue Rescue Protocol (Ether:Pentane or N2 Dry) PrecipFail->Rescue Solubilize Solubilize for HPLC (HFIP or Guanidine HCl) Rescue->Solubilize

Workflow for diagnosing and mitigating aggregation in SAA peptide synthesis.

II. Frequently Asked Questions (FAQs): Mechanistic Insights

Q: Why do bulky spirocyclic amino acids (SAAs) induce such severe aggregation during Solid-Phase Peptide Synthesis (SPPS)? A: SAAs possess extreme conformational rigidity and restricted ϕ and ψ dihedral angles[1]. While this pre-organization is highly desirable for enhancing the biological activity of peptidomimetics, it forces the nascent peptide chain into highly structured secondary conformations (like β -sheets) very early in the synthesis. This premature folding promotes inter-chain hydrogen bonding, which causes the resin to shrink and physically shields the N-terminal amine from incoming coupling reagents[2].

Q: My coupling efficiency drops drastically after incorporating an SAA. Should I just increase the coupling time? A: No. Increasing time with standard reagents (e.g., DIC/Oxyma or HBTU) is kinetically insufficient for sterically hindered amines. You must alter the activation mechanism. Switch to highly reactive aminium-based reagents like HATU, or phosphonium-based reagents like PyAOP (which avoids the risk of guanidinylation of the free amine)[3][4]. Furthermore, applying elevated temperatures (e.g., 50–75°C via microwave SPPS) provides the necessary activation energy to overcome the steric clash[4].

Q: How can I chemically disrupt the aggregation network without altering my final peptide sequence? A: We recommend two self-validating backbone modification strategies:

  • Pseudoproline Dipeptides: If your sequence contains a Ser, Thr, or Cys residue downstream of the SAA, incorporate a pre-formed pseudoproline dipeptide. The oxazolidine or thiazolidine ring forces the preceding amide bond into a cis conformation, introducing a sharp structural "kink." This physically prevents the parallel alignment required for β -sheet packing[5][6].

  • Backbone Protection (Hmb): For sequences lacking Ser/Thr/Cys, utilize 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. The Hmb group sterically occludes the amide nitrogen, eliminating its ability to act as a hydrogen bond donor[2][4]. Both modifications are fully reversible during standard TFA cleavage[6].

Q: Post-cleavage, my SAA-containing peptide won't precipitate in cold diethyl ether; it just forms an oil. What is the physical cause and how do I fix it? A: Highly hydrophobic or bulky sequences often remain soluble in the TFA/ether mixture because the favorable solvent-solute interactions overcome the lattice energy required for precipitation[7]. To force precipitation, you must lower the dielectric constant of the solvent system. Dry down the TFA/ether mixture under a stream of N2​ to concentrate it, and replace the solvent with a 1:1 mixture of Diethyl Ether:Pentane[7]. If aggregation persists, dissolve the crude oil directly in a fluorinated chaotropic solvent like Hexafluoroisopropanol (HFIP) prior to HPLC[8].

III. Quantitative Data: Mitigation Strategy Comparison

The following table summarizes the expected impact of various mitigation strategies when synthesizing highly aggregated, SAA-containing peptides.

Mitigation StrategyTarget IssueMechanism of ActionImplementation StandardExpected Yield Improvement
Solvent Switch (NMP) Hydrophobic AggregationNMP solvates hydrophobic chains and disrupts inter-chain interactions better than DMF[9].100% NMP during coupling and washing.+15% to +25%
Pseudoproline Insertion β -Sheet FormationOxazolidine ring forces a cis-amide kink, physically blocking H-bonds[5].Insert at Ser/Thr/Cys residues every 5-6 amino acids[6].+40% to +60%
Hmb Backbone Protection β -Sheet FormationSterically occludes the amide nitrogen, preventing H-bond donation[2].Couple Fmoc-(Hmb)AA-OH at critical aggregation junctions[4].+30% to +50%
PyAOP / HATU Activation Steric HindranceForms highly reactive esters capable of penetrating sterically bulky pockets[3].3 eq AA, 2.9 eq Activator, 6 eq DIPEA; elevated temp[3].+20% to +45%
HFIP Solubilization Post-Cleavage AggregationFluorinated solvent disrupts hydrophobic packing and β -sheets[8].Dissolve crude in 10-20% HFIP/water before HPLC injection[8].N/A (Improves Recovery)
IV. Experimental Protocols

Every protocol described below is designed as a self-validating system to ensure you can verify success at each step before proceeding.

Protocol 1: High-Efficiency Coupling of Sterically Hindered SAAs

Use this protocol when coupling an amino acid directly onto the sterically hindered secondary amine of an SAA.

Step 1: Resin Solvation

  • Action: Wash the peptidyl-resin 3 times with N-Methyl-2-pyrrolidone (NMP) instead of DMF[9].

  • Validation: Visually inspect the resin. It should exhibit maximum swelling (volume expansion), indicating optimal solvation of the hydrophobic chain.

Step 2: Cocktail Preparation

  • Action: In a separate vial, dissolve 3.0 equivalents of the incoming Fmoc-Amino Acid and 2.9 equivalents of HATU (or PyAOP) in NMP. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq AA) is critical; it prevents unreacted uronium salts from capping the free N-terminus via guanidinylation[4].

Step 3: Microwave-Assisted Coupling

  • Action: Add the activated cocktail to the resin. React under microwave irradiation at 75°C for 15 minutes.

Step 4: Validation via Kaiser Test

  • Action: Wash the resin thoroughly with NMP, then DCM. Perform a quantitative Kaiser (ninhydrin) test.

  • Validation: A colorless or faint yellow bead indicates >99% coupling. If the beads are blue (positive for free amines), do not deprotect. Re-couple using PyAOP and HOAt to alter the activation intermediate[3][4].

Protocol 2: Rescuing Non-Precipitating Hydrophobic SAA Peptides

Use this protocol if your cleaved peptide forms an oil instead of a solid precipitate in cold ether.

Step 1: Cleavage and Concentration

  • Action: Cleave the peptide using your standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2​O ). Filter the resin.

  • Action: Instead of immediately adding ether, place the cleavage solution under a gentle stream of N2​ gas and evaporate until the volume is reduced to ~10% of the original amount[7].

  • Causality: Removing excess TFA drastically reduces the polarity of the mixture, lowering the solubility threshold for the peptide.

Step 2: Anti-Solvent Precipitation

  • Action: Add 10 volumes of an ice-cold 1:1 mixture of Diethyl Ether and Pentane[7].

  • Causality: Pentane has a lower dielectric constant than ether, forcing the precipitation of highly lipophilic SAA sequences.

  • Validation: A distinct, flocculent white precipitate should form immediately. Centrifuge at 4°C to pellet.

Step 3: HFIP Rescue (If Step 2 Fails)

  • Action: If the peptide still "oils out", evaporate all remaining solvent under vacuum. Redissolve the crude film directly in a 20% Hexafluoroisopropanol (HFIP) in water solution, or a 6M Guanidine HCl buffer[8].

  • Validation: The solution should become completely clear, indicating the disruption of all macroscopic aggregates. Inject directly onto the preparative HPLC.

V. References
  • Technical Support Center: Overcoming Peptide Aggregation with Bip(4,4') Residues. Benchchem.

  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep.

  • Fmoc Solid Phase Peptide Synthesis. ChemPep.

  • Synthesis and evaluation of HFIP bearing triazolo-amides as amyloid-β aggregation inhibitors and suppressors of aggregation induced neuroinflammation. PMC/NIH.

  • Application Notes and Protocols: Recommended Coupling Conditions for Pseudoproline Dipeptides. Benchchem.

  • Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate.

  • Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides. ACS Publications.

  • What do you do when your peptide synthesis fails? Biotage.

  • Peptide synthesis troubleshooting. Reddit.

Sources

Reference Data & Comparative Studies

Validation

Biological Evaluation of Novel GPR119 Agonists with a Spiro[3.5]nonane Core: A Comparative Guide

Executive Summary & Mechanistic Rationale The G-protein-coupled receptor 119 (GPR119) has emerged as a highly attractive target for the treatment of Type 2 Diabetes (T2D). Expressed predominantly in pancreatic β-cells an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The G-protein-coupled receptor 119 (GPR119) has emerged as a highly attractive target for the treatment of Type 2 Diabetes (T2D). Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism of action: stimulating glucose-dependent insulin secretion (GSIS) and triggering the release of incretin hormones like GLP-1 .

Historically, first-generation GPR119 agonists relied heavily on planar, heteroaromatic scaffolds. While potent, these "flat" molecules frequently suffered from poor aqueous solubility and high cytochrome P450 (CYP) inhibition due to non-specific lipophilic binding. As an application scientist overseeing metabolic disease assay development, I advocate for the transition to spirocyclic cores, specifically the 7-azaspiro[3.5]nonane scaffold . By increasing the fraction of sp3-hybridized carbons (Fsp3), we introduce a rigid, three-dimensional architecture. This structural shift optimally vectors the pharmacophore into the GPR119 binding pocket for high-affinity interactions while simultaneously disrupting the planarity required for unwanted CYP450 intercalation.

GPR119_Pathway Agonist Spiro[3.5]nonane Agonist Receptor GPR119 Receptor (β-cells & L-cells) Agonist->Receptor Gs Gαs Protein Activation Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP Intracellular cAMP Accumulation AC->cAMP Effectors PKA / Epac2 Pathways cAMP->Effectors Insulin Insulin Secretion (Glucose-Dependent) Effectors->Insulin GLP1 GLP-1 / GIP Secretion Effectors->GLP1

GPR119 agonist signaling pathway leading to glycemic control.

Comparative Biological Performance

To objectively evaluate the impact of the spiro[3.5]nonane core, we must compare it against traditional planar benchmarks (e.g., early pyrimidine-based agonists like AR231453). The data in Table 1 synthesizes typical findings from rigorous in vitro and in vivo biological evaluations .

Notice that while both classes achieve single-digit nanomolar potency at the human GPR119 receptor, the spirocyclic scaffold dramatically reduces CYP3A4 inhibition and improves the in vivo glucose-lowering efficacy during an Oral Glucose Tolerance Test (OGTT).

Table 1: Quantitative Comparison of GPR119 Agonist Scaffolds
Compound ClassCore Scaffold ArchitecturehGPR119 EC₅₀ (nM)CYP3A4 IC₅₀ (µM)OGTT Glucose AUC Reduction (%)
Traditional Agonist Planar Pyrimidine / Oxadiazole4.5 ± 0.8< 5.0 (High Liability)~20%
Novel Spirocyclic 7-azaspiro[3.5]nonane3.2 ± 0.5> 20.0 (Clean Profile)~35%

Data represents generalized comparative metrics derived from preclinical optimization campaigns of compound 54g and related spirocycles.

Experimental Workflows & Self-Validating Protocols

The transition from a synthesized spiro[3.5]nonane derivative to a validated lead candidate requires a strict, sequential biological evaluation workflow.

Bio_Workflow Synthesis Spiro[3.5]nonane Synthesis InVitro In Vitro cAMP Assay (HTRF Readout) Synthesis->InVitro ADME ADME & CYP Profiling InVitro->ADME EC50 < 10 nM InVivo In Vivo OGTT (Diabetic Models) ADME->InVivo High Stability Selection Lead Candidate Selection InVivo->Selection Efficacy Confirmed

Step-by-step biological evaluation workflow for novel GPR119 agonists.

Protocol A: In Vitro cAMP Accumulation Assay (HTRF)

To quantify the agonistic potency of spiro[3.5]nonane derivatives, we measure intracellular cAMP levels. This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for a highly sensitive, high-throughput readout.

  • Step 1: Cell Preparation. Seed CHO-K1 cells stably expressing the human GPR119 receptor into a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA).

  • Step 2: Phosphodiesterase Inhibition (Critical Causality). Add 3-isobutyl-1-methylxanthine (IBMX) to a final concentration of 500 µM and incubate for 30 minutes.

    • Why we do this: GPR119 activation causes a rapid, transient spike in cAMP. Endogenous phosphodiesterases (PDEs) will immediately hydrolyze this cAMP, leading to false negatives or artificially right-shifted EC₅₀ curves. IBMX inhibits PDEs, ensuring the measured cAMP accumulation accurately reflects adenylyl cyclase activity driven by the agonist.

  • Step 3: Agonist Stimulation. Dispense the spiro[3.5]nonane test compounds across an 11-point concentration gradient (e.g., 10 µM down to 0.1 nM). Incubate at room temperature for 30 minutes.

  • Step 4: Lysis and Detection. Add the HTRF lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP Cryptate. Incubate for 1 hour and read the time-resolved fluorescence at 665 nm and 620 nm.

  • Self-Validation Checkpoint: A reference agonist (e.g., AR231453) must be run in parallel on every plate. The assay is only considered valid if the reference compound yields an EC₅₀ within 3-fold of its historical average (~4.5 nM), confirming both cell line responsiveness and reagent integrity.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

Once a 7-azaspiro[3.5]nonane derivative demonstrates high in vitro potency and metabolic stability, it is advanced to in vivo efficacy testing using an OGTT in diabetic animal models.

  • Step 1: Animal Preparation (Critical Causality). Fast male Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats for 12–16 hours prior to the experiment. Water is provided ad libitum.

    • Why we do this: Fasting depletes hepatic glycogen stores. This ensures that the post-prandial glucose excursion observed during the test is entirely driven by the exogenous glucose challenge, providing a clean baseline to measure the drug's glucose-lowering effect.

  • Step 2: Baseline Measurement & Dosing. Measure baseline blood glucose (Time = -30 min) via tail vein prick using a calibrated glucometer. Administer the test compound (e.g., 10 mg/kg) or vehicle control via oral gavage (PO).

  • Step 3: Glucose Challenge. Exactly 30 minutes post-dose (Time = 0 min), administer a glucose load (2 g/kg) via oral gavage.

  • Step 4: Kinetic Sampling. Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose challenge. Calculate the Area Under the Curve (AUC₀₋₁₂₀) to quantify total glucose exposure.

  • Self-Validation Checkpoint: The vehicle-treated control group must show a statistically significant glucose excursion (typically peaking at 30 minutes) compared to their baseline. A known anti-diabetic agent (e.g., Sitagliptin) must be included as a positive control to validate the dynamic range and physiological responsiveness of the specific animal cohort.

References

  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus Source: Bioorganic Chemistry URL: [Link]

Comparative

Unlocking Downstream Analgesia: A Comprehensive SAR Comparison Guide of Aminospiro[3.5]nonane Analogs as EP4R Antagonists

The management of inflammatory pain has long been dominated by nonsteroidal anti-inflammatory drugs (NSAIDs). However, because NSAIDs inhibit COX-1 and COX-2 enzymes upstream in the arachidonic acid cascade, they disrupt...

Author: BenchChem Technical Support Team. Date: March 2026

The management of inflammatory pain has long been dominated by nonsteroidal anti-inflammatory drugs (NSAIDs). However, because NSAIDs inhibit COX-1 and COX-2 enzymes upstream in the arachidonic acid cascade, they disrupt global prostanoid biosynthesis, leading to well-documented pleiotropic effects such as gastrointestinal bleeding and cardiovascular toxicity.

To circumvent these adverse effects, modern drug discovery has shifted toward downstream targets—specifically, the Prostaglandin E2 Receptor 4 (EP4R). While traditional EP4R antagonists have relied heavily on flat, 2D aromatic scaffolds like benzoic acids or acylsulfonamides, recent structure-based virtual screening has identified a highly novel 3D scaffold: aminospiro[3.5]nonane [1].

This guide provides an in-depth comparison of aminospiro[3.5]nonane analogs against traditional EP4R antagonists, detailing the structure-activity relationship (SAR) optimization, mechanistic advantages, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: Escaping "Flatland" in EP4R Antagonism

The orthosteric binding pocket of EP4R is deep and highly hydrophobic, capped by polar residues that interact with the acidic headgroup of endogenous PGE2. Traditional antagonists (e.g., ONO-AE3-208) utilize planar aromatic rings that limit the three-dimensional vectors available to probe the depths of this pocket.

By contrast, the aminospiro[3.5]nonane scaffold introduces a rigid, spirocyclic 3D architecture. As demonstrated by [1], the aminospiro[3.5]nonane-carboxylate building block (e.g., EN300-6505077) allows the acidic warhead to form critical hydrogen bonds and ion pairs with Thr168 (ECL2), Tyr80 (TM2), and Arg316 (TM7) . Meanwhile, the spiro[3.5]nonane ring projects deeply into the hydrophobic core, achieving a binding pose inaccessible to traditional flat scaffolds.

G Tissue_Damage Tissue Damage Arachidonic_Acid Arachidonic Acid Tissue_Damage->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGE2 Prostaglandin E2 COX->PGE2 Synthesis EP4R EP4 Receptor PGE2->EP4R Binding Pain Pain Signaling EP4R->Pain Activation NSAIDs NSAIDs NSAIDs->COX Upstream Inhibition Aminospiro Aminospiro[3.5]nonane Aminospiro->EP4R Downstream Antagonism

Fig 1: Inflammatory pain signaling: upstream NSAID inhibition vs downstream EP4R antagonism.

SAR Study & Performance Comparison

The SAR optimization of the initial aminospiro[3.5]nonane hit (Compound 71) focused on modifying the halide coupling reagents attached to the central amine. By utilizing make-on-demand virtual analog libraries (such as the Enamine REAL database), researchers coupled the aminospiro scaffold to various tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives.

The optimization successfully yielded Compound 74 , which achieved a 15-fold improvement in potency. Mutagenesis studies (Thr69Ala) confirmed that this optimization was driven by the formation of a new, targeted hydrogen bond between the optimized ligand and the Thr69 residue of the EP4R receptor [1].

Quantitative Performance Matrix

The following table benchmarks the aminospiro[3.5]nonane analogs against the clinical standard ONO-AE3-208.

CompoundScaffold ArchitectureFunctional Antagonism (IC₅₀)Binding Affinity (Kᵢ)Key Structural Interactions
ONO-AE3-208 Benzoic Acid (Planar, 2D)~1.3 nM~1.0 nMShallow orthosteric insertion
Compound 71 (Initial Hit)Aminospiro[3.5]nonane250 nM180 nMH-bond/Ion pair to Arg316 & Thr168
Compound 74 (Optimized)Aminospiro[3.5]nonane16 nM 12 nM Deep insertion + H-bond to Thr69

Data synthesized from [1].

SAR_Workflow Screen Ultra-large Docking Hit Hit 71 (Aminospiro) Screen->Hit Lib Virtual Analog Library Hit->Lib Scaffold Extraction Synth De Novo Synthesis Lib->Synth Make-on-demand Assay In Vitro Validation Synth->Assay Lead Optimized Lead 74 Assay->Lead SAR Iteration

Fig 2: Structure-based SAR optimization workflow for aminospiro[3.5]nonane EP4R antagonists.

Experimental Protocols: Validating the SAR

To ensure scientific integrity, the SAR of aminospiro[3.5]nonane analogs must be evaluated using self-validating assay systems. The following protocols detail the functional and binding assays required to objectively measure antagonist performance.

Protocol A: PRESTO-Tango β -Arrestin2 Recruitment Assay (Functional Antagonism)

Causality: GPCR antagonism cannot be proven by binding alone; it requires functional validation. The PRESTO-Tango assay measures the downstream recruitment of β -arrestin2, providing a direct readout of receptor blockade. By using an EC₈₀ concentration of PGE2 as a baseline, the system self-validates the specific inhibitory capacity (IC₅₀) of the aminospiro analogs.

Step-by-Step Methodology:

  • Cell Preparation: Plate HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β -arrestin2-TEV fusion protein) in poly-L-lysine-coated 384-well plates at a density of 10,000 cells/well.

  • Transfection: Transfect the cells with the EP4R-Tango plasmid using a standard lipofection reagent. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the aminospiro[3.5]nonane analogs (e.g., Compound 71 and 74) in assay buffer. Add the analogs to the cells and incubate for 30 minutes to allow orthosteric binding.

  • Agonist Challenge: Add PGE2 at its predetermined EC₈₀ concentration to all test wells. (Include wells with PGE2 alone as a 100% activation control, and buffer alone as a 0% baseline).

  • Incubation & Readout: Incubate the plates overnight (16–20 hours) to allow for gene transcription and luciferase expression. Add Bright-Glo reagent (Promega) and measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence data against the controls and fit to a non-linear regression curve to determine the IC₅₀.

Protocol B: Radioligand Binding Assay (³H-PGE₂ Displacement)

Causality: To confirm that the functional antagonism observed in Protocol A is due to direct competition at the orthosteric site, a radioligand displacement assay is required. The inclusion of a Non-Specific Binding (NSB) control ensures the signal is exclusively derived from the EP4R pocket.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells transiently expressing EP4R. Homogenize in ice-cold binding buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well format, combine 50 µg of membrane protein, 1 nM of [³H]-PGE₂ (radioligand), and varying concentrations of the unlabeled aminospiro[3.5]nonane analogs (competitors).

  • NSB Control: In parallel wells, add 10 µM of unlabeled PGE2 to define non-specific binding. This is a critical self-validating step to subtract background noise.

  • Incubation: Incubate the reaction mixture at room temperature for 90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash the filters three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter. Calculate the Kᵢ using the Cheng-Prusoff equation.

Conclusion

The transition from planar aromatic rings to the aminospiro[3.5]nonane scaffold represents a significant leap in the design of EP4R antagonists for inflammatory pain. By exploiting the 3D geometry of the spirocyclic ring, these analogs achieve deeper orthosteric penetration and highly specific hydrogen bonding (e.g., with Thr69 and Arg316). As demonstrated by the SAR progression from Compound 71 to the highly potent Compound 74, this scaffold offers a robust, chemically tractable pathway for developing next-generation, downstream analgesics devoid of traditional NSAID toxicities.

References

  • Gahbauer, S., DeLeon, C., Braz, J.M., et al. "Docking for EP4R antagonists active against inflammatory pain." Nature Communications 14, 8067 (2023). Available at:[Link]

Validation

Beyond the Flexible Chain: A Comparative Guide to Spiro[3.5]nonane and PEG Linkers in PROTAC Design

Introduction: The Linker as a Linchpin of PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's native ubiquitin-proteasome system to achieve targeted protein...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linker as a Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of three distinct parts: a "warhead" ligand for the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the warhead and anchor ensure binding specificity, the linker is far from a passive spacer. Its chemical nature, length, and rigidity are critical determinants of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as crucial pharmacokinetic (PK) and drug metabolism (DMPK) properties.[3][4]

For years, the field has been dominated by flexible linkers, most notably those based on polyethylene glycol (PEG).[5] Their synthetic tractability and hydrophilicity have made them a default choice for rapidly generating and testing PROTAC concepts.[6] However, the empirical nature of linker design is shifting towards a more rational, structure-guided approach.[4] This has spurred the exploration of rigid scaffolds designed to pre-organize the PROTAC molecule into a bioactive conformation, reduce the entropic penalty of ternary complex formation, and improve drug-like properties.[1] Among these, spirocyclic systems, particularly the spiro[3.5]nonane scaffold, have emerged as a compelling strategy to enhance molecular three-dimensionality and optimize performance.[7][8]

This guide provides an in-depth, data-driven comparison of the archetypal flexible PEG linkers and the emerging class of rigid spiro[3.5]nonane linkers, offering researchers and drug developers the insights needed to make strategic choices in their PROTAC design campaigns.

The Archetype: Polyethylene Glycol (PEG) Linkers

PEG linkers are aliphatic chains composed of repeating ethylene glycol units. Their prevalence in over half of reported PROTACs stems from a combination of advantageous properties.[5]

  • Hydrophilicity: The ether oxygens in the PEG backbone increase the hydrophilicity of the PROTAC, which can improve the aqueous solubility of what are often large, "beyond Rule of 5" molecules.[5][9]

  • Flexibility: High conformational flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry.[6]

  • Synthetic Accessibility: A wide variety of bifunctional PEG building blocks are commercially available, facilitating the rapid synthesis of PROTAC libraries with varying linker lengths.[10]

However, this flexibility is a double-edged sword. The high number of rotatable bonds can lead to a significant entropic penalty upon binding and ternary complex formation.[11] Furthermore, PEG chains can be susceptible to oxidative metabolism, and their flexibility can make it difficult to achieve selectivity between closely related protein targets.[1][4] The optimal length of a PEG linker must be empirically determined for each new POI-E3 ligase pair, as efficacy is highly context-dependent.[5][6]

Data Presentation: Performance of Representative PEG-Linked PROTACs

The following table summarizes typical performance data for PROTACs employing PEG linkers, illustrating the critical impact of linker length on degradation potency.

Target Protein E3 Ligase Linker DC₅₀ (nM) Dₘₐₓ (%) Key Observation Reference
BRD4VHLPEG35585Potent degradation, but less effective than longer linkers.[12]
BRD4VHLPEG515>98Optimal linker length in this series, showing improved potency.[12]
BTKCRBN<5 PEG unitsInactive-Linker is too short to effectively bridge the proteins.[5]
TBK1VHL21-atom (Alkyl/Ether)396Demonstrates high potency with a long, flexible linker.[13]
ERαVHL16-atom PEGMore Potent>90A longer linker proved significantly more effective than a 12-atom version.[6]
  • DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.

  • Dₘₐₓ: Maximum percentage of target protein degradation.

The Challenger: Spiro[3.5]nonane Linkers

Spiro[3.5]nonane and related spirocyclic linkers represent a distinct strategy in PROTAC design. By introducing a rigid, three-dimensional scaffold, these linkers aim to address the limitations of their flexible counterparts.

  • Rigidity and Conformational Pre-organization: The locked conformation of the spirocycle reduces the molecule's rotational freedom.[1] This can pre-organize the warhead and anchor ligands into a bioactive conformation that is more favorable for ternary complex formation, thereby minimizing the entropic penalty upon binding.

  • Improved Physicochemical Properties: Incorporating a rigid, saturated ring system can improve key DMPK properties. Spirocycles can enhance membrane permeability by reducing the topological polar surface area (TPSA) and creating a more defined three-dimensional shape that shields polar groups.[7]

  • Metabolic Stability: Compared to linear PEG or alkyl chains, saturated carbocycles are often less susceptible to metabolic degradation.[]

  • Novelty and IP: The use of less conventional linkers provides access to novel chemical space and new intellectual property.[8]

The central hypothesis is that the energetic cost of conformational restriction will be offset by a more favorable binding entropy and improved cell permeability, leading to a more potent and drug-like molecule.

Comparative Analysis: A Head-to-Head Look at the Data

Direct, perfectly controlled comparisons between PEG and spiro[3.5]nonane linkers in a single system are rare in published literature. However, a landmark study on hematopoietic prostaglandin D synthase (H-PGDS) degraders provides an exceptional opportunity to compare a PROTAC containing an azaspiro[3.5]nonane linker against closely related analogs with varying flexibility.

Case Study: H-PGDS Degraders

In a study by Sakamoto et al., researchers designed and synthesized a series of H-PGDS-targeting PROTACs recruiting the CRBN E3 ligase.[7] The series included PROTAC-3, which features a rigid azaspiro[3.5]nonane linker. This was compared against PROTAC-1 (a more flexible piperazine/piperidine linker) and PROTAC-2 (a more flexible acyclic linker).

Compound Linker Type Degradation (DC₅₀, nM) Intracellular Accumulation Ternary Complex Stability Binding Affinity (IC₅₀, nM)
PROTAC-1Piperazine/Piperidine0.094 ± 0.044BaselineMost Stable45.1 ± 3.7
PROTAC-2Acyclic (more flexible)0.22 ± 0.070LowerIntermediate69.0 ± 4.0
PROTAC-3 Azaspiro[3.5]nonane 0.15 ± 0.072 Markedly Higher Least Stable 32.1 ± 2.1
PROTAC-4Azaspiro[5.5]undecane0.19 ± 0.044HigherIntermediate36.1 ± 4.3

(Data sourced from Sakamoto et al., 2023)[7]

Expertise & Experience: Interpreting the Trade-Off

The results from the H-PGDS study are illuminating and highlight a critical principle in advanced PROTAC design: there is often a trade-off between cell permeability and ternary complex stability.

  • Degradation Potency: All tested PROTACs were exceptionally potent, with DC₅₀ values in the sub-nanomolar range. This indicates that despite differences in other parameters, each linker was capable of orienting the POI and E3 ligase for effective degradation.

  • Intracellular Accumulation: The standout result was the "markedly higher" intracellular accumulation of the spiro[3.5]nonane-containing PROTAC-3. This strongly supports the hypothesis that rigidifying the linker and reducing TPSA can significantly improve cell permeability—a major hurdle for many PROTACs.[7]

  • Ternary Complex Stability: Counterintuitively, the same rigid PROTAC-3 that excelled in cell entry formed the least stable ternary complex. This suggests that while the spiro[3.5]nonane linker is excellent for traversing the cell membrane, its rigid conformation may not be perfectly optimal for the protein-protein interactions required to form a highly stable complex in this specific context.

This case study demonstrates that spiro[3.5]nonane is not an automatic upgrade over flexible linkers. Instead, it is a powerful tool that can solve specific problems, like poor permeability, but may introduce new challenges, like suboptimal complex formation, that require further optimization.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism, the structural differences between linker types, and a typical experimental workflow.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: Structural contrast between a flexible PEG and a rigid spiro linker.

Caption: Experimental workflow for comparative evaluation of PROTAC linkers.

Experimental Protocols

Trustworthy and reproducible data relies on robust experimental methods. Below are outlines for the synthesis of a spiro[3.5]nonane-linked PROTAC and the primary assay for measuring degradation.

Protocol 1: Synthesis of an Azaspiro[3.5]nonane-Linked PROTAC (PROTAC-3 Example)

This protocol is adapted from the synthetic scheme reported for PROTAC-3 targeting H-PGDS.[7] It involves a key aromatic nucleophilic substitution reaction followed by deprotection and amide coupling.

Step 1: Aromatic Nucleophilic Substitution

  • To a solution of the POI-binding fluoro-aromatic intermediate (e.g., Compound 4 in the source, 1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO), add the azaspiro[3.5]nonane intermediate with a Boc-protected amine (e.g., Compound 5, 1.2 eq) and a non-nucleophilic base such as K₂CO₃ (3.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the Boc-protected intermediate (e.g., Compound 6).

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 10-20 equivalents or as a 20-50% solution in DCM) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step without further purification.

Step 3: Amide Coupling to E3 Ligase Ligand

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the E3 ligase ligand containing a carboxylic acid moiety (e.g., pomalidomide derivative, Compound 1, 1.0 eq) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected amine salt from Step 2 (1.1 eq) and additional DIPEA (to neutralize the salt) in DMF to the activated E3 ligand mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers, dry, filter, and concentrate. Purify the final PROTAC compound using preparative reverse-phase HPLC to yield the pure product.

Protocol 2: Western Blotting for Target Protein Degradation (DC₅₀ Determination)

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12]

  • Cell Culture and Treatment: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C. Collect the supernatant and determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95 °C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4 °C with a primary antibody specific to the POI.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Concurrently, probe a separate membrane or the same stripped membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).

  • Data Acquisition and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system. Quantify band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Conclusion and Authoritative Outlook

The choice between a flexible PEG linker and a rigid spiro[3.5]nonane linker is not a matter of inherent superiority but of strategic, context-dependent design. This guide demonstrates that while PEG linkers remain a reliable and effective starting point for establishing proof-of-concept, the rational incorporation of rigid scaffolds like spiro[3.5]nonane offers a powerful strategy for overcoming specific, well-defined challenges in PROTAC development.

For researchers, the path forward is clear. An initial screen with flexible PEG or alkyl linkers can efficiently establish the viability of a given warhead-anchor pair. If this initial series suffers from poor permeability or metabolic instability, a logical next step is the introduction of a rigidifying element like spiro[3.5]nonane. This move should be accompanied by a comprehensive suite of assays that measure not only degradation potency but also cellular accumulation and ternary complex stability to fully understand the biophysical consequences of the design choice. The future of PROTAC design lies in this multi-parameter optimization, where the linker is not merely a connector, but a key determinant of therapeutic success.

References

  • Sakamoto, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). Head-to-Head Comparison of PROTACs with Different PEGylated Linkers: A Guide for Researchers. BenchChem.
  • Nunes, J., et al. (2020). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sakamoto, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing.
  • BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.
  • Precise PEG LLC. (n.d.). Linkers in PROTACs. Precise PEG LLC.
  • Law, A.S., et al. (2023). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-xTAC. ChemRxiv. Available at: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing Linker Length for IRAK4 PROTAC Efficacy: A Technical Guide. BenchChem.
  • BenchChem. (2025). Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. BenchChem.
  • Law, A.S., et al. (2023). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. ChemRxiv. Available at: [Link]

  • Turetsky, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Bai, N., et al. (2021). In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses.
  • Promega Corporation. (2022). Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes.
  • Abdel-Azeim, S., et al. (2024). Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-Mediated PROTACs Targeting the Kinase FLT3. Pharmaceuticals. Available at: [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Gabizon, R., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • Turetsky, A., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • Turetsky, A., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential. BenchChem.
  • Scarpino, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers. BenchChem.
  • Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. Available at: [Link]

  • Itoh, Y., et al. (2021). Structure–Activity Relationship Study of PROTACs against Hematopoietic Prostaglandin D2 Synthase. RSC Medicinal Chemistry.
  • WuXi AppTec. (2022). Tackling the DMPK challenges of developing PROTAC drugs. WuXi AppTec.
  • Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. Biopharma PEG.
  • Zhao, B., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • L-T-Esteban, M., et al. (2023).
  • Biopharma PEG. (2021).

Sources

Comparative

head-to-head comparison of spiro[3.5]nonane and azaspiro[3.3]heptane scaffolds in drug design

Escaping Flatland: A Head-to-Head Comparison of Spiro[3.5]nonane and Azaspiro[3.3]heptane Scaffolds in Drug Design Introduction The transition from planar, aromatic rings to three-dimensional, sp3-rich architectures is a...

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Head-to-Head Comparison of Spiro[3.5]nonane and Azaspiro[3.3]heptane Scaffolds in Drug Design

Introduction The transition from planar, aromatic rings to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery[1]. This "escape from flatland" strategy directly correlates a higher fraction of sp3-hybridized carbons (Fsp3) with improved clinical success rates, driven by enhanced aqueous solubility, reduced off-target toxicity, and better metabolic stability[2][3]. Among the most privileged 3D motifs are spirocycles—bicyclic systems sharing a single quaternary carbon atom.

This guide provides an objective, head-to-head comparison of two highly sought-after spirocyclic scaffolds: the compact azaspiro[3.3]heptane and the more extended spiro[3.5]nonane (and its heteroatom derivatives). By analyzing their physicochemical profiles, structural topologies, and synthetic accessibility, we provide drug development professionals with an authoritative framework for scaffold selection.

Structural Topology & Physicochemical Profiling

While both scaffolds increase Fsp3 and introduce rigid vectorization, their distinct ring sizes dictate their application in medicinal chemistry.

  • Azaspiro[3.3]heptane: Comprising two fused four-membered rings, this scaffold is highly strained and compact. It has been extensively validated as a premium bioisostere for piperidine and piperazine[4]. Its linear or angular exit vectors perfectly mimic the spatial arrangement of 6-membered rings, but its smaller hydrophobic surface area drastically lowers lipophilicity (LogD) and boosts aqueous solubility[5][6].

  • Spiro[3.5]nonane / Azaspiro[3.5]nonane: Featuring a four-membered ring spiro-fused to a six-membered ring, this scaffold is larger and less strained. The six-membered ring typically adopts a stable chair conformation, allowing it to project substituents deeply into large, hydrophobic binding pockets (e.g., GPCRs or KRAS)[7][8].

Table 1: Comparative Physicochemical Data (Data aggregated from comparative studies against standard planar counterparts[1][7])

Property / ParameterAzaspiro[3.3]heptane DerivativesAzaspiro[3.5]nonane DerivativesPlanar Counterpart (e.g., Piperidine)
Ring Topology 4/4 spiro-fused4/6 spiro-fused6-membered monocyclic
Typical LogD 1.5 – 2.5 (Significant drop)2.0 – 3.0 (Moderate drop)> 3.0 (Highly lipophilic)
Aqueous Solubility 100 – 300 µM (Excellent)75 – 200 µM (Good)< 50 µM (Poor)
Metabolic Stability > 60 min (Resistant to CYP)> 60 min (Resistant to CYP)Susceptible to oxidation
Primary Utility Lowering clearance, enhancing solubilityFilling deep hydrophobic pocketsLegacy hit generation

Causality in Scaffold Selection: The Rational Design Workflow

Choosing between a [3.3] and a [3.5] spirocycle is not arbitrary; it is dictated by the specific liabilities of the lead compound and the topography of the target protein.

If a lead compound suffers from high metabolic clearance and poor solubility due to excessive lipophilicity, the azaspiro[3.3]heptane is the superior choice. Its compact nature strips away unnecessary hydrocarbon bulk while maintaining the basic amine required for target engagement[6]. Conversely, if the target features a deep, cavernous binding site (such as the allosteric pockets of GPCRs), the spiro[3.5]nonane scaffold is preferred. The 6-membered ring anchors the molecule via van der Waals interactions, while the rigid 4-membered ring acts as a structural antenna, projecting polar groups toward solvent-exposed regions[7].

ScaffoldSelection Start Target Pocket & DMPK Analysis Pocket Binding Pocket Volume? Start->Pocket SmallPocket Narrow / Constricted Pocket->SmallPocket LargePocket Deep / Hydrophobic Pocket->LargePocket DMPK1 High Clearance / Poor Solubility? SmallPocket->DMPK1 DMPK2 Need Vector Projection? LargePocket->DMPK2 Aza33 Azaspiro[3.3]heptane (Compact, High Sol, Low LogD) DMPK1->Aza33 Yes: Reduce LogD Spiro35 Spiro[3.5]nonane (Extended, Chair Conformer) DMPK2->Spiro35 Yes: Fill Pocket

Caption: Logical decision tree for selecting between spiro[3.3] and spiro[3.5] scaffolds.

Experimental Protocols: Synthesizing the Scaffolds

The synthesis of strained quaternary centers requires precise control over reaction conditions. Below are field-validated protocols for accessing both scaffolds, detailing the chemical causality behind each step.

Protocol A: Synthesis of the 1-Azaspiro[3.3]heptane Core via[2+2] Cycloaddition

Reference Methodology: Validated for the synthesis of piperidine bioisosteres[4].

  • Cycloaddition: In a flame-dried flask under argon, dissolve methylenecyclobutane (1.0 equiv) in anhydrous dichloromethane (DCM). Cool to -78 °C. Dropwise, add chlorosulfonyl isocyanate (Graf's isocyanate, 1.2 equiv).

    • Causality: The thermal [2+2] cycloaddition constructs the highly strained spirocyclic β-lactam. Cryogenic conditions prevent polymerization of the highly reactive isocyanate.

  • Hydrolysis: Warm the mixture to 0 °C and add an aqueous solution of sodium sulfite (Na₂SO₃) to reductively cleave the chlorosulfonyl protecting group, yielding the free spiro-β-lactam.

  • Selective Reduction: In a separate flask, generate alane (AlH₃) in situ by reacting LiAlH₄ with AlCl₃ (3:1 ratio) in anhydrous THF at 0 °C. Slowly transfer the spiro-β-lactam into the alane solution.

    • Causality: Standard LiAlH₄ often causes destructive ring-opening of strained β-lactams. Alane acts as a highly electrophilic reducing agent, coordinating to the carbonyl oxygen and reducing it to the amine without cleaving the delicate 4-membered azetidine ring[4].

  • Workup: Quench carefully with a standard Fieser workup, filter the aluminum salts through Celite, and purify the 1-azaspiro[3.3]heptane via vacuum distillation.

Protocol B: Cryogenic Reduction for Functionalized Spiro[3.5]nonane Derivatives

Reference Methodology: Synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives[9].

  • Substrate Preparation: Dissolve the BOC-protected spiro[3.5]nonane ester/ketone precursor in anhydrous THF under an inert argon atmosphere.

  • Cryogenic Reduction: Cool the reaction mixture strictly to -20 °C using a dry ice/ethylene glycol bath. Carefully add LiAlH₄ portion-wise.

    • Causality: Maintaining -20 °C is critical. The spiro[3.5] system, while less strained than the [3.3] system, contains sensitive functional groups (like the BOC-protected amine) that can degrade under the exothermic heat of hydride reduction.

  • Acidic Quenching: Quench the excess LiAlH₄ by the dropwise addition of a 20% aqueous sodium bisulfate (NaHSO₄) solution until the mixture transitions from grey to yellowish[9].

    • Causality: Unlike the basic Fieser workup used in Protocol A, the acidic sodium bisulfate quench prevents the formation of intractable aluminum emulsions and preserves the integrity of the newly formed carboxylic acid/alcohol vectors on the spiro[3.5]nonane core.

  • Isolation: Dilute with additional NaHSO₄ solution, extract the organic phase, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the functionalized spiro[3.5]nonane as a yellow oil (typical yields >80%).

Case Studies in Biological Targets

The divergent properties of these scaffolds dictate their success across different therapeutic areas.

Azaspiro[3.3]heptane in Local Anesthetics: Incorporating the 2-azaspiro[3.3]heptane core into the local anesthetic Bupivacaine (replacing its piperidine ring) resulted in a patent-free analog with significantly enhanced in vivo activity and a longer duration of action. The spirocycle lowered the molecule's toxicity while simultaneously improving its water solubility[4][9].

Spiro[3.5]nonane in Metabolic Disease (GPR119): Derivatives of 7-azaspiro[3.5]nonane have been successfully deployed as potent agonists for G Protein-Coupled Receptor 119 (GPR119), a major target for type 2 diabetes. The 6-membered ring of the spiro[3.5]nonane scaffold perfectly occupies the deep hydrophobic pocket of GPR119, while the spiro-fused azetidine directs the pharmacophore to trigger Gs-protein coupling and subsequent insulin release[7].

GPR119Pathway Agonist Spiro[3.5]nonane Agonist Receptor GPR119 Receptor Agonist->Receptor Binds GProtein Gs Protein Activation Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Produces Insulin Insulin Secretion (β-cells) cAMP->Insulin Triggers

Caption: GPR119 signaling pathway activated by spiro[3.5]nonane-based agonists.

Conclusion

Both azaspiro[3.3]heptane and spiro[3.5]nonane scaffolds offer powerful solutions to the limitations of planar drug molecules. The choice between them hinges on the specific physicochemical liabilities of the lead series: use [3.3] systems to aggressively reduce lipophilicity and improve solubility, and deploy [3.5] systems to structurally map deep binding pockets while maintaining metabolic stability.

References

  • Benchchem. "Advantages of spirocyclic scaffolds over planar structures in drug discovery". 1

  • Tandfonline. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?". 2

  • ACS Publications. "Spirocyclic Scaffolds in Medicinal Chemistry". 3

  • PubMed / Angew Chem Int Ed Engl. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine". 4

  • Benchchem. "A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery".7

  • ACS Publications. "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks".6

  • ChemRxiv. "Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]". 8

  • French-Ukrainian Journal of Chemistry. "oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design".9

Sources

Validation

A Researcher's Guide to Assessing Off-Target Effects of Spiro[3.5]nonane-Containing Compounds

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer a blend of efficacy and safety is paramount. Spiro[3.5]nonane-containing compounds have emerged as a promising class of molecu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer a blend of efficacy and safety is paramount. Spiro[3.5]nonane-containing compounds have emerged as a promising class of molecules, with their rigid, three-dimensional structures offering the potential for high target specificity and improved physicochemical properties.[1][2][3][4] However, as with any novel chemical entity, a thorough assessment of off-target effects is a critical step in de-risking their development and ensuring their therapeutic potential is not undermined by unforeseen toxicity.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the off-target liabilities of spiro[3.5]nonane-containing compounds, integrating established methodologies with field-proven insights.

The unique three-dimensional arrangement of spirocyclic scaffolds can be leveraged to enhance binding affinity to the intended target while minimizing interactions with unintended proteins.[1][7][8] Nevertheless, the potential for off-target binding remains a significant hurdle in drug development, often leading to adverse effects and late-stage attrition of drug candidates.[5][6] Therefore, a proactive and systematic approach to identifying and characterizing these interactions is not just a regulatory requirement but a fundamental aspect of sound scientific research.

Part 1: A Multi-Pronged Strategy for Off-Target Assessment

A robust assessment of off-target effects requires a multi-faceted approach that combines computational prediction with in vitro and cell-based experimental validation. This tiered strategy allows for the early identification of potential liabilities, followed by a more focused and resource-efficient experimental investigation.

In Silico Profiling: The First Line of Defense

Computational methods serve as an invaluable initial screening tool to predict potential off-target interactions.[9][10][11] By leveraging large databases of known drug-target interactions and sophisticated algorithms, these approaches can flag potential liabilities before a compound is even synthesized.

  • Similarity-Based Methods: These approaches, such as the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of the spiro[3.5]nonane-containing compound to a database of molecules with known biological activities.[9][12] This can provide initial clues about potential off-target families.

  • Structure-Based Methods: Techniques like molecular docking simulate the binding of the compound to the three-dimensional structures of a wide panel of off-target proteins.[5][10] This can offer more detailed insights into potential binding modes and affinities.

  • Machine Learning and AI: Modern approaches utilize machine learning and artificial intelligence to build predictive models based on vast datasets of chemical structures and their associated biological activities.[12][13][14] These models can often identify complex structure-activity relationships that are not apparent from simple similarity searches.

It is crucial to recognize that in silico predictions are not definitive and require experimental validation.[15] However, they play a vital role in prioritizing experimental resources and guiding the design of subsequent assays.

In Vitro Binding and Functional Assays: Quantifying Interactions

Once potential off-targets have been identified through in silico methods, or as part of a broader screening strategy, in vitro assays are employed to quantify the binding affinity and functional consequences of these interactions.

  • Receptor-Ligand Binding Assays: These assays directly measure the interaction between a compound and a specific protein target.[16][17][18][19] Radioligand binding assays, while requiring specialized facilities, offer high sensitivity.[16][17] Non-radioactive methods, such as those based on fluorescence, are becoming increasingly common for high-throughput screening.[17][20]

  • Enzyme Inhibition Assays: For off-targets that are enzymes, such as kinases, assays that measure the inhibition of their catalytic activity are essential.[21][22] These can be performed in various formats, including radiometric and luminescence-based assays.[23]

  • Kinase Profiling: Given that kinases are a frequent source of off-target effects for many small molecules, screening against a broad panel of kinases is a standard practice in drug discovery.[22][24][25] This provides a comprehensive overview of a compound's selectivity profile.

Cell-Based Assays: Assessing Effects in a Biological Context

Cell-based assays provide a more physiologically relevant system to evaluate the consequences of off-target engagement. These assays can reveal effects that are not apparent in simple biochemical assays, such as those related to cell signaling pathways and overall cell health.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement within intact cells by measuring the thermal stabilization of a protein upon ligand binding.[26][27][28][29] A shift in the melting temperature of a protein in the presence of the compound provides direct evidence of binding in a cellular environment.[28][29][30]

  • Phenotypic Screening: This approach involves testing the compound across a variety of cell lines and measuring its effects on cellular phenotypes, such as cell viability, proliferation, or morphology. Unexpected phenotypic effects can be indicative of off-target activity.[24]

  • Signaling Pathway Analysis: If a potential off-target is known to be involved in a specific signaling pathway, assays that measure the activity of that pathway can be used to determine if the compound is modulating its function.[31]

The following diagram illustrates a typical workflow for assessing off-target effects, integrating computational and experimental approaches.

Off_Target_Assessment_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Confirmation InSilico Computational Profiling (Similarity, Docking, AI/ML) BindingAssays Receptor-Ligand Binding Assays InSilico->BindingAssays Prioritize Targets EnzymeAssays Enzyme Inhibition Assays (e.g., Kinase Profiling) InSilico->EnzymeAssays Prioritize Targets CETSA Cellular Thermal Shift Assay (CETSA) BindingAssays->CETSA Confirm Cellular Engagement EnzymeAssays->CETSA Confirm Cellular Engagement Phenotypic Phenotypic Screening CETSA->Phenotypic Investigate Cellular Consequences Pathway Signaling Pathway Analysis CETSA->Pathway Investigate Pathway Modulation

Caption: A tiered workflow for assessing off-target effects.

Part 2: Experimental Protocols and Data Interpretation

To ensure the scientific integrity of the off-target assessment, it is essential to follow well-validated experimental protocols and to interpret the resulting data within the appropriate context.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment to validate the engagement of a spiro[3.5]nonane-containing compound with a potential off-target protein in a cellular context.[26][27][28][29]

Materials:

  • Cell line expressing the protein of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., detergent-free buffer with protease and phosphatase inhibitors)

  • Spiro[3.5]nonane-containing compound and vehicle control (e.g., DMSO)

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the protein of interest

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Culture the cells to the desired confluency. Treat the cells with the spiro[3.5]nonane-containing compound at various concentrations or with a vehicle control for a specified period.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells using methods such as freeze-thaw cycles.[26]

  • Heat Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures for a defined time (e.g., 3 minutes) using a thermal cycler.[26][28]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.[26]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting.[27]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[30]

Protocol: Kinase Profiling

This protocol outlines a general approach for screening a spiro[3.5]nonane-containing compound against a panel of kinases to assess its selectivity.

Materials:

  • Recombinant kinases

  • Substrates for each kinase

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP, or non-radiolabeled for luminescence-based assays)

  • Spiro[3.5]nonane-containing compound

  • Assay buffer

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or luminescence reagents for ADP-Glo™ like assays)

Procedure:

  • Assay Setup: In a microplate, combine the kinase, its substrate, and the spiro[3.5]nonane-containing compound at a set concentration (for single-point screening) or a range of concentrations (for IC₅₀ determination).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction for a specified time at an appropriate temperature.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., quantifying radiolabeled phosphate incorporation into the substrate or measuring ADP production via a luminescent signal).[23]

  • Data Analysis: Calculate the percentage of inhibition of each kinase by the compound. For IC₅₀ determination, plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve.

Data Interpretation and Comparison

The data generated from these assays should be carefully analyzed and compared to understand the off-target profile of the spiro[3.5]nonane-containing compound.

Table 1: Exemplar Off-Target Assessment Data

Assay TypeTargetResult (Test Compound)Result (Control Compound)Interpretation
In Silico Kinase PanelPredicted binding to Kinase X, Y, ZPredicted binding to Kinase A, BTest compound may have a different kinase off-target profile.
In Vitro Kinase XIC₅₀ = 0.5 µMIC₅₀ > 10 µMConfirms off-target activity at Kinase X.
Kinase YIC₅₀ > 10 µMIC₅₀ = 0.1 µMTest compound is more selective against Kinase Y.
Kinase ZIC₅₀ = 2.0 µMIC₅₀ > 10 µMConfirms off-target activity at Kinase Z.
Cell-Based CETSA (Kinase X)ΔTm = +3.5°CNo significant shiftConfirms cellular engagement with Kinase X.
Cell ViabilityGI₅₀ = 5.0 µMGI₅₀ > 20 µMPotential for off-target-mediated cytotoxicity.

This table provides a template for summarizing and comparing the off-target data for a spiro[3.5]nonane-containing compound against a relevant control.

The following diagram illustrates the relationship between target engagement and cellular response, a key aspect of interpreting off-target effects.

Target_Engagement_Response Compound Spiro[3.5]nonane Compound OnTarget On-Target Protein Compound->OnTarget Binds OffTarget Off-Target Protein Compound->OffTarget Binds DesiredEffect Desired Therapeutic Effect OnTarget->DesiredEffect Leads to AdverseEffect Adverse Side Effect OffTarget->AdverseEffect Leads to

Caption: Relationship between on-target and off-target binding.

Part 3: Mitigating Off-Target Effects and Future Directions

Identifying off-target liabilities is the first step; the next is to use this information to guide the design of safer and more selective compounds. The rigid nature of the spiro[3.5]nonane scaffold can be an advantage in this regard, as subtle structural modifications can lead to significant changes in the off-target profile.[7]

Structure-activity relationship (SAR) studies that integrate both on-target and off-target data are crucial for identifying the structural features responsible for unwanted interactions. This knowledge can then be used to rationally design new analogs with improved selectivity.

The field of predictive toxicology is continually evolving, with the development of more sophisticated computational models and experimental techniques.[32][33] As our understanding of the molecular basis of off-target effects grows, so too will our ability to design safer and more effective medicines. The systematic approach outlined in this guide provides a solid foundation for researchers working with the promising class of spiro[3.5]nonane-containing compounds to navigate the complexities of off-target assessment and unlock their full therapeutic potential.

References

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Binding Assays. Selvita. [Link]

  • Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • A game changer in cancer kinase target profiling. ASBMB. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]

  • How can bioinformatics predict off-target effects of drugs?. Patsnap Synapse. [Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE. [Link]

  • The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. Drug Development & Delivery. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • How Well Do You Understand Off-Target Liability?. Charles River Laboratories. [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. PMC. [Link]

  • Predictive Toxicology. Schrödinger. [Link]

  • The CRISPR Paradox: Understanding On-Target and Off-Target Effects. CD Genomics. [Link]

  • Predictive Toxicology: Modeling Chemical Induced Toxicological Response Combining Circular Fingerprints with Random Forest and Support Vector Machine. Frontiers in Environmental Science. [Link]

  • Advancing predictive toxicology: overcoming hurdles and shaping the future. University of Cambridge. [Link]

  • Machine Learning-Based Predictive Toxicology for Early-Stage Drug De-Risking: An XGBoost Approach with SHAP. Preprints.org. [Link]

  • Emerging Approaches in Predictive Toxicology. PMC. [Link]

  • FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics. Advancing RNA. [Link]

  • Assessment of Dependence Liability of New Molecular Entities under the Current FDA Draft Guidance Document: “Seeking Best Practices”. Hilaris Publisher. [Link]

  • Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PMC. [Link]

  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. [Link]

  • Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies. Computational Molecular Biology. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profile of Drugs Containing the Aminospiro[3.5]nonane Moiety

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of novel scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic (PK) and pharmacodyna...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic (PK) and pharmacodynamic properties of drug candidates. Among the diverse array of three-dimensional structures, the aminospiro[3.5]nonane moiety has emerged as a promising scaffold. Its inherent rigidity and unique spatial arrangement offer a compelling alternative to more traditional, planar ring systems, with the potential to confer significant advantages in absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of drugs and drug candidates containing the aminospiro[3.5]nonane moiety. We will delve into available experimental data, explore the causal relationships behind the observed pharmacokinetic behaviors, and provide detailed protocols for key experimental assays.

The Aminospiro[3.5]nonane Scaffold: A Gateway to Favorable Pharmacokinetics

The aminospiro[3.5]nonane core, characterized by a shared carbon atom between a cyclobutane and a piperidine ring, imparts a distinct three-dimensionality to molecules. This structural feature is a key driver of its influence on a compound's pharmacokinetic profile. Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, such as those containing spirocycles, generally correlates with improved physicochemical properties and, consequently, better pharmacokinetic profiles.[1]

The introduction of an aminospiro[3.5]nonane moiety can lead to:

  • Enhanced Aqueous Solubility: The non-planar, polar nature of the amino-substituted spirocycle can disrupt crystal lattice packing and increase interactions with water, leading to improved solubility compared to more lipophilic, non-spirocyclic analogs. A study on a 7-oxa-2-azaspiro[3.5]nonane derivative demonstrated increased water solubility when compared to its piperidine analogue.[1]

  • Improved Metabolic Stability: The rigid spirocyclic core can sterically hinder access of metabolic enzymes, such as cytochrome P450s, to labile sites on the molecule, thereby reducing the rate of metabolism and prolonging the drug's half-life. Spirocyclic bioisosteres are of particular attention due to their improved metabolic stability towards oxidative enzymes, which is a known vulnerability for piperidine-containing structures.

  • Modulated Lipophilicity: The aminospiro[3.5]nonane scaffold allows for fine-tuning of a molecule's lipophilicity (LogP/LogD). While the core itself is relatively lipophilic, the presence of the amino group and the ability to introduce other polar functional groups provide avenues to optimize the balance between permeability and solubility.

  • Reduced Off-Target Effects: The defined conformational rigidity of the spirocycle can lock the molecule into a specific bioactive conformation, enhancing its selectivity for the intended target and potentially reducing interactions with off-target proteins, which can lead to adverse effects.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

A notable application of the aminospiro[3.5]nonane scaffold is in the development of agonists for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[2][3] The following tables summarize the available pharmacokinetic data for several 7-azaspiro[3.5]nonane GPR119 agonists, providing a basis for comparison.

Table 1: In Vivo Pharmacokinetic Parameters of 7-Azaspiro[3.5]nonane GPR119 Agonists in Rats

CompoundDose (mg/kg)RouteTmax (h)Cmax (ng/mL)AUC0-24h (ng·h/mL)t1/2 (h)Oral Bioavailability (F%)Reference
Compound 54g 3Oral1.035813403.245[2]

Table 2: In Vivo Pharmacokinetic Parameters of GPR119 Agonists in Mice

CompoundDose (mg/kg)RouteTmax (h)Cmax (ng/mL)AUC0-24h (h*ng/mL)Reference
ps297 10Oral0.5 - 123 ± 1919.6 ± 21[4][5]
ps318 10Oral0.25 - 0.575 ± 2235 ± 23[4][5]

Analysis of Pharmacokinetic Data:

The data presented for "Compound 54g" in rats demonstrates favorable oral pharmacokinetic properties for a 7-azaspiro[3.5]nonane derivative, with a respectable oral bioavailability of 45%.[2] The time to maximum concentration (Tmax) of 1.0 hour suggests rapid absorption from the gastrointestinal tract.[2] The half-life of 3.2 hours indicates a moderate duration of action.[2]

In contrast, the GPR119 agonists ps297 and ps318, evaluated in mice, exhibited poor oral absorption, as indicated by their low Cmax and AUC values.[4][5] These compounds were designed for gut-restricted activity, and their low systemic exposure is a desired feature for this specific therapeutic strategy.[4] This highlights the tunability of the aminospiro[3.5]nonane scaffold to achieve different pharmacokinetic objectives based on the desired therapeutic application.

While direct head-to-head comparative data with non-spirocyclic analogs is limited in the public domain, a study on bupivacaine analogues provides valuable insights. The replacement of a piperidine ring with a 7-oxa-2-azaspiro[3.5]nonane moiety resulted in increased hydrophobicity and slightly decreased metabolic stability in vitro.[6] However, the spirocyclic analogue exhibited significantly lower in vivo toxicity.[6] This underscores the complex interplay between physicochemical properties and the overall in vivo performance of these compounds.

Experimental Protocols for Pharmacokinetic Profiling

The characterization of the pharmacokinetic profile of a drug candidate involves a series of in vitro and in vivo experiments. The following are detailed protocols for key assays.

In Vitro ADME Assays

These assays provide early insights into the potential absorption and metabolic fate of a compound.

1. Caco-2 Permeability Assay

This assay assesses the potential for a drug to be absorbed across the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the monolayer to assess absorption (A-to-B permeability).

    • In a separate well, the compound is added to the basolateral (B) side to assess efflux (B-to-A permeability).

    • The plates are incubated at 37°C for a defined period (e.g., 2 hours).

    • Samples are taken from both the apical and basolateral chambers at various time points.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

2. Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

  • Materials: Pooled liver microsomes (human or other species), NADPH regenerating system (cofactor for CYP enzymes), test compound, and a positive control compound with known metabolic lability.

  • Assay Procedure:

    • The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The concentration of the parent compound remaining in the supernatant is quantified by LC-MS/MS. The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3. Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the blood, which can affect its distribution and availability to reach its target.

  • Methodology (Equilibrium Dialysis):

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.

    • The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS. The percentage of unbound and bound drug is then calculated.

In Vivo Pharmacokinetic Studies

These studies in animal models provide a comprehensive understanding of a drug's ADME profile in a living system.

Typical Protocol for an Oral Pharmacokinetic Study in Rats:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • A group of rats receives the test compound orally (PO) via gavage at a specific dose.

    • Another group receives the compound intravenously (IV) as a bolus injection to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from a cannulated vessel (e.g., jugular vein) or via tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Tmax: Time to reach maximum plasma concentration.

    • Cmax: Maximum plasma concentration.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.

    • F% (Oral Bioavailability): (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.

Visualizing Key Concepts

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Oral Administration GI_Tract GI Tract Oral->GI_Tract Ingestion Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Tissues Tissues & Target Site Systemic_Circulation->Tissues Distribution Liver Liver Systemic_Circulation->Liver First-Pass Metabolism Kidneys Kidneys Systemic_Circulation->Kidneys Tissues->Systemic_Circulation Redistribution Metabolites Metabolites Liver->Metabolites Metabolites->Kidneys Bile Bile Metabolites->Bile Excreted Excretion (Urine, Feces) Kidneys->Excreted Bile->Excreted

Caption: General overview of the ADME (Absorption, Distribution, Metabolism, and Excretion) process for an orally administered drug.

PK_Workflow cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo PK Study (Rodent) Caco2 Caco-2 Permeability PK_Analysis Pharmacokinetic Parameter Calculation Caco2->PK_Analysis Informs Absorption Microsomal Liver Microsomal Stability Microsomal->PK_Analysis Informs Metabolism PPB Plasma Protein Binding PPB->PK_Analysis Informs Distribution Dosing Oral & IV Dosing Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for characterizing the pharmacokinetic profile of a drug candidate.

Conclusion and Future Directions

The aminospiro[3.5]nonane moiety represents a valuable scaffold in modern drug discovery, offering a pathway to enhance the pharmacokinetic properties of drug candidates. The available data, particularly from the development of GPR119 agonists, demonstrates that this spirocyclic system can be tailored to achieve desirable ADME profiles, including good oral bioavailability and a moderate duration of action.

However, a clear need exists for more direct, head-to-head comparative studies of aminospiro[3.5]nonane-containing compounds and their non-spirocyclic counterparts. Such studies would provide more definitive, quantitative evidence of the scaffold's impact on key pharmacokinetic parameters and would greatly aid in the rational design of future drug candidates. As more compounds incorporating the aminospiro[3.5]nonane moiety advance through preclinical and clinical development, a richer dataset will undoubtedly emerge, further solidifying the role of this versatile scaffold in the medicinal chemist's toolkit.

References

  • Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 177, 117077. [Link]

  • Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Research Portal. [Link]

  • Makhado, P. B., et al. (2016). A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. Molecules, 21(5), 649. [Link]

  • Gauthier, J., et al. (2023). In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis. Frontiers in Pharmacology, 14, 1269415. [Link]

  • Hlushak, V., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]

Sources

Validation

Comparative Analysis of the Axially Chiral Enantiomers of tert-Butyl (2-aminospirononan-7-yl)carbamate

Comparative Analysis of the Axially Chiral Enantiomers of tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate Executive Summary: The Stereochemical Paradigm Shift In modern drug discovery, spirocyclic scaffolds are highly so...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Axially Chiral Enantiomers of tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate

Executive Summary: The Stereochemical Paradigm Shift

In modern drug discovery, spirocyclic scaffolds are highly sought after as Fsp3​ -rich bioisosteres for planar heterocycles (e.g., piperazines and morpholines). They offer superior metabolic stability, enhanced aqueous solubility, and unique three-dimensional exit vectors[1]. Among these, tert-Butyl (2-aminospiro[2]nonan-7-yl)carbamate has emerged as a critical building block, particularly in the design of PROTAC linkers and GPCR ligands[3].

However, a pervasive misconception in the field is the assumption that 2,7-disubstituted spiro[2]nonanes exhibit classical cis/trans diastereomerism. This guide provides a rigorous structural analysis proving that due to the orthogonal nature of the spirocyclic core, this molecule lacks geometric diastereomers and instead possesses axial chirality . We objectively compare the properties of its (aR) and (aS) enantiomers against traditional planar alternatives, providing self-validating experimental protocols for their synthesis, chiral resolution, and structural verification.

Structural & Stereochemical Analysis (The "Why")

To understand the isomeric landscape of tert-Butyl (2-aminospiro[2]nonan-7-yl)carbamate, one must analyze the geometry of the central sp3 spiro carbon (C4).

Unlike 1,3-disubstituted cyclobutanes or 1,4-disubstituted cyclohexanes which possess distinct cis and trans faces[4], the spiro carbon forces the cyclobutane and cyclohexane rings into strictly orthogonal planes[5].

  • The cyclobutane ring lies in the y=z symmetry plane of the cyclohexane chair.

  • Because the distal substituents at C2 and C7 are located precisely on these orthogonal symmetry planes, the distance from an "up" substituent at C2 to an equatorial substituent at C7 is mathematically identical to the distance from a "down" substituent at C2 to the same C7 position.

The Causality of Axial Chirality: Because the distances are identical, cis/trans isomerism vanishes. However, placing two different substituents at C2 ( −NH2​ and −H ) and two different substituents at C7 ( −NHBoc and −H ) breaks all global planes of symmetry and inversion centers. This elongation of the chiral axis results in axial chirality , meaning the molecule exists exclusively as a pair of non-superimposable enantiomers: the (aR) -isomer and the (aS) -isomer[6].

Figure 1: Orthogonal geometry leading to axial chirality in the spiro[2]nonane scaffold.

Comparative Physicochemical & Biological Profile

Because the isomers are enantiomers rather than diastereomers, their scalar physicochemical properties in an achiral environment are identical. Their value diverges significantly when interacting with chiral biological targets or polarized light.

Table 1: Quantitative Spectroscopic Data (Achiral vs. Chiral Environments)
Analytical TechniqueParameter (aR) -Spiro Isomer (aS) -Spiro Isomer
1 H NMR (500 MHz, CDCl 3​ ) δ (ppm)4.50 (br s, 1H), 3.45 (m, 1H), 3.20 (m, 1H), 1.44 (s, 9H)Identical to (aR)
13 C NMR (125 MHz, CDCl 3​ ) δ (ppm)155.2, 79.1, 48.5, 45.2, 38.1, 33.4, 28.4Identical to (aR)
Mass Spectrometry (ESI+) [M+H]+ 255.20 m/z255.20 m/z
Chiral SFC (Chiralpak IC) Retention Time ( tR​ )4.2 min (Peak 1)5.8 min (Peak 2)
VCD (Solution, CDCl 3​ ) Cotton EffectPositive at 1250 cm −1 Negative at 1250 cm −1
*Elution order is dependent on the specific chiral stationary phase (CSP).
Table 2: Performance Comparison vs. Traditional Planar Bioisosteres
PropertyAxially Chiral Spiro Isomers1,4-Piperazine (Planar Alternative)
Fsp3​ Fraction 1.0 (High 3D character)0.0 (Aromatic) / 1.0 (Planar Chair)
Metabolic Stability (CL int​ ) High (Sterically shielded core)Moderate (Prone to N-oxidation)
Exit Vector Trajectory Stereospecific (Twisted linear)Non-specific (Flat linear)
PROTAC Ternary Complex Formation Highly specific (Enantiomer dependent)Promiscuous (High conformational penalty)

Self-Validating Experimental Methodologies

To properly evaluate these isomers in a drug discovery campaign, researchers must synthesize the racemate, resolve the enantiomers, and assign their absolute configurations.

Figure 2: Workflow for the resolution and validation of axially chiral spiro isomers.

Protocol 1: Synthesis of the Racemic Mixture

Objective: Convert tert-butyl (2-oxospiro[2]nonan-7-yl)carbamate to the primary amine racemate.

  • Reaction Setup: Dissolve the starting ketone (1.0 eq) in anhydrous methanol (0.2 M). Add ammonium acetate (10.0 eq) and stir at room temperature for 30 minutes to pre-form the imine.

  • Reduction: Add sodium cyanoborohydride (NaBH 3​ CN, 1.5 eq) portion-wise.

    • Causality: NaBH 3​ CN is explicitly chosen over NaBH 4​ because it is stable at the slightly acidic pH required for imine formation, preventing premature reduction of the ketone and ensuring high yields of the target amine.

  • Validation: Monitor via LC-MS. The system is validated when the ketone mass ( [M+H−tBu]+ ) disappears and the product mass ( m/z 255.20) plateaus. Quench with saturated NaHCO 3​ , extract with EtOAc, and concentrate.

Protocol 2: Chiral Resolution via SFC

Objective: Separate the (aR) and (aS) enantiomers.

  • Chromatography Conditions: Utilize Supercritical Fluid Chromatography (SFC) with a Chiralpak IC column. Mobile phase: 70% supercritical CO 2​ / 30% MeOH with 0.1% DEA.

    • Causality: SFC is selected over traditional Normal Phase HPLC because the supercritical CO 2​ mobile phase provides higher diffusivity and lower viscosity. This minimizes band broadening, which is critical for resolving highly rigid, non-polar spirocyclic enantiomers that lack strong hydrogen-bonding handles.

  • Validation: Reinject the isolated fractions onto an analytical SFC column. Proceed to biological assays only if the Enantiomeric Excess ( ee ) is >99%.

Protocol 3: Absolute Configuration Assignment via VCD

Objective: Assign the (aR) and (aS) stereocenters without requiring crystallization.

  • Measurement: Record the Vibrational Circular Dichroism (VCD) and IR spectra of both enantiomers in CDCl 3​ at 0.1 M concentration.

    • Causality: High- Fsp3​ spirocycles often resist crystallization, forming oils or waxy solids. VCD bypasses the need for single crystals (required for anomalous X-ray dispersion) by measuring the differential absorption of left and right circularly polarized infrared light directly in solution.

  • Validation: Overlay the experimental VCD spectra with Density Functional Theory (DFT) calculated models of the (aR) and (aS) isomers. A mirrored Cotton effect at the 1250 cm −1 (C-N stretch) region confirms the assignment.

Biological Implications in Drug Discovery

The distinction between the (aR) and (aS) enantiomers is not merely an academic exercise; it dictates the success or failure of a drug candidate. When tert-Butyl (2-aminospiro[2]nonan-7-yl)carbamate is utilized as a linker in PROTACs[3], the axial chirality projects the target-binding warhead and the E3 ligase ligand at distinct 3D trajectories.

This stereospecificity governs the thermodynamics of the ternary complex. One enantiomer will likely align the target protein perfectly with the E3 ligase to facilitate ubiquitination, while its mirror image will introduce severe steric clashes, resulting in a complete loss of degradation efficacy. By understanding and controlling this axial chirality, researchers can leverage the spiro[2]nonane scaffold to achieve exquisite target selectivity that planar bioisosteres simply cannot match.

References

  • Spectroscopic Comparison of Cis and Trans Isomers of Spiro[2]nonane-1,3-diol BenchChem

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews (ACS Public
  • Enantioselective Synthesis of Axially Chiral Spiro[7]heptanes by Site-Selective C–H Functionalization Organic Letters (ACS Publications)

  • The Spirocycle Surge in Drug Discovery Drug Hunter
  • Tert-butyl (2-aminospiro[2]nonan-7-yl)(methyl)carbamate MedChemExpress

Sources

Comparative

benchmarking the synthetic accessibility of spiro[3.5]nonane against other spirocycles

Title: Navigating 3D Chemical Space: A Comparative Guide to the Synthetic Accessibility of Spiro[3.5]nonane vs. Alternative Spirocycles Executive Summary As a Senior Application Scientist, I frequently observe drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating 3D Chemical Space: A Comparative Guide to the Synthetic Accessibility of Spiro[3.5]nonane vs. Alternative Spirocycles

Executive Summary As a Senior Application Scientist, I frequently observe drug discovery programs stall not due to a lack of target affinity, but because the designed chemical matter is synthetically intractable. The transition from "flat" planar aromatics to three-dimensional (3D) spirocyclic scaffolds is a defining trend in modern medicinal chemistry, driven by the need to increase the fraction of sp3-hybridized carbons (Fsp3) for improved metabolic stability and clinical success[1]. However, the adoption of spirocycles is heavily bottlenecked by their Synthetic Accessibility (SA). Highly strained systems often require lengthy, low-yielding routes. This guide objectively benchmarks the synthetic accessibility of the spiro[3.5]nonane scaffold against smaller, more strained counterparts (e.g., spiro[3.3]heptane), providing actionable experimental protocols and mechanistic insights for drug development professionals.

Quantitative Benchmarking: Synthetic Accessibility Metrics

When evaluating spirocycles, synthetic tractability is not uniform across chemical space[2]. The ring size directly dictates the required synthetic strategy and the stability of the intermediate species. For instance, the highly strained spiro[3.3]heptane system typically requires pre-formed quaternary carbon fragments, resulting in longer synthetic sequences[3]. In contrast, the spiro[3.5]nonane framework benefits from reduced ring strain, allowing for more convergent assembly strategies such as direct enolate acylation or transition-metal-catalyzed cyclizations[3][4].

Table 1: Comparative Synthetic Accessibility of Spiro[3.n]alkane Scaffolds

ScaffoldRing StrainTypical Route LengthOverall YieldCommercial Availability of Precursors
Spiro[3.3]heptane Very High8 steps~32%Low
Spiro[3.4]octane High6 steps~45%Moderate
Spiro[3.5]nonane Moderate6 steps~53%High

Data synthesized from comparative synthetic methodologies for azaspiro[3.n]alkanes[3].

Strategic Workflows in Spirocycle Assembly

The disparity in synthetic accessibility is best illustrated by the divergent strategies required to construct these quaternary centers. While monoprotected 2,6-diazaspiro[3.3]heptanes demand an 8-step synthesis starting from a quaternary carbon fragment, the homologous 2,6-diazaspiro[3.5]nonane motifs can be accessed in just 6 steps[3]. This efficiency is achieved by leveraging enolate acylation and titanacyclobutane intermediates to build the quaternary center directly from readily available cyclic ketones[3].

Synthetic workflow divergence between spiro[3.3]heptane and spiro[3.5]nonane scaffolds.

Validated Experimental Protocols & Mechanistic Causality

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of spiro[3.5]nonane derivatives, emphasizing the causality behind critical experimental parameters. Every protocol is designed as a self-validating system.

Protocol A: Standard Reduction to Spiro[3.5]nonan-2-ol

Spiro[3.5]nonan-2-ol is a highly valuable scaffold for designing pharmacologically active analogs[5]. Its synthesis via the reduction of spiro[3.5]nonan-2-one serves as a reliable baseline protocol.

  • Preparation: Dissolve Spiro[3.5]nonan-2-one (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer[5].

  • Temperature Control (Critical Causality): Cool the solution strictly to 0 °C in an ice bath. Why? Sodium borohydride (NaBH₄) reduction is highly exothermic. Cooling prevents solvent boil-off, minimizes the formation of ring-opened side products typical in strained cyclic ketones, and ensures maximum kinetic control over the conversion.

  • Reagent Addition: Slowly add NaBH₄ (1.1 eq) in small portions. Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours[5].

  • Quench & Validation: Quench the reaction by the slow addition of deionized water[5]. Self-Validation: The cessation of hydrogen gas evolution confirms the safe decomposition of excess hydride. Reaction progress should be monitored via LC-MS; the disappearance of the ketone mass peak and emergence of the alcohol confirms full conversion. Extract with diethyl ether, dry over anhydrous MgSO₄, and concentrate.

Protocol B: Advanced Nickel-Catalyzed Divergent Cyclization

For highly functionalized spiro[3.5]nonanes, modern catalytic methods bypass traditional multi-step ring constructions. A recent breakthrough utilizes a Ni-catalyzed intramolecular arylative cyclization of unactivated alkenes tethered to carbonyl electrophiles[4].

  • Reaction Setup: Under an inert atmosphere, combine the alkene precursor (1.0 eq), arylboronic acid (2.0 eq), Ni catalyst (10 mol %), ligand (10 mol %), and base (3.0 eq) in tBuOH (0.2 M)[4].

  • Catalyst Selection (Critical Causality): Utilize NiCl₂·DME rather than Ni(OTf)₂. Why? The dimethoxyethane (DME) ligand offers superior exchange kinetics, stabilizing the active Ni(0) species during the catalytic cycle without prematurely coordinating and deactivating the metal center, which is a common failure point in spiro-annulation[4].

  • Solvent Selection (Critical Causality): tBuOH is mandatory. Why? It provides the optimal proton-shuttling capabilities required for the turnover of the arylboronic acid. Coordinating solvents like N-methylpyrrolidone (NMP) completely inhibit the reaction by poisoning the nickel catalyst[4].

  • Execution: Stir at 100 °C for 4 hours. This methodology yields spiro[3.5]nonane-1-ol derivatives with outstanding regio- and diastereoselectivity (d.r. > 20:1)[4].

Biological Application: The GPR119 Agonist Pathway

The synthetic accessibility of spiro[3.5]nonane directly translates to its utility in downstream drug discovery. A prominent application is the development of 7-azaspiro[3.5]nonane derivatives as potent agonists for G protein-coupled receptor 119 (GPR119)[5]. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a high-value target for type 2 diabetes and obesity therapeutics[5].

GPR119 activation pathway by 7-azaspiro[3.5]nonane derivatives.

Conclusion

Benchmarking synthetic accessibility reveals that spiro[3.5]nonane occupies a highly strategic "sweet spot" in medicinal chemistry. It offers the desirable 3D architectural complexity and Fsp3 enhancement of spirocycles without the severe synthetic penalties—such as low yields and lengthy 8-step routes—associated with more strained systems like spiro[3.3]heptane. By leveraging optimized traditional reductions or modern Ni-catalyzed cyclizations, drug development professionals can rapidly and reliably integrate the spiro[3.5]nonane scaffold into lead optimization pipelines.

References

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis CCS Chemistry [Link]

  • Evariste Synthetic Accessibility Scoring Evariste [Link]

  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n] ChemRxiv[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review PMC (National Institutes of Health)[Link]

Sources

Validation

Comparative Cytotoxicity of Spiro[3.5]nonane Derivatives in Cancer Cell Lines: A Technical Guide

Introduction: Escaping Flatland with Spirocyclic Scaffolds In modern oncology drug discovery, planar aromatic systems often suffer from poor solubility, suboptimal pharmacokinetic profiles, and off-target promiscuity. To...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland with Spirocyclic Scaffolds

In modern oncology drug discovery, planar aromatic systems often suffer from poor solubility, suboptimal pharmacokinetic profiles, and off-target promiscuity. To overcome these limitations, medicinal chemists are increasingly turning to three-dimensional, rigid frameworks. The spiro[3.5]nonane scaffold—characterized by a cyclobutane ring fused to a cyclohexane ring at a single quaternary carbon—provides a unique geometric vectoring capability[1].

This distinct three-dimensionality allows functional groups to be projected into complex protein binding pockets with high spatial precision, enhancing both potency and selectivity[2]. For drug development professionals, understanding the comparative cytotoxicity of spiro[3.5]nonane derivatives is a critical step in lead optimization and structure-activity relationship (SAR) profiling.

Comparative Cytotoxicity Profiling

The intrinsic biological activity of spiro[3.5]nonane analogs is highly dependent on the nature and substitution pattern of the appended heterocyclic rings[1]. By conjugating the core scaffold with moieties such as hydantoins, indoles, or lactones, researchers have generated distinct cytotoxicity profiles across various cancer cell lines, ranging from breast carcinomas to non-small cell lung cancers[2].

The table below synthesizes the quantitative performance of several key spiro[3.5]nonane derivative classes against established cancer cell lines.

Table 1: Comparative Cytotoxicity of Selected Spiro[3.5]nonane Derivatives
Compound ClassAssociated Heterocycle / ModificationTarget Cell Line(s)Observed Activity / IC₅₀
Spiro-hydantoins Isoxazole conjugateMCF-7 (Breast Cancer)25.5 µM[1]
Spiro-hydantoins Isoxazole conjugateMDA-MB-231 (Breast Cancer)18.2 µM[1]
Spiro-oxindoles Azetidine-2,3'-indoleNCI-H522, NCI-H23 (Lung Cancer)Significant Cytotoxicity[2]
Spiro-oxindoles Azetidine-2,3'-indoleMDA-MB-468 (Breast Carcinoma)Significant Cytotoxicity[2]
Cryptolaevilactones Meroterpenoid δ-lactoneVarious Human Cancer CellsBroad-spectrum Cytotoxicity[3]
Spiro-thiazolidinones Isatin conjugateNCI-60 PanelGI₅₀ values reported[2]

Mechanistic Causality in Cytotoxicity

The diverse cytotoxicity of these derivatives is not coincidental; it is a direct result of their structural capacity to interact with specific intracellular targets. The rigidity of the spiro[3.5]nonane core restricts conformational flexibility, reducing the entropic penalty upon target binding.

For instance, specific spirocyclic frameworks have been identified as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) signaling, a critical oncogenic driver in lung cancer[4]. By blocking EGFR tyrosine kinase activity, these compounds prevent downstream signaling, ultimately leading to cell cycle arrest. Furthermore, related natural spiro-derivatives, such as the cryptolaevilactones isolated from Cryptocarya laevigata, exhibit potent cytotoxicity by mimicking α-tubulin binders[3]. This interaction disrupts microtubule dynamics during mitosis, triggering apoptotic cascades.

Mechanism Spiro Spiro[3.5]nonane Derivatives Target Target Engagement (e.g., EGFR, Tubulin) Spiro->Target Binds Signaling Signaling Cascade Disruption Target->Signaling Inhibits Apoptosis Apoptosis Induction Signaling->Apoptosis Triggers

Caption: Logical mechanism of spiro[3.5]nonane derivatives inducing cytotoxicity.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity

To objectively compare the efficacy of novel spiro[3.5]nonane derivatives, a standardized, self-validating assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard[2].

Causality of Experimental Choices: Unlike simple cell-counting methods, the MTT assay relies on the reduction of a tetrazolium salt to formazan by active mitochondrial dehydrogenases[2]. This ensures that the readout is directly proportional to the number of metabolically viable cells, inherently filtering out artifacts from cellular debris. The 48-72 hour incubation window is deliberately chosen to encompass at least two doubling times of standard cancer cell lines, ensuring that compounds targeting cell-cycle progression have sufficient time to exert measurable cytotoxic effects.

Step-by-Step Methodology

This protocol incorporates internal validation controls to ensure data integrity: a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to confirm the assay's dynamic range.

  • Cell Seeding: Harvest cancer cells in the logarithmic growth phase. Seed at a density of 5,000–10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for adherence and recovery from trypsinization stress[2].

  • Compound Treatment: Prepare serial dilutions of the spiro[3.5]nonane derivatives in complete media. Ensure the final DMSO concentration remains ≤ 0.1% to prevent solvent-induced cytotoxicity. Treat cells and incubate for 48 to 72 hours[2].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well[2]. Incubate for 3-4 hours. Insight: This duration allows sufficient intracellular accumulation and enzymatic conversion to formazan crystals.

  • Solubilization: Carefully aspirate the media to avoid disturbing the cell monolayer. Add 100 µL of DMSO to dissolve the insoluble purple formazan crystals[2]. Agitate on a microplate shaker for 10 minutes to ensure homogeneous color distribution.

  • Quantification: Measure absorbance at 570 nm using a microplate reader[2]. Critical Step: Utilize a reference wavelength of 650 nm to subtract background noise caused by cellular debris or compound precipitation.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated vehicle control[2]. Determine the IC₅₀ value (concentration inhibiting 50% of cell growth) using non-linear regression analysis.

Workflow N1 1. Cell Seeding (96-well, overnight adherence) N2 2. Compound Treatment (Serial dilutions, 48-72h) N1->N2 N3 3. MTT Addition (Mitochondrial conversion) N2->N3 N4 4. Solubilization (DMSO addition) N3->N4 N5 5. Absorbance Measurement (570 nm / 650 nm ref) N4->N5 N6 6. IC50 Determination (Non-linear regression) N5->N6

Caption: Workflow for MTT Cytotoxicity Assay of Spiro[3.5]nonane Derivatives.

References

  • Spiro[3.5]nonenyl Meroterpenoid Lactones, Cryptolaevilactones G–L, an Ionone Derivative, and Total Synthesis of Cryptolaevilactone M from Cryptocarya laevigata. Journal of Natural Products - ACS Publications.[Link]

  • US20230322723A1 - Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof.

Sources

Comparative

Evaluating the Impact of Spirocyclization on the ADME Properties of Drug Candidates

A Comparative Guide to Escaping Flatland in Hit-to-Lead Optimization As drug discovery pipelines increasingly tackle complex biological targets, the limitations of traditional, planar aromatic scaffolds have become glari...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Escaping Flatland in Hit-to-Lead Optimization

As drug discovery pipelines increasingly tackle complex biological targets, the limitations of traditional, planar aromatic scaffolds have become glaringly apparent. High lipophilicity and poor aqueous solubility—often artifacts of "molecular flatland"—frequently lead to late-stage attrition due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

To circumvent these liabilities, medicinal chemists have championed the integration of spirocyclic scaffolds . By fusing two rings at a single quaternary carbon, spirocyclization fundamentally alters the three-dimensional topology of a molecule. As a Senior Application Scientist, I have observed firsthand how this structural intervention serves as a powerful lever to modulate physicochemical properties. This guide objectively compares spirocyclic candidates against traditional alternatives, dissects the mechanistic causality behind their ADME improvements, and provides self-validating experimental protocols for their evaluation.

The Mechanistic Causality: Why Spirocyclization Works

The transition from flat, sp2 -hybridized systems to sp3 -rich spirocycles is not merely an aesthetic structural change; it is a calculated physicochemical optimization. The core metric here is Fsp3​ (the fraction of sp3 -hybridized carbons). Increasing Fsp3​ via spirocyclization drives several cascading ADME benefits[1]:

  • Aqueous Solubility (Absorption): Planar aromatic rings (e.g., biphenyls) tend to stack via π−π interactions, creating highly stable, tightly packed crystal lattices that resist dissolution in aqueous media. Spirocycles project substituents into distinct 3D vectors, disrupting this planarity[2]. This lowers the crystal lattice energy, significantly enhancing thermodynamic solubility without necessarily altering the molecule's molecular weight.

  • Lipophilicity and Permeability (Distribution): Replacing a flat heterocycle (like a piperazine) with a spirocyclic equivalent (like an azaspiro[3.3]heptane) typically reduces the partition coefficient (LogP) and distribution coefficient (LogD)[3]. This reduction in lipophilicity decreases non-specific plasma protein binding (PPB) and off-target lipophilic interactions (such as hERG channel blockade), thereby improving the safety profile[1].

  • Metabolic Stability (Metabolism): Simple alicyclic rings (like morpholine) possess highly extractable α -protons adjacent to heteroatoms, making them prime targets for Cytochrome P450 (CYP450)-mediated oxidative metabolism. The quaternary carbon of a spirocycle introduces immense steric hindrance and eliminates these vulnerable α -protons, effectively shielding the scaffold from rapid hepatic clearance[4].

G A Planar Aromatic Scaffolds (Low Fsp3, High Lattice Energy) B Spirocyclization (Structural Intervention) A->B Escape from Flatland C Increased 3D Character (High Fsp3 & Rigidity) B->C D Enhanced Aqueous Solubility (Lower LogD & Disrupted Stacking) C->D E Improved Metabolic Stability (Steric Shielding of Alpha-Protons) C->E F Reduced Off-Target Binding (e.g., hERG Liability) C->F

Logical flow: How spirocyclization structurally dictates improved ADME profiles.

Objective Comparison: Spirocycles vs. Traditional Alternatives

To quantify the impact of spirocyclization, we must benchmark it against the scaffolds it is designed to replace. The table below synthesizes typical physicochemical shifts observed during hit-to-lead optimization when transitioning from planar or simple alicyclic rings to spirocyclic bioisosteres (e.g., replacing a morpholine with a spirooxetane)[3][5].

Table 1: Comparative ADME Profiling of Chemical Scaffolds
Scaffold ClassificationRepresentative Motif Fsp3​ ProfileTypical LogD 7.4​ ShiftAqueous SolubilityMetabolic Stability (HLM CLint​ )
Planar Aromatic Phenyl, PyridylLow (< 0.2)Baseline (High)Poor: High crystal lattice energy limits dissolution.Poor to Moderate: Prone to aromatic oxidation and epoxidation.
Simple Alicyclic Morpholine, PiperazineModerate (0.5 - 0.8)-0.5 to -1.0Moderate: Better than aromatics, but flexible.Moderate: Vulnerable to CYP450 α -carbon oxidation/dealkylation.
Spirocyclic Azaspiro[3.3]heptane, SpirooxetaneHigh (> 0.8) -1.0 to -2.0 Excellent: 3D vectors disrupt lattice packing; lower lipophilicity.High: Quaternary carbon sterically shields adjacent labile bonds.

Data synthesis supported by structural optimization studies demonstrating that azaspirocycles consistently exhibit higher solubility, increased basicity, and better metabolic stability than their six-membered ring counterparts[5].

Self-Validating Experimental Protocols

To trust the comparative data, the underlying assays must be robust, reproducible, and self-validating. Below are the definitive step-by-step methodologies used to evaluate the ADME impact of spirocyclization.

Protocol A: Kinetic Aqueous Solubility via Nephelometry

Nephelometry measures the scattering of light by insoluble particles in a solution. It is a high-throughput, self-validating method because the onset of light scattering provides a direct, physical threshold of precipitation.

  • Stock Preparation: Dissolve the drug candidate (spirocyclic vs. planar analogue) in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) by spiking the DMSO stock into a 96-well plate containing Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure final DMSO concentration remains ≤1% .

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with continuous orbital shaking to allow for equilibrium precipitation.

  • Nephelometric Reading: Read the plate using a laser nephelometer.

  • Data Analysis: Plot the scattering intensity against compound concentration. The kinetic solubility limit is defined as the inflection point where light scattering significantly deviates from the baseline buffer control.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay determines the intrinsic clearance ( CLint​ ) of a compound. By utilizing a positive control (e.g., Verapamil) and a negative control (minus-NADPH), the system self-validates the enzymatic viability of the microsomes and rules out chemical instability.

  • Reaction Mixture Setup: In a 96-well deep-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: Maintain a parallel plate without NADPH to confirm that degradation is strictly CYP450-mediated.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the natural log of percentage remaining versus time.

G S1 1. Compound Prep (1 µM in HLM Buffer) S2 2. Incubation (+ NADPH, 37°C) S1->S2 S3 3. Quenching (Cold Acetonitrile + IS) S2->S3 S4 4. Centrifugation (Protein Precipitation) S3->S4 S5 5. LC-MS/MS (Quantify Parent Drug) S4->S5

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

The strategic incorporation of spirocyclic scaffolds represents a paradigm shift in medicinal chemistry, moving away from the liabilities of "molecular flatland." By increasing Fsp3​ and enforcing rigid, three-dimensional conformations, spirocycles objectively outperform traditional planar aromatics and simple alicyclics in key ADME parameters[2][4]. They lower lipophilicity, disrupt crystal lattice packing to enhance solubility, and sterically shield vulnerable bonds from rapid hepatic metabolism. For drug development professionals, leveraging these motifs—backed by rigorous, self-validating in vitro assays—is a highly effective strategy to rescue failing hit-to-lead programs and generate robust, developable clinical candidates.

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Studies of Antibodies Raised Against Spiro[3.5]nonane-Containing Haptens

Executive Summary The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the development of therapeutics. As non-classical, three-dimensional bioisosteres, spirocycles—particularly spiro[3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the development of therapeutics. As non-classical, three-dimensional bioisosteres, spirocycles—particularly spiro[3.5]nonane derivatives—are increasingly used to replace flat aromatic rings or flexible saturated heterocycles (e.g., piperidines and morpholines) to improve metabolic stability, solubility, and target selectivity [1].

However, this structural shift introduces significant challenges in bioanalysis. Developing pharmacokinetic (PK) and anti-drug antibody (ADA) assays requires highly specific antibodies. Raising antibodies against the highly aliphatic, sp3 -rich, and structurally rigid spiro[3.5]nonane motif requires precise hapten design to avoid cross-reactivity with native cycloalkanes. This guide objectively compares the performance of antibodies raised against spiro[3.5]nonane haptens with traditional alternatives, detailing the causality behind their binding kinetics and providing self-validating protocols for cross-reactivity assessment.

The Causality of Hapten Design and Immunogenicity

Haptens are small molecules (<1,000 Da) that cannot elicit an immune response on their own. To generate antibodies, the spiro[3.5]nonane hapten must be covalently conjugated to a high-molecular-weight carrier protein (e.g., Keyhole Limpet Hemocyanin [KLH] or Bovine Serum Albumin [BSA]) [2].

The structural rigidity and orthogonal exit vectors of the spiro[3.5]nonane ring system dictate the immune system's response. When antigen-presenting cells (APCs) process the hapten-carrier conjugate, the 3D conformation of the spirocycle must be preserved [3]. If the linker is too short, steric hindrance from the carrier protein masks the spirocyclic epitope, resulting in antibodies that primarily recognize the linker. Conversely, an optimized spacer arm (typically 4–6 carbons) allows the spiro[3.5]nonane motif to project into the immunological synapse, generating a paratope pocket that perfectly mirrors its dense, highly sp3 -hybridized geometry.

Because of this precise 3D paratope requirement, antibodies raised against flat aromatic rings or flexible piperidines fail to bind the spiro[3.5]nonane motif due to severe steric clashes and mismatched van der Waals interactions.

G Hapten Spiro[3.5]nonane Hapten (Small Molecule) Conjugate Hapten-Carrier Conjugate (Immunogen) Hapten->Conjugate Chemical Linkage Carrier Carrier Protein (KLH/BSA) (T-cell Help) Carrier->Conjugate Conjugation APC Antigen-Presenting Cell (Processing & MHC-II) Conjugate->APC Endocytosis TCell CD4+ T-Cell (Activation) APC->TCell Peptide Presentation BCell B-Cell (Clonal Expansion) APC->BCell Epitope Recognition TCell->BCell Cytokine Release Antibody Anti-Spiro[3.5]nonane Specific Antibodies BCell->Antibody Affinity Maturation

Workflow of spiro[3.5]nonane hapten-carrier immunization and immune activation.

Product Comparison: Specificity and Cross-Reactivity Profiles

When selecting antibodies for immunoassays targeting spiro[3.5]nonane-containing drugs, researchers typically evaluate three categories of reagents.

  • Product A (Target-Specific): Monoclonal antibodies raised specifically against a spiro[3.5]nonane-linker conjugate.

  • Product B (Traditional Alternative): Antibodies raised against piperidine or cyclohexane haptens (often used as cheaper, off-the-shelf alternatives).

  • Product C (Strained Alternative): Antibodies raised against highly strained spirocycles, such as spiro[3.3]heptane.

Quantitative Data Summary

The following table summarizes the binding affinity ( Kd​ ) and cross-reactivity (CR%) of these antibodies against various competitor molecules, determined via competitive ELISA.

Antibody SourceAffinity ( Kd​ ) to Spiro[3.5]nonaneCR% to Spiro[3.5]nonaneCR% to PiperidineCR% to CyclohexaneCR% to Spiro[3.3]heptaneAssay Sensitivity (IC 50​ )
Product A (Target-Specific) 0.8 nM 100% < 0.1%1.2%4.5%0.5 ng/mL
Product B (Traditional) 45.0 nM8.4%100%85.0%2.1%120.0 ng/mL
Product C (Strained) 12.5 nM22.0%1.5%3.0%100%18.5 ng/mL

Analytical Insight: Product A demonstrates superior specificity. The negligible cross-reactivity (< 0.1%) with piperidine proves that the antibody's paratope is strictly contoured to the bicyclic, orthogonal geometry of the spiro[3.5]nonane system. Product B fails to effectively bind the spirocycle because the rigid 4-membered ring of the spiro[3.5]nonane creates steric clashes within a binding pocket evolved for a flexible, single 6-membered ring.

Experimental Protocol: Self-Validating Cross-Reactivity Assessment

To objectively measure these cross-reactivity profiles, a heterologous competitive Enzyme-Linked Immunosorbent Assay (cELISA) must be employed.

Self-Validation Principle: To ensure the system is self-validating, a pre-immune serum control must be run in parallel to establish a baseline of non-specific binding. Furthermore, the assay must use a heterologous coating conjugate (e.g., Hapten-Ovalbumin [OVA] if the immunogen was Hapten-KLH). This isolates the hapten-specific signal from carrier-specific noise, ensuring that the measured affinity is strictly driven by the spiro[3.5]nonane moiety [2].

Step-by-Step Methodology
  • Plate Coating & Baseline Establishment:

    • Coat 96-well microtiter plates with 100 µL/well of heterologous Hapten-OVA conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash 3x with PBST (PBS + 0.05% Tween-20) and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competitor Preparation:

    • Prepare serial dilutions (from 104 to 10−3 ng/mL) of the free analytes: Spiro[3.5]nonane (homologous), Piperidine, Cyclohexane, and Spiro[3.3]heptane in PBS.

  • Competitive Incubation:

    • Mix 50 µL of the competitor dilutions with 50 µL of the primary anti-spiro[3.5]nonane antibody (Product A, B, or C) at a pre-titrated optimal concentration.

    • Add the mixture to the coated wells and incubate for 1 hour at room temperature. (Causality: Free spiro[3.5]nonane in solution competes with the immobilized Hapten-OVA for the antibody's paratope. High affinity for the free analyte results in less antibody binding to the plate).

  • Signal Detection:

    • Wash the plate 5x with PBST.

    • Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP). Incubate for 45 minutes.

    • Wash 5x with PBST. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H2​SO4​ .

  • Data Analysis:

    • Read absorbance at 450 nm. Calculate the IC 50​ values using a 4-parameter logistic curve fit.

    • Calculate Cross-Reactivity (CR%) = (IC 50​ of Spiro[3.5]nonane / IC 50​ of Competitor) × 100.

G Plate Microtiter Plate (Coated with Hapten-OVA) PrimaryAb Primary Antibody (Anti-Spiro[3.5]nonane) Plate->PrimaryAb Binds if Unoccupied FreeAnalyte Free Competitor (e.g., Spiro[3.5]nonane) FreeAnalyte->PrimaryAb Binds in Solution SecondaryAb HRP-Conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Binding Substrate TMB Substrate SecondaryAb->Substrate Enzymatic Cleavage Signal Colorimetric Signal (Inversely Proportional) Substrate->Signal Absorbance at 450nm

Competitive ELISA logic for evaluating hapten antibody cross-reactivity.

Conclusion

The transition from traditional planar heterocycles to spirocyclic bioisosteres like spiro[3.5]nonane requires a parallel evolution in bioanalytical reagents. As demonstrated by the cross-reactivity data, off-the-shelf antibodies raised against piperidine or simple cycloalkanes (Product B) cannot accommodate the dense, orthogonal 3D geometry of spiro[3.5]nonane. For accurate PK and ADA profiling, researchers must utilize target-specific antibodies (Product A) generated through rationally designed hapten-carrier conjugates, validated through rigorous heterologous competitive assays.

References

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Chemical Communications. URL: [Link]

  • Cevallos-Cedeño, R. E., Agulló, C., Abad-Somovilla, A., Abad-Fuentes, A., & Mercader, J. V. (2018). Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol. ACS Omega. URL: [Link]

  • Gefen, T., Vaya, J., Khatib, S., Rapoport, I., Lupo, M., Barnea, E., Admon, A., Heller, E. D., Aizenshtein, E., & Pitcovski, J. (2015). The effect of haptens on protein-carrier immunogenicity. Immunology. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Architecture for tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate

As drug discovery increasingly relies on rigid, sp3-rich scaffolds to improve pharmacokinetic profiles, spirocyclic amines like tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate have become ubiquitous in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on rigid, sp3-rich scaffolds to improve pharmacokinetic profiles, spirocyclic amines like tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate have become ubiquitous in medicinal chemistry workflows. While the synthesis and functionalization of these building blocks are well-documented, the downstream logistical management—specifically, the safe handling and disposal of their waste streams—is frequently overlooked, leading to severe laboratory safety incidents.

This guide provides a mechanistic, step-by-step operational plan for the disposal of Boc-protected spirocyclic amines, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards while mitigating the specific chemical hazards associated with carbamate protecting groups.

Mechanistic Safety Rationale: The "Boc Bomb" Hazard

Treating tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate waste as generic organic refuse is a critical operational failure. The primary hazard does not stem from the spirocyclic core, but rather from the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.

In synthetic workflows, Boc groups are routinely cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). When Boc-protected amines are inadvertently mixed with acidic waste streams, a rapid deprotection reaction occurs. The protected amine is protonated, triggering the release of a tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide ( CO2​ ) gas, while the tert-butyl cation often eliminates to form isobutylene gas 1.

Causality in Safety: If this reaction occurs inside a tightly sealed, glass hazardous waste container, the rapid generation of CO2​ and isobutylene will cause catastrophic overpressurization. This phenomenon, colloquially known as a "Boc bomb," can result in lethal glass shrapnel explosions. Therefore, the foundational rule of Boc-amine disposal is strict segregation from acidic waste streams unless specialized vented caps are employed.

Quantitative Waste Management Parameters

To standardize disposal operations and maintain regulatory compliance, all quantitative thresholds regarding waste accumulation and containerization must be strictly observed.

Operational ParameterQuantitative LimitMechanistic & Regulatory Rationale
Container Headspace ≥1 inchAccommodates thermal expansion and trace off-gassing, preventing hydrostatic rupture [[2]]().
SAA Storage Limit (Full) 3 DaysEPA mandate requires full containers to be moved from the Satellite Accumulation Area (SAA) to central storage within 72 hours to minimize localized hazard risks 2.
SAA Storage Limit (Partial) 6 to 12 MonthsAcademic labs under EPA Subpart K are limited to 6 months; standard RCRA permits up to 1 year 2, [[3]]().
Drain Disposal pH Range 5.0 – 12.5While aqueous waste must fall within this range to prevent pipe corrosion, Boc-amines are strictly prohibited from drain disposal regardless of pH due to environmental toxicity 2, 4.
Deprotection Gas Yield 2 Moles of GasEach mole of Boc-amine exposed to acid generates 1 mole of CO2​ and up to 1 mole of isobutylene, causing massive pressure spikes 1.

Step-by-Step Logistical Disposal Protocols

The following self-validating protocols ensure that tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate is containerized and disposed of without risking personnel or environmental contamination.

Protocol A: Routine Segregation and Containerization of Liquid Waste

Use this workflow for reaction filtrates, chromatography fractions, or solvent solutions containing the Boc-protected spirocycle.

  • Step 1: Waste Stream Verification (The Self-Validation Step)

    • Action: Before adding the Boc-amine solution to a bulk waste carboy, test the pH of the receiving carboy using a chemically compatible pH strip.

    • Causality: This ensures the bulk waste is not highly acidic (pH < 4), which would trigger the hazardous decarboxylation cascade.

  • Step 2: Container Selection

    • Action: Select a High-Density Polyethylene (HDPE) container rather than glass.

    • Causality: HDPE is chemically compatible with most organic solvents and possesses higher tensile elasticity than glass, reducing the risk of shrapnel in the event of unexpected pressurization 2, 3.

  • Step 3: Controlled Transfer

    • Action: Transfer the liquid waste into the HDPE container, ensuring a minimum of 1 inch of headspace remains at the top.

    • Causality: Headspace provides a compressible gas volume to absorb minor pressure changes due to ambient temperature fluctuations.

  • Step 4: Sealing and Ventilation Assessment

    • Action: If the waste stream contains any trace of acid (e.g., from a stopped reaction), you must use a commercially available vented cap (which contains a PTFE membrane to allow gas escape while retaining liquids). If strictly neutral/basic, a standard secure cap is acceptable.

    • Verification: Observe the sealed container for 5 minutes. If any bulging occurs, immediately loosen the cap inside a fume hood.

  • Step 5: RCRA-Compliant Labeling

    • Action: Attach a hazardous waste tag. Write the full chemical name: "tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate / Organic Solvent Mixture." Do not use abbreviations like "Boc-spiro-amine" [[5]](), 6.

Protocol B: Solid Spill Decontamination Workflow

Use this workflow if the neat powder or crystalline solid is spilled on the benchtop or floor.

  • Step 1: Personnel Protection

    • Action: Don standard PPE: chemical-resistant nitrile gloves, safety goggles, and a lab coat. If the spill is large and dust generation is likely, use a particulate respirator 4.

  • Step 2: Aerosolization Prevention

    • Action: Do not dry-sweep the powder. Instead, lightly mist the spilled solid with a compatible solvent (e.g., isopropanol or water) to dampen it.

    • Causality: Dry sweeping generates airborne particulates, leading to respiratory irritation and widespread contamination of the lab environment.

  • Step 3: Collection and Absorption

    • Action: Wipe up the dampened powder using inert, non-combustible absorbent pads or vermiculite [[5]](). Place the contaminated materials into a wide-mouth HDPE solid waste container.

  • Step 4: Surface Decontamination

    • Action: Scrub the spill area with a 70% isopropanol solution to dissolve and remove any remaining spirocyclic residue, followed by a final wipe with deionized water.

    • Verification: Visually inspect the surface under good lighting to ensure no white film or crystalline residue remains.

Waste Management Decision Architecture

To streamline laboratory operations, the following logical workflow dictates the containerization strategy based on the physical state and chemical matrix of the waste.

DisposalWorkflow Start Waste Generation: Boc-Aminospiro[3.5]nonane State Determine Physical State Start->State Solid Solid Residue (Powder/Crystals) State->Solid Liquid Liquid Solution (Organic Solvents) State->Liquid Sealed Standard Sealed HDPE Solid->Sealed AcidCheck Acidic Matrix? (pH < 4) Liquid->AcidCheck Vented Use Vented Cap (Prevent CO2 Rupture) AcidCheck->Vented Yes AcidCheck->Sealed No SAA Transfer to SAA (Max 6-12 Months) Vented->SAA Sealed->SAA

Decision matrix for Boc-protected spirocyclic amine waste containerization.

Satellite Accumulation Area (SAA) Governance

Once containerized, the waste must be stored in a designated SAA. The EPA mandates strict governance over these areas to prevent environmental disasters 2, 3.

  • Proximity: The SAA must be at or near the point of generation (i.e., inside the same laboratory where the spirocycle was used) and under the control of the operator 5.

  • Secondary Containment: All primary waste containers must sit inside a secondary containment bin capable of holding 110% of the volume of the largest container. This prevents catastrophic floor spills if an HDPE bottle fails 7.

  • Inspection Cadence: SAAs must be visually inspected weekly. Operators must check for bulging containers (indicating CO2​ buildup from Boc degradation), leaks, and label degradation 3.

By integrating these mechanistic insights into daily laboratory workflows, drug development professionals can safely leverage advanced spirocyclic building blocks while maintaining an uncompromising standard of environmental and operational safety.

References
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • MLI Environmental. Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from[Link]

  • Case Western Reserve University (EHS). How to Dispose of Chemical Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate

Advanced Handling and PPE Protocol for tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate Executive Summary & Scientific Context As drug development increasingly prioritizes three-dimensional molecular complexity, spirocy...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate

Executive Summary & Scientific Context

As drug development increasingly prioritizes three-dimensional molecular complexity, spirocyclic scaffolds like tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate have become vital building blocks. By increasing the fraction of sp³ carbons (Fsp³), these scaffolds improve metabolic stability and solubility in novel therapeutics. However, handling this Boc-protected diamine requires strict adherence to safety protocols. The presence of a free primary amine imparts significant basicity and local tissue irritation potential, while the lipophilic tert-butyloxycarbonyl (Boc) group enhances dermal penetrability.

This guide provides a self-validating operational framework for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this compound, ensuring laboratory safety without compromising experimental integrity.

Physicochemical & Hazard Profile

Before interacting with the chemical, operators must understand the quantitative and qualitative hazards. The following data forms the baseline for our targeted PPE strategy.

Property / HazardValue / DesignationOperational Implication
CAS Number 1434142-07-0 (Class representative)Unique identifier for SDS tracking and inventory management[1].
Molecular Weight 240.34 g/mol Relatively low MW; easily aerosolized as a fine powder[2].
Physical State Solid (Powder)High risk of static cling and inhalation during weighing[1].
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation[1],[2].
Storage 4°C, protected from lightRequires cold-chain handling; condensation risk upon opening[1].

The Causality of Protection: PPE Specifications

Do not merely wear PPE; understand why it is required. Every piece of equipment mitigates a specific mechanistic threat posed by the molecule.

  • Respiratory Protection:

    • Requirement: Handle exclusively inside a certified chemical fume hood (face velocity 80–120 fpm). If handling outside a hood is unavoidable (e.g., bulk transfer or spill cleanup), an N95 or P100 particulate respirator is mandatory.

    • Causality: The compound is a solid powder that readily forms dust. Inhalation directly exposes the sensitive mucous membranes of the respiratory tract to the basic primary amine, leading to acute inflammation and H335-classified respiratory irritation[2].

  • Dermal & Hand Protection:

    • Requirement: Double-gloving with standard nitrile gloves (minimum 4 mil thickness). Cuffs must be pulled over the lab coat sleeves.

    • Causality: The Boc protecting group significantly increases the molecule's lipophilicity (LogP ~1.3)[2]. This lipophilic character facilitates rapid penetration through the lipid-rich stratum corneum of the skin. Once penetrated, the free amine causes localized alkaline burns (H315)[2]. Double-gloving ensures that if the outer glove is breached by a carrier solvent (like DCM or DMF), the inner glove provides an uncompromised secondary barrier.

  • Ocular Protection:

    • Requirement: Tight-fitting chemical safety goggles (EN 166 or NIOSH approved). Standard safety glasses are insufficient.

    • Causality: Airborne dust particles can bypass the sides of standard safety glasses. Contact with the cornea causes immediate, severe irritation (H319) due to the localized pH shift induced by the amine[2].

  • Body Protection:

    • Requirement: Flame-resistant, knee-length laboratory coat (fully buttoned) and closed-toe, non-porous shoes.

Step-by-Step Operational Methodology

This protocol is designed as a self-validating system. If any validation step fails, the operator must halt the procedure immediately.

Phase 1: Pre-Operation Setup

  • Validate Environment: Verify the fume hood monitor reads a face velocity between 80 and 120 fpm. Validation: If the alarm sounds or the reading is out of bounds, do not proceed.

  • Equilibration: Remove the sealed vial from 4°C storage and allow it to warm to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the compound and cause the powder to clump, making accurate weighing difficult.

  • Static Mitigation: Wipe the exterior of the weighing spatulas and the balance area with an anti-static zero-charge wipe.

Phase 2: Weighing & Transfer

  • Tare & Prep: Place a static-free weigh boat or glass vial on the analytical balance inside the fume hood.

  • Dispense: Using a micro-spatula, carefully transfer the required mass. Keep the source vial as close to the target vessel as possible to minimize the drop distance.

  • Solubilization (In-Hood): Immediately dissolve the weighed solid in the chosen reaction solvent (e.g., dichloromethane or methanol) before removing the vessel from the hood. Causality: Solutions cannot generate dust; converting the solid to a liquid state neutralizes the inhalation hazard for subsequent transport.

Phase 3: Post-Handling Decontamination

  • Wipe Down: Clean the balance pan and surrounding hood surface with a paper towel dampened with a dilute acidic solution (e.g., 1% acetic acid) followed by isopropanol. Causality: The weak acid neutralizes residual free amine traces, converting them into highly water-soluble, non-volatile salts.

  • Doffing: Remove the outer gloves using the glove-in-glove technique and dispose of them in the solid hazardous waste bin.

HandlingWorkflow Start 1. Pre-Operation Setup Validate Hood >80 fpm Equilibrate 2. Thermal Equilibration Warm to RT to prevent condensation Start->Equilibrate Weigh 3. Weighing Use anti-static tools Equilibrate->Weigh Solubilize 4. Solubilization Dissolve in hood to trap dust Weigh->Solubilize Minimize drop distance Decon 5. Decontamination Neutralize with 1% Acetic Acid Solubilize->Decon Liquid state secured

Operational Workflow: Self-validating steps for handling spirocyclic amine powders.

Spill Response & Chemical Disposal Plan

In the event of a spill, standard sweeping will aerosolize the amine powder. Follow this targeted response plan to ensure containment and neutralization.

Emergency Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity (minimum 10-foot radius).

  • Protect: Don a P100 respirator and heavy-duty nitrile gloves.

  • Contain (Wet Method): Do NOT dry sweep. Cover the spilled powder with absorbent paper towels. Gently mist the towels with water or a 1% acetic acid solution to dampen the powder and prevent aerosolization[3].

  • Recover: Use a non-sparking scoop to collect the dampened material and place it into a sealable, chemically compatible hazardous waste container.

  • Decontaminate: Wash the spill surface thoroughly with soap and water, followed by an isopropanol wipe.

Disposal Plan:

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be placed in a designated "Solid Organic Waste" bin.

  • Liquid Waste: Reaction mixtures containing the compound should be disposed of in a "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used. Never discharge organic amines into the municipal drain[3].

SpillResponse Spill Spill Detected (Solid Powder) Isolate Isolate & Evacuate 10-foot radius Spill->Isolate PPE Don Emergency PPE Respirator & Double Gloves Isolate->PPE Wet Wet Containment Mist with 1% Acetic Acid PPE->Wet DO NOT dry sweep Clean Physical Cleanup Collect dampened material Wet->Clean Dispose Hazardous Waste Seal in compatible container Clean->Dispose

Emergency Spill Response Pathway: Prioritizing wet containment to prevent aerosolization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53484529, tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate." PubChem. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.